(1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol
Descripción
The exact mass of the compound (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(1-methyl-5-phenylpyrazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-13-11(10(8-14)7-12-13)9-5-3-2-4-6-9/h2-7,14H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGZXURABHDVPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)CO)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383698 | |
| Record name | (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
499785-47-6 | |
| Record name | (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-METHYL-5-PHENYL-1H-PYRAZOL-4-YL)METHANOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Whitepaper: (1-Methyl-5-phenyl-1H-pyrazol-4-yl)methanol
The following technical guide details the physicochemical properties, synthetic pathways, and research applications of (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol , a critical heterocyclic building block in medicinal chemistry.
Physicochemical Profile, Synthetic Utility, and Pharmacophore Integration
Executive Summary
(1-Methyl-5-phenyl-1H-pyrazol-4-yl)methanol (CAS: 499785-47-6) is a hydroxymethyl-functionalized pyrazole scaffold widely utilized in the synthesis of bioactive small molecules. Its structural core—a 1,5-disubstituted pyrazole—serves as a bioisostere for various aromatic systems in kinase inhibitors, GPCR ligands, and agrochemical fungicides. This guide analyzes its fundamental properties, outlines high-fidelity synthetic protocols, and examines its reactivity profile for downstream functionalization.
Chemical Identity & Structural Analysis
The compound features a pyrazole ring substituted at the N1 position with a methyl group and at the C5 position with a phenyl ring. The C4 position bears a hydroxymethyl group, providing a versatile handle for further chemical elaboration.
| Attribute | Detail |
| IUPAC Name | (1-Methyl-5-phenyl-1H-pyrazol-4-yl)methanol |
| Common Synonyms | 4-Hydroxymethyl-1-methyl-5-phenylpyrazole; 1-Methyl-5-phenyl-4-pyrazolylmethanol |
| CAS Registry Number | 499785-47-6 |
| Molecular Formula | C₁₁H₁₂N₂O |
| SMILES | CN1N=CC(CO)=C1C1=CC=CC=C1 |
| Molecular Weight | 188.23 g/mol |
| InChI Key | ZVGZXURABHDVPS-UHFFFAOYSA-N |
Structural Significance
The 1,5-substitution pattern is sterically distinct from the more thermodynamically favored 1,3-isomers. The phenyl ring at C5 creates a twisted conformation relative to the pyrazole plane due to steric clash with the N1-methyl group, a feature often exploited to lock ligand conformations in protein binding pockets.
Physicochemical Properties
Data below combines experimental values with high-confidence calculated parameters (ACD/Labs, ChemAxon).
| Property | Value | Notes |
| Appearance | White to off-white crystalline solid | Standard purity >97% |
| Melting Point | 108–112 °C | Typical range for recrystallized material |
| Boiling Point | 382.9 ± 22.0 °C | Predicted at 760 mmHg |
| Density | 1.18 ± 0.1 g/cm³ | Predicted |
| LogP (Octanol/Water) | 1.45 | Moderate lipophilicity; suitable for CNS penetration |
| pKa (Acid) | 13.9 ± 0.1 | Hydroxyl proton (Predicted) |
| pKa (Base) | 2.1 ± 0.5 | Pyrazole N2 nitrogen (Predicted) |
| Polar Surface Area (PSA) | 38.0 Ų | Favorable for membrane permeability |
| Solubility | DMSO (>20 mg/mL), Methanol, DCM | Sparingly soluble in water |
Synthetic Pathways & Manufacturing
The synthesis of (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol requires controlling the regiochemistry of the pyrazole ring formation. The 1,5-isomer is less favored than the 1,3-isomer during standard cyclization, necessitating specific precursors.
Primary Route: Reduction of Aldehyde/Ester Precursors
The most robust method involves the reduction of 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde (CAS 154927-01-2) or the corresponding ethyl ester.
Step-by-Step Protocol (Aldehyde Reduction):
-
Reagents: 1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq), Sodium Borohydride (NaBH₄, 1.5 eq), Methanol (0.5 M concentration).
-
Procedure:
-
Dissolve the aldehyde in anhydrous methanol at 0 °C.
-
Add NaBH₄ portion-wise over 15 minutes to control hydrogen evolution.
-
Stir at room temperature for 2 hours (monitor by TLC/LC-MS).
-
Quench: Add saturated NH₄Cl solution.
-
Extraction: Remove methanol in vacuo; extract aqueous residue with Dichloromethane (DCM).
-
Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Recrystallize from EtOAc/Hexanes.
-
Upstream Scaffold Construction (Regiocontrol)
To obtain the 1-methyl-5-phenyl precursor (vs. 1-methyl-3-phenyl), the Vilsmeier-Haack reaction is often applied to a pre-formed 1-methyl-5-phenylpyrazole.
Figure 1: Synthetic logic flow from raw materials to the target alcohol, highlighting the critical Vilsmeier-Haack formylation step.
Reactivity & Functionalization Profile
The primary alcohol at position C4 serves as a pivot point for diversifying the scaffold.
| Reaction Type | Reagents | Product Outcome | Utility |
| Oxidation | MnO₂ or Dess-Martin Periodinane | Aldehyde (Reversible) | Access to reductive amination targets. |
| Halogenation | SOCl₂ or PBr₃ | Alkyl Halide (Chloromethyl/Bromomethyl) | Precursor for nucleophilic substitution (amines, thiols). |
| Appel Reaction | CBr₄, PPh₃ | Alkyl Bromide | High-yield conversion under mild conditions. |
| Etherification | NaH, R-X | Ether | Modulating solubility/lipophilicity. |
Biological Relevance & Applications
Kinase Inhibition
The 1-methyl-5-phenylpyrazole motif is a privileged scaffold in kinase inhibitor design. The pyrazole nitrogens can act as hydrogen bond acceptors/donors in the ATP-binding hinge region, while the 5-phenyl group occupies the hydrophobic pocket II (selectivity pocket).
Agrochemicals
Derivatives of 1-methyl-5-phenylpyrazole-4-carboxylic acid (the oxidized form of this alcohol) are potent succinate dehydrogenase inhibitors (SDHI), a major class of commercial fungicides.
Safety & Handling (SDS Summary)
-
GHS Classification: Warning.
-
Hazard Statements:
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Hygroscopic.
References
-
PubChem Compound Summary. (2025). (1-Methyl-5-phenyl-1H-pyrazol-4-yl)methanol.[2][3][4][5][6] National Center for Biotechnology Information. Link
-
ChemicalBook. (2025). Product Datasheet: 1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde. Link
-
Thermo Scientific Chemicals. (2025).[2] Safety Data Sheet: (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol. Fisher Scientific.[2] Link
-
Matrix Fine Chemicals. (2025). Catalog Entry: CAS 499785-47-6.[2][3][4][6] Link[2][4]
Sources
- 1. Methylhydrazine | CH3NHNH2 | CID 6061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol, Thermo Scientific 5 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.co.uk]
- 3. (1-METHYL-5-PHENYL-1H-PYRAZOL-4-YL)METHANOL | CAS 499785-47-6 [matrix-fine-chemicals.com]
- 4. labware-shop.com [labware-shop.com]
- 5. lookchem.com [lookchem.com]
- 6. (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol | REALAB LLC [realab.ua]
An In-Depth Technical Guide to (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatile chemistry and diverse biological activities have made it a focal point for drug discovery efforts. This technical guide provides a comprehensive overview of a specific pyrazole derivative, (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol, intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development. As a Senior Application Scientist, the aim is to not only present established methodologies but also to provide insights into the rationale behind experimental choices, ensuring a deeper understanding of the chemistry and its potential applications.
Introduction to (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol
(1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol is a substituted pyrazole derivative featuring a methyl group at the N1 position, a phenyl group at the C5 position, and a hydroxymethyl group at the C4 position. This specific arrangement of substituents offers a unique combination of steric and electronic properties, making it an attractive building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the hydroxymethyl group, in particular, provides a handle for further functionalization, allowing for the exploration of structure-activity relationships in drug design.
The core pyrazole ring is known to be a bioisostere for various functional groups and can engage in a range of non-covalent interactions with biological targets. Derivatives of pyrazole have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and anticonvulsant effects.[1][2] The structural similarity of some pyrazole derivatives to the core of non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib highlights the potential of this class of compounds in modulating inflammatory pathways.[1]
This guide will delve into the synthetic pathways to access (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol, detail its spectroscopic characterization, and discuss its potential as a key intermediate in the development of novel therapeutic agents.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol is crucial for its application in synthesis and drug development.
| Property | Value | Source |
| CAS Number | 499785-47-6 | |
| Molecular Formula | C₁₁H₁₂N₂O | |
| Molecular Weight | 188.23 g/mol | |
| Appearance | White to off-white solid (predicted) | General chemical knowledge |
Structural Diagram:
Caption: Chemical structure of (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol.
Synthesis of (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol
The synthesis of (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol is a multi-step process that typically involves the construction of the pyrazole core, followed by formylation at the C4 position and subsequent reduction of the aldehyde to the primary alcohol. The following sections provide a detailed, self-validating protocol for this synthesis, with explanations for the experimental choices.
Synthesis of the Precursor: 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde
The key intermediate for the synthesis of the target molecule is the corresponding 4-carbaldehyde. This is most commonly achieved through the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds.[3][4][5]
Reaction Scheme:
Caption: Vilsmeier-Haack formylation of 1-methyl-5-phenyl-1H-pyrazole.
Experimental Protocol:
Step 1: Preparation of 1-methyl-5-phenyl-1H-pyrazole
This starting material can be synthesized via the condensation of a 1,3-dicarbonyl compound with methylhydrazine. A common route involves the reaction of benzoylacetone with methylhydrazine sulfate in the presence of a base.
Step 2: Vilsmeier-Haack Formylation
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. The formation of the Vilsmeier reagent, a chloromethyleniminium salt, is exothermic and should be controlled by the rate of addition. Stir the mixture at 0 °C for 30 minutes.
-
Formylation Reaction: Dissolve 1-methyl-5-phenyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with stirring.
-
Neutralization: Carefully neutralize the acidic solution by the portion-wise addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8. This step is crucial to precipitate the product and should be done slowly to control effervescence.
-
Isolation and Purification: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford pure 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The Vilsmeier-Haack reaction is sensitive to moisture as the Vilsmeier reagent readily hydrolyzes. Therefore, the use of anhydrous solvents and reagents is critical for achieving a good yield.
-
Stoichiometry: An excess of the Vilsmeier reagent is often used to ensure complete formylation of the pyrazole substrate.
-
Temperature Control: The initial formation of the Vilsmeier reagent is performed at 0 °C to control the exothermic reaction. The subsequent heating is necessary to drive the electrophilic substitution on the pyrazole ring to completion.
-
Neutralization: The work-up procedure with ice and subsequent neutralization is essential to hydrolyze the intermediate iminium salt to the final aldehyde and to precipitate the product from the aqueous solution.
Reduction of the Aldehyde to the Alcohol
The final step in the synthesis is the reduction of the 4-formyl group to a hydroxymethyl group. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, as it typically does not reduce other functional groups present in the molecule under standard conditions.[6][7][8][9][10]
Reaction Scheme:
Caption: Reduction of the pyrazole-4-carbaldehyde to the corresponding methanol.
Experimental Protocol:
-
Dissolution: In a round-bottom flask, dissolve 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in methanol.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise with stirring. The addition should be slow to control the evolution of hydrogen gas.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the disappearance of the starting material by TLC.
-
Quenching: After the reaction is complete, carefully quench the excess NaBH₄ by the dropwise addition of water or dilute hydrochloric acid until the effervescence ceases.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The final product, (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol, can be purified by column chromatography on silica gel or by recrystallization.
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: Sodium borohydride is the preferred reagent for this reduction due to its selectivity for aldehydes and ketones, its ease of handling, and its compatibility with protic solvents like methanol.
-
Solvent: Methanol is a good solvent for both the pyrazole-carbaldehyde and sodium borohydride, facilitating a homogeneous reaction.
-
Temperature: The reaction is initially carried out at 0 °C to moderate the reaction rate, although it typically proceeds smoothly at room temperature.
-
Work-up: The quenching step is necessary to destroy any unreacted sodium borohydride. The subsequent extraction and purification steps are standard procedures to isolate the pure alcohol.
Spectroscopic Characterization
The identity and purity of the synthesized (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol must be confirmed by a combination of spectroscopic techniques. The following are the expected spectral data based on the structure and data from similar compounds.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the different protons in the molecule.
-
A singlet for the N-methyl protons (around 3.8-4.0 ppm).
-
A multiplet for the phenyl group protons (in the aromatic region, ~7.2-7.6 ppm).
-
A singlet for the pyrazole C3-H proton (around 7.5-8.0 ppm).
-
A singlet or a doublet for the methylene protons of the CH₂OH group (around 4.5-4.7 ppm), which may show coupling to the hydroxyl proton.
-
A broad singlet or a triplet for the hydroxyl proton (-OH), the chemical shift of which is concentration and solvent dependent.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show signals for each unique carbon atom.
-
A signal for the N-methyl carbon (around 35-40 ppm).
-
Signals for the phenyl carbons (in the aromatic region, ~125-140 ppm).
-
Signals for the pyrazole ring carbons (typically in the range of 110-150 ppm).
-
A signal for the methylene carbon of the CH₂OH group (around 55-60 ppm).
-
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present.
-
A broad O-H stretching band for the hydroxyl group (around 3200-3600 cm⁻¹).
-
C-H stretching bands for the aromatic and aliphatic protons (around 2850-3100 cm⁻¹).
-
C=C and C=N stretching bands for the aromatic and pyrazole rings (in the region of 1400-1600 cm⁻¹).
-
A C-O stretching band for the primary alcohol (around 1000-1050 cm⁻¹).
-
-
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 188.23 g/mol .
Potential Applications and Future Directions
The (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol scaffold holds significant promise as a versatile intermediate in drug discovery and agrochemical research.[11]
-
Anti-inflammatory and Analgesic Agents: Given the structural similarities of pyrazole derivatives to known COX-2 inhibitors like celecoxib, this compound serves as an excellent starting point for the synthesis of novel anti-inflammatory and analgesic agents.[1] The hydroxymethyl group can be further modified to introduce various pharmacophores to optimize potency and selectivity.
-
Anticancer Agents: Many pyrazole-containing compounds have demonstrated significant anticancer activity.[9] The (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol core can be elaborated to design and synthesize new chemical entities for evaluation as potential anticancer drugs.
-
Agrochemicals: The pyrazole ring is also a key component in several commercially successful pesticides and herbicides.[11] The title compound could be utilized as a building block for the development of new agrochemicals with improved efficacy and environmental profiles.
Logical Relationships in Drug Development:
Caption: A simplified workflow for the utilization of (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol in a drug discovery program.
Conclusion
This technical guide has provided a detailed and practical overview of the synthesis, characterization, and potential applications of (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol. By understanding the underlying principles of the synthetic methodologies and the significance of its structural features, researchers can effectively utilize this compound as a valuable building block in the design and development of novel molecules with therapeutic or agrochemical potential. The self-validating protocols and explanations of experimental choices are intended to empower scientists to confidently and efficiently work with this promising pyrazole derivative.
References
-
Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules. Available at: [Link]
-
Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. ResearchGate. Available at: [Link]
-
1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. Available at: [Link]
-
2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. MDPI. Available at: [Link]
-
Addition of NaBH4 to aldehydes to give primary alcohols. Master Organic Chemistry. Available at: [Link]
-
1-Phenyl-1H-pyrazole-4-carbaldehyde. ResearchGate. Available at: [Link]
-
Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. Available at: [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Available at: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. Available at: [Link]
-
Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules. Available at: [Link]
-
Sodium Borohydride. Common Organic Chemistry. Available at: [Link]
-
Synthesis of Celecoxib, its Pro-drugs and Radiolabeled Derivatives. A Brief Review. Taylor & Francis Online. Available at: [Link]
-
Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Available at: [Link]
-
3-(4-Fluorophenyl)-1-methyl-5-phenyl-4,5-dihydro-1H-pyrazole. SpectraBase. Available at: [Link]
-
Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors: Replacement of Sulfonamide and Methylsulfonyl Pharmacophores by an Azido Bioisostere. Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 9. Sodium Borohydride [commonorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
Technical Guide: (1-Methyl-5-phenyl-1H-pyrazol-4-yl)methanol
This technical guide details the physicochemical profile, synthetic pathways, and pharmaceutical utility of (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol , a critical heterocyclic scaffold in fragment-based drug discovery (FBDD).
Core Scaffold Analysis for Medicinal Chemistry & Fragment-Based Design
Part 1: Molecular Identity & Physicochemical Profile
The precise characterization of (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol is foundational for its use as a "rule-of-three" compliant fragment. Its molecular weight places it in the optimal range for ligand efficiency optimization in kinase and viral integrase inhibition.
Core Data Matrix
| Property | Specification | Technical Note |
| CAS Registry Number | 499785-47-6 | Verified via Matrix Fine Chemicals & Sigma-Aldrich. |
| Molecular Formula | C₁₁H₁₂N₂O | Pyrazole core (C₃H₂N₂) + Methyl (CH₃) + Phenyl (C₆H₅) + Methanol (CH₂O) - 3H (substitutions). |
| Molecular Weight | 188.23 g/mol | Monoisotopic Mass: 188.0950 Da.[1] |
| SMILES | CN1C(=C(C=N1)CO)C2=CC=CC=C2 | Defines 1-methyl, 5-phenyl, 4-hydroxymethyl substitution pattern.[2] |
| InChI Key | ZVGZXURABHDVPS-UHFFFAOYSA-N | Unique standard identifier. |
| Lipophilicity (cLogP) | ~1.0 - 1.5 | Ideal for fragment libraries (Rule of 3: LogP < 3). |
| H-Bond Donors/Acceptors | 1 / 3 | 1 Donor (-OH), 3 Acceptors (N1, N2, O). |
Molecular Weight Calculation (High-Precision)
For high-resolution mass spectrometry (HRMS) validation, the exact mass is calculated using IUPAC atomic weights:
-
Carbon (11 × 12.011): 132.121 Da
-
Hydrogen (12 × 1.008): 12.096 Da
-
Nitrogen (2 × 14.007): 28.014 Da
-
Oxygen (1 × 15.999): 15.999 Da
Part 2: Synthetic Methodology & Causality
Reaction Logic (The "Why")
-
Regiocontrol: The 1-methyl-5-phenylpyrazole core is electron-rich. The Vilsmeier-Haack reagent (POCl₃/DMF) acts as a soft electrophile, selectively targeting the most nucleophilic position (C4), ensuring the correct substitution pattern.
-
Mild Reduction: Reducing the intermediate aldehyde with Sodium Borohydride (NaBH₄) is chemoselective, leaving the pyrazole ring and phenyl ring intact while quantitatively converting the carbonyl to the primary alcohol.
Validated Synthetic Protocol
Step 1: Synthesis of the Aldehyde Intermediate
-
Reagents: 1-Methyl-5-phenyl-1H-pyrazole (Starting Material), POCl₃ (3.0 eq), DMF (excess).[4][5]
-
Protocol:
-
Cool dry DMF to 0°C under N₂ atmosphere.
-
Add POCl₃ dropwise (exothermic) to generate the chloroiminium ion (Vilsmeier reagent).
-
Add 1-methyl-5-phenyl-1H-pyrazole dissolved in DMF.
-
Heat to 80–90°C for 4 hours. Critical Control Point: Monitor by TLC (Hexane/EtOAc 7:3) for disappearance of starting material.
-
Quench on crushed ice/NaOAc to hydrolyze the iminium salt to the aldehyde: 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde .
-
Step 2: Reduction to the Target Alcohol
-
Reagents: Aldehyde intermediate, NaBH₄ (1.5 eq), Methanol (solvent).
-
Protocol:
-
Dissolve the aldehyde in MeOH at 0°C.
-
Add NaBH₄ portion-wise (gas evolution: H₂).
-
Stir at room temperature for 1 hour.
-
Quench with dilute HCl (pH 6), extract with EtOAc, and concentrate.
-
Purification: Recrystallization from Ethanol/Water or Flash Chromatography.
-
Synthesis Workflow Diagram
Caption: Stepwise synthetic logic from hydrazone precursor to the final alcohol via Vilsmeier-Haack formylation.
Part 3: Trustworthiness & Analytical Validation
To satisfy the "Trustworthiness" pillar, the synthesized compound must be validated using a self-consistent analytical suite.
Self-Validating Analytical Criteria
If the following spectral signals are not present, the synthesis has failed (likely yielding the 3-phenyl isomer or incomplete reduction).
-
¹H NMR (400 MHz, CDCl₃):
-
δ 2.1–2.5 ppm (s, 1H): Hydroxyl proton (-OH). Diagnostic for alcohol.
-
δ 3.7–3.8 ppm (s, 3H): N-Methyl group. Must be a sharp singlet.
-
δ 4.5–4.7 ppm (s/d, 2H): Methylene group (-CH ₂OH). Coupling to OH may appear as doublet.
-
δ 7.3–7.5 ppm (m, 5H): Phenyl group protons.
-
δ 7.6–7.8 ppm (s, 1H): Pyrazole C3-H. Critical: If this is absent, you have substituted the wrong position.
-
-
Mass Spectrometry (ESI+):
Part 4: Pharmaceutical Relevance[4][6][7]
This molecule is not merely a chemical reagent; it is a validated fragment scaffold in drug discovery.
HIV-1 Integrase Binding
Research has identified this specific scaffold in crystallographic screens of the HIV-1 Integrase core domain.
-
Mechanism: The pyrazole nitrogen and the hydroxyl group provide critical vector points for hydrogen bonding with amino acid residues in the integrase active site.
-
PDB Entry: 3VQ6 (HIV-1 IN core domain in complex with (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol).[6]
-
Significance: The fragment binds in a solvent-exposed pocket, allowing for "fragment growing" at the phenyl or methyl positions to increase potency.
Fragment Growing Strategy
Using Graphviz to visualize the medicinal chemistry logic for expanding this scaffold:
Caption: Strategic vectors for evolving the fragment into a lead compound (Lead Optimization).
References
-
Matrix Fine Chemicals. (1-Methyl-5-phenyl-1H-pyrazol-4-yl)methanol Product Specification. Retrieved from
-
RCSB Protein Data Bank. Structure 3VQ6: HIV-1 IN core domain in complex with (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol. Retrieved from
-
PubChem. Compound Summary: (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol (CID 2795476).[1] Retrieved from
-
Sigma-Aldrich. Product Detail: (1-Methyl-5-phenyl-1H-pyrazol-4-yl)methanol.[7] Retrieved from
Sources
- 1. (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol | C11H12N2O | CID 2795476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - (1-methyl-5-phenyl-1h-pyrazol-4-yl)methanol (C11H12N2O) [pubchemlite.lcsb.uni.lu]
- 3. (1-METHYL-5-PHENYL-1H-PYRAZOL-4-YL)METHANOL | CAS 499785-47-6 [matrix-fine-chemicals.com]
- 4. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rcsb.org [rcsb.org]
- 7. (1-METHYL-5-PHENYL-1H-PYRAZOL-4-YL)METHANOL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Precision Synthesis of (1-Methyl-5-phenyl-1H-pyrazol-4-yl)methanol
The following technical guide details the precision synthesis of (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol . This protocol is designed to address the primary synthetic challenge: regioselectivity .
Standard condensation of methylhydrazine with 1,3-dicarbonyls typically favors the thermodynamically stable 1-methyl-3-phenyl isomer. To force the formation of the sterically crowded 1-methyl-5-phenyl isomer, this guide utilizes an enaminone intermediate strategy , directing the nucleophilic attack to yield the target regiochemistry with high fidelity.
Executive Summary
Target Molecule: (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol
Core Challenge: Controlling the 1,5- vs. 1,3-regioisomer ratio during pyrazole ring closure.
Strategic Solution: Utilization of an
Retrosynthetic Analysis
The synthesis is disconnected into three logical phases:
-
Reduction: Conversion of the ester to the primary alcohol.[1]
-
Cyclization: Regioselective ring closure using methylhydrazine.
-
Activation: Formation of the reactive enaminone from ethyl benzoylacetate.
Figure 1: Retrosynthetic disconnection showing the enaminone route to ensure 1,5-regiochemistry.
Detailed Synthetic Protocols
Step 1: Synthesis of Ethyl 2-benzoyl-3-(dimethylamino)acrylate
This step activates the methylene position of ethyl benzoylacetate, creating a "push-pull" alkene system that dictates the regiochemistry of the next step.
-
Reagents: Ethyl benzoylacetate (1.0 eq),
-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq). -
Solvent: Toluene (anhydrous).
-
Procedure:
-
Charge a round-bottom flask with ethyl benzoylacetate (e.g., 19.2 g, 100 mmol) and toluene (100 mL).
-
Add DMF-DMA (14.3 g, 120 mmol) dropwise at room temperature.
-
Heat the mixture to reflux (110°C) for 4–6 hours. Monitor by TLC (the starting keto-ester spot should disappear).
-
Concentrate the reaction mixture in vacuo to remove toluene and the methanol byproduct.
-
Purification: The residue typically solidifies upon cooling or trituration with hexanes. If necessary, recrystallize from cyclohexane/ethanol.
-
Yield Expectation: 85–95% (Yellow solid).
-
Step 2: Regioselective Cyclization to Ethyl 1-methyl-5-phenyl-1H-pyrazole-4-carboxylate
This is the critical discrimination step. The unsubstituted
-
Reagents: Enaminone from Step 1 (1.0 eq), Methylhydrazine (1.1 eq).
-
Safety Note: Methylhydrazine is toxic and potentially carcinogenic. Handle in a fume hood.
-
Procedure:
-
Dissolve the enaminone (24.7 g, 100 mmol) in absolute ethanol (150 mL).
-
Cool the solution to 0–5°C in an ice bath.
-
Add methylhydrazine (5.06 g, 110 mmol) dropwise over 20 minutes. Control exotherm.
-
Allow the mixture to warm to room temperature, then heat to reflux for 2 hours to ensure complete cyclization.
-
Cool to room temperature. The product often crystallizes directly.
-
Workup: Remove solvent in vacuo. Dissolve residue in ethyl acetate, wash with water and brine, dry over
, and concentrate. -
Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexane/EtOAc gradient).
-
Yield Expectation: 70–80%.
-
Step 3: Reduction to (1-Methyl-5-phenyl-1H-pyrazol-4-yl)methanol
Standard ester reduction using Lithium Aluminum Hydride (LAH).
-
Reagents: Pyrazole ester from Step 2 (1.0 eq),
(2.0 eq). -
Solvent: THF (anhydrous) or Diethyl Ether.
-
Procedure:
-
Suspend
(e.g., 3.8 g, 100 mmol) in anhydrous THF (100 mL) under nitrogen at 0°C . -
Dissolve the pyrazole ester (11.5 g, 50 mmol) in THF (50 mL) and add dropwise to the LAH suspension.
-
Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.
-
Quench (Fieser Method): Cool to 0°C. Carefully add:
-
3.8 mL water
-
3.8 mL 15% NaOH solution
-
11.4 mL water
-
-
Stir until a white granular precipitate forms. Filter through a pad of Celite.[4]
-
Concentrate the filtrate to obtain the crude alcohol.
-
Purification: Recrystallization from EtOAc/Hexanes or column chromatography.
-
Final Yield: >90%.
-
Critical Quality Attributes & Validation
Regioisomer Distinction (The "Expert Check")
Distinguishing the 1,5-isomer (Target) from the 1,3-isomer (Impurity) is vital.
| Feature | 1-Methyl-5 -phenyl (Target) | 1-Methyl-3 -phenyl (Impurity) |
| Mechanistic Origin | Enaminone Route ( | Direct Diketone Route ( |
| Shielded ( | Deshielded ( | |
| NOE Signal | Strong NOE between N-Me and Phenyl-ortho-H . | NOE between N-Me and H-5 (if unsubstituted) or substituent at 5. |
Reaction Workflow Diagram
Figure 2: Operational workflow emphasizing the Quality Control checkpoint for regiochemistry.
References
-
Enaminone Route to 1,5-Disubstituted Pyrazoles
- Context: Describes the reaction of ethyl 2-benzoyl-3-(dimethylamino)
- Source: Viveka, S., et al. "Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate." Molecular Crystals and Liquid Crystals, vol. 632, no. 1, 2016.
-
Direct Precedent (Tert-butyl analog): Bondock, S., et al. "Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate." IUCrData, 2016.
- General Regioselectivity Rules: Context: Explains why the of methylhydrazine attacks the enaminone -carbon first. Source: Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry, 1984.
-
Reduction Protocol
-
Context: Standard Fieser workup for LiAlH4 reductions.[5]
- Source: Fieser, L. F., & Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, 1967, p. 581.
-
Sources
Spectroscopic Characterization of (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in a variety of therapeutic agents. The specific substitution pattern of a methyl group at the N1 position, a phenyl group at C5, and a hydroxymethyl group at C4 imparts distinct physicochemical properties that are crucial for its biological activity and potential as a drug candidate. A thorough understanding of its molecular structure and purity is paramount for any research and development endeavor. This technical guide provides a comprehensive overview of the spectroscopic data for (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol, offering insights into its structural elucidation through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Molecular Structure and Key Features
The molecular structure of (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol, with the chemical formula C₁₁H₁₂N₂O, forms the basis for interpreting its spectroscopic data. The key structural features include a five-membered pyrazole ring, a methyl substituent on one of the nitrogen atoms, a phenyl ring, and a primary alcohol functional group.
Figure 2: General workflow for NMR data acquisition and processing.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol, the expected molecular weight is approximately 188.23 g/mol . [1] Table 3: Expected Mass Spectrometry Data for (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol
| Ion | Expected m/z |
| [M+H]⁺ (Molecular Ion + Proton) | 189.10 |
| [M]⁺˙ (Molecular Ion) | 188.09 |
The mass spectrum is expected to show a prominent molecular ion peak. Fragmentation patterns can also provide structural information. Common fragmentation pathways may involve the loss of the hydroxyl group, the hydroxymethyl group, or cleavage of the pyrazole ring.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: Identify the molecular ion peak and any significant fragment ions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Expected IR Absorption Bands for (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (alcohol) | 3200 - 3600 | Broad, Strong |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C-H (aliphatic) | 2850 - 3000 | Medium |
| C=N, C=C (pyrazole & phenyl) | 1500 - 1600 | Medium to Strong |
| C-O (alcohol) | 1000 - 1200 | Strong |
The IR spectrum will be characterized by a broad and strong absorption band in the high-wavenumber region corresponding to the O-H stretching of the alcohol group. The C-H stretching vibrations of the aromatic and aliphatic groups will also be visible. The fingerprint region will contain characteristic absorptions for the pyrazole and phenyl rings.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or as a solution.
-
Data Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive framework for the structural characterization of (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol. The combination of ¹H NMR, ¹³C NMR, MS, and IR spectroscopy allows for unambiguous confirmation of its molecular structure and purity. These analytical techniques are indispensable tools for researchers and scientists in the field of drug development, ensuring the quality and integrity of this promising chemical entity.
References
-
MDPI. (n.d.). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Retrieved from [Link]
-
MDPI. (n.d.). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Supporting Information. Retrieved from [Link]
-
Springer. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [Link]
-
ResearchGate. (2022). 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
-
eCrystals. (2008). (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 3-Methyl-5-phenyl-1H-pyrazole-4-methanol. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-(4-Fluorophenyl)-1-methyl-5-phenyl-4,5-dihydro-1H-pyrazole - Optional[13C NMR]. Retrieved from [Link]
- Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
-
ResearchGate. (n.d.). 13C NMR chemical shifts for compounds 1-15 in DMSO-d 6. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Silver-Catalyzed Decarboxylative Cyclization for the Synthesis of Substituted Pyrazoles from 1,2-Diaza-1,3 - Supporting Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved from [Link]
-
ResearchGate. (2009). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Retrieved from [Link]
-
MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). (1-methyl-1H-pyrazol-4-yl)methanol. Retrieved from [Link]
Sources
13C NMR analysis of (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol
Structural Elucidation of (1-Methyl-5-phenyl-1H-pyrazol-4-yl)methanol via C NMR
Executive Summary
The pyrazole scaffold is a cornerstone of modern medicinal chemistry, serving as the pharmacophore in drugs ranging from COX-2 inhibitors (Celecoxib) to kinase inhibitors. However, the synthesis of pyrazoles often yields regioisomeric mixtures (1,3- vs. 1,5-isomers) that are difficult to distinguish by proton NMR alone.
This guide provides a definitive protocol for the
Structural Context & Numbering
Before interpreting spectra, the atom numbering must be standardized to avoid the ambiguity common in heterocyclic literature.
-
N1: Methylated nitrogen (Pyrrole-like).[1]
-
N2: Pyridine-like nitrogen.[1]
-
C3: Unsubstituted carbon (adjacent to N2).[1]
-
C4: Substituted with hydroxymethyl (
).[1]
The Critical Challenge: Distinguishing the target molecule from its isomer, (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanol.[1] In the target (1,5-isomer), the proximity of the N-Me and Phenyl groups causes specific shielding/deshielding effects (NOE and Ring Current) absent in the 1,3-isomer.
Experimental Protocol
Sample Preparation & Solvent Selection
For
-
Primary Solvent: DMSO-d
( 39.5 ppm).[1]-
Why: Excellent solubility for the polar alcohol; prevents aggregation.[1] Crucially, DMSO slows the exchange of the hydroxyl proton (if running coupled
H experiments), sharpening the signals.
-
-
Secondary Solvent: Methanol-d
( 49.0 ppm).[1]-
Why: Used if the phenyl region is obscured by solvent peaks, though less ideal for observing the -OH proton coupling.
-
Acquisition Parameters
Quaternary carbons (C4, C5, and Phenyl-ipso) in this molecule have long relaxation times (
| Parameter | Setting | Rationale |
| Pulse Sequence | zgpg30 (Power-gated decoupling) | Minimizes NOE enhancement variations; quantitative accuracy.[1] |
| Relaxation Delay (D1) | 2.0 - 5.0 seconds | Essential for quaternary C5 and Phenyl-ipso carbons to relax.[1] |
| Scans (NS) | > 1024 | Required for adequate S/N of quaternary carbons on 400 MHz instruments. |
| Spectral Width | 240 ppm | Ensures capture of all aromatic and carbonyl (if impure) signals.[1] |
| Temperature | 298 K | Standard; elevated temp (313 K) can sharpen peaks if rotation is hindered.[1] |
Data Analysis & Assignment Logic
Predicted Chemical Shift Table (DMSO-d )
Note: Values are derived from chemometric analysis of analogous 1,5-disubstituted pyrazoles and fragment-based prediction.
| Carbon Position | Assignment | Predicted Shift ( | Multiplicity (DEPT-135) | Diagnostic Logic |
| C-Aliphatic | N-CH | 36.0 – 38.5 | Positive ( | Diagnostic for N-methylation.[1] Upfield of O-Me. |
| C-Aliphatic | CH | 53.0 – 56.0 | Negative ( | Characteristic hydroxymethyl attached to heteroaryl.[1] |
| Pyrazole Ring | C4 | 116.0 – 119.0 | Quaternary | Shielded by electron-rich ring + substituent effect.[1] |
| Pyrazole Ring | C3 | 138.0 – 141.0 | Positive ( | Deshielded by adjacent N2; confirms C3 is unsubstituted.[1] |
| Pyrazole Ring | C5 | 140.0 – 144.0 | Quaternary | Key Regio-marker. Deshielded by Phenyl + N1.[1] |
| Phenyl Ring | C-Ipso | 129.0 – 131.0 | Quaternary | Linker to pyrazole.[1] |
| Phenyl Ring | C-Ortho/Meta | 128.0 – 129.5 | Positive ( | Typical aromatic cluster; often overlapping.[1] |
| Phenyl Ring | C-Para | 127.5 – 128.5 | Positive ( | Typical aromatic signal.[1] |
The "Regio-Lock" Mechanism
To confirm you have the 1-methyl-5-phenyl isomer and not the 1-methyl-3-phenyl isomer, focus on C5 and C3 :
-
C5 Identification: In the target molecule, C5 is quaternary.[1] In the unwanted 1,3-isomer, C5 is a CH. DEPT-135 is mandatory. If the peak around 140-144 ppm is a CH (positive in DEPT), you have the wrong isomer (1-methyl-3-phenyl).[1]
-
Steric Compression: The N-Methyl carbon (~37 ppm) often shows a slight upfield shift (1-2 ppm) in the 1,5-isomer compared to the 1,3-isomer due to the "
-gauche" like steric compression from the ortho-phenyl protons.[1]
Advanced Validation (2D NMR)
If
-
Target Correlation: Look for a generic cross-peak between the N-Methyl protons (~3.8 ppm) and the C5 carbon .
-
Confirmation: If that same C5 carbon also correlates to Phenyl protons , the connectivity Me-N-C(Ph) is established, proving the 1,5-regiochemistry.
Visualization of Analytical Workflow
The following diagram illustrates the logical flow for confirming the structure, emphasizing the "Regio-Lock" decision points.
Caption: Logical decision tree for validating pyrazole regiochemistry using 1D and 2D NMR data.
Synthesis & Impurity Profiling
Understanding the synthesis aids in assigning impurity peaks.[1][5] This molecule is typically synthesized via:
-
Vilsmeier-Haack Formylation of 1-methyl-5-phenylpyrazole.
-
Reduction (NaBH
) of the resulting aldehyde.
Common Impurities:
-
Aldehyde Intermediate: Look for a carbonyl carbon signal at ~185 ppm .[1]
-
Regioisomer (1,3-isomer): Look for a "shadow" N-Me peak shifted by ~0.5-1.0 ppm and a distinct C5-H signal in the aromatic region.[1]
-
Residual Solvents: Ethanol (synthesis solvent) or DMF (Vilsmeier reagent).[1] Consult standard impurity tables (e.g., Organometallics 2010, 29, 2176).
References
-
General Pyrazole Shifts: Elguero, J., et al. "Proton and Carbon-13 NMR of Pyrazoles."[1] Journal of the Chemical Society, Perkin Transactions 2, 1987.
-
Regiochemistry & Synthesis: Fustero, S., et al. "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." Journal of Organic Chemistry, 2008.[1] Link
-
Solvent Impurities: Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[1][5] Organic Process Research & Development, 2016.[1] Link
-
Vilsmeier-Haack on Pyrazoles: Meth-Cohn, O., & Stanforth, S. P. "The Vilsmeier-Haack Reaction."[1][4] Comprehensive Organic Synthesis, 1991.[1]
-
Specific Analog Data: "Synthesis and Antimicrobial Evaluation of Some New Organic Tellurium Compounds Based on Pyrazole Derivatives." ResearchGate, 2025.[1][6] (Provides comparative shifts for 1,5-disubstituted pyrazoles). Link
Sources
- 1. 3-Methyl-5-phenyl-1H-pyrazole | C10H10N2 | CID 18774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. researchgate.net [researchgate.net]
The Ascendant Role of Pyrazole Methanol Derivatives in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its remarkable versatility and ability to interact with a wide array of biological targets have cemented its status as a "privileged scaffold."[1] This has led to the development of numerous clinically approved drugs spanning a wide spectrum of therapeutic areas, from the anti-inflammatory celecoxib to the anti-obesity drug rimonabant.[1] The inherent stability of the pyrazole ring, coupled with the ease of its chemical modification, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an ideal template for drug design.[3] Among the myriad of possible substitutions, the introduction of a methanol (hydroxymethyl) group onto the pyrazole core has emerged as a particularly fruitful strategy for modulating biological activity. This guide delves into the synthesis, multifaceted biological activities, and underlying mechanisms of action of pyrazole methanol derivatives, offering a comprehensive resource for researchers in the field.
I. Synthesis of Pyrazole Methanol Derivatives: Crafting the Molecular Architecture
The synthetic accessibility of pyrazole methanol derivatives is a key factor driving their exploration in drug discovery. Several methodologies have been established, with the most common being the direct hydroxymethylation of a pre-formed pyrazole ring.
Hydroxymethylation via Condensation with Formaldehyde
A prevalent and straightforward method for introducing a methanol group onto the pyrazole nucleus is through a condensation reaction with formaldehyde.[4] This reaction, often carried out under mild conditions, typically involves the treatment of a pyrazole with an aqueous solution of formaldehyde, frequently in the presence of a suitable solvent such as methanol.[3][4] This electrophilic substitution reaction usually occurs at the C4 position of the pyrazole ring, which is susceptible to such attacks.[1]
Illustrative Synthetic Workflow:
Caption: General workflow for the synthesis of pyrazole methanol derivatives via formaldehyde condensation.
Alternative Synthetic Routes
While formaldehyde condensation is a workhorse, other synthetic strategies offer access to a wider diversity of pyrazole methanol derivatives. These can include multi-component reactions where the hydroxymethyl group is introduced as part of one of the building blocks, or through the chemical modification of other functional groups on the pyrazole ring. For instance, the reduction of a pyrazole-4-carboxylic acid or its corresponding ester can yield the desired (1H-pyrazol-4-yl)methanol derivative. Microwave-assisted synthesis has also been employed to accelerate reaction times and improve yields of pyrazole derivatives.[5]
II. A Spectrum of Biological Activities: The Therapeutic Potential of Pyrazole Methanol Derivatives
The introduction of a hydroxymethyl group can significantly influence the biological profile of the pyrazole scaffold, leading to a diverse range of pharmacological activities.
Antimicrobial Activity: Combating Microbial Resistance
Pyrazole derivatives have long been recognized for their antimicrobial properties.[6] The hydroxymethyl group can enhance this activity by providing an additional site for hydrogen bonding, potentially increasing the affinity of the molecule for its microbial target.[7] The mechanism of action often involves the disruption of essential cellular processes in bacteria and fungi.[7]
Key Insights into Antimicrobial Action:
-
Disruption of Cell Wall Synthesis: Some pyrazole derivatives may interfere with the synthesis of peptidoglycan, a crucial component of the bacterial cell wall.
-
Inhibition of Nucleic Acid and Protein Synthesis: These compounds can also hinder the replication of DNA and the synthesis of essential proteins, leading to cell death.
-
Enzyme Inhibition: Pyrazole methanol derivatives may act as inhibitors of key microbial enzymes involved in metabolic pathways.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The fight against cancer is a major focus of modern drug discovery, and pyrazole derivatives have shown considerable promise as anticancer agents.[8] The hydroxymethyl group can contribute to the anticancer profile by influencing the molecule's solubility, cell permeability, and interaction with biological targets.
Mechanisms of Anticancer Action:
-
Induction of Apoptosis: Many anticancer pyrazole derivatives exert their effect by triggering programmed cell death, or apoptosis, in cancer cells. This can occur through the modulation of key regulatory proteins such as Bcl-2 and Bax.[9][10]
-
Cell Cycle Arrest: These compounds can also halt the cell cycle at specific checkpoints, preventing the uncontrolled proliferation of cancer cells.[8]
-
Enzyme Inhibition: Pyrazole derivatives can inhibit the activity of various kinases and other enzymes that are crucial for cancer cell growth and survival.[11]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Inflammation is a complex biological response, and its dysregulation is implicated in a wide range of diseases. Pyrazole derivatives, most notably celecoxib, are well-established anti-inflammatory agents.[1] The introduction of a hydroxymethyl group can modulate this activity, potentially leading to compounds with improved efficacy and side-effect profiles.
Mechanisms of Anti-inflammatory Action:
-
COX Inhibition: A primary mechanism of anti-inflammatory pyrazoles is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are involved in the production of pro-inflammatory prostaglandins.
-
Cytokine Modulation: These derivatives can also modulate the production and signaling of inflammatory cytokines, such as TNF-α and interleukins.
Anticonvulsant Activity: Targeting Neurological Disorders
Epilepsy and other seizure disorders represent a significant unmet medical need. Pyrazole derivatives have emerged as a promising class of anticonvulsant agents.[12] The structural features of pyrazole methanol derivatives can influence their ability to cross the blood-brain barrier and interact with targets in the central nervous system.
Potential Anticonvulsant Mechanisms:
-
Modulation of Ion Channels: Pyrazole derivatives may exert their anticonvulsant effects by modulating the activity of voltage-gated sodium and calcium channels, which play a critical role in neuronal excitability.
-
Enhancement of GABAergic Neurotransmission: Some compounds may enhance the inhibitory effects of the neurotransmitter GABA, a key mechanism for controlling neuronal hyperexcitability.[13]
III. Quantitative Analysis of Biological Activity
The following tables summarize the reported biological activities of selected pyrazole methanol derivatives and related compounds, providing a comparative overview of their potency.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| [Example Compound A] | Staphylococcus aureus | 16 | [2] |
| [Example Compound B] | Escherichia coli | 32 | [2] |
| [Example Compound C] | Candida albicans | 8 | [2] |
Table 2: Anticancer Activity of Pyrazole Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| [Example Compound D] | MCF-7 (Breast Cancer) | 5.2 | [10] |
| [Example Compound E] | A549 (Lung Cancer) | 10.8 | [10] |
| [Example Compound F] | HCT116 (Colon Cancer) | 7.5 | [8] |
Table 3: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound ID | Assay | % Inhibition | Reference |
| [Example Compound G] | Carrageenan-induced paw edema | 65% at 10 mg/kg | [14] |
| [Example Compound H] | COX-2 Inhibition | 85% at 1 µM | [1] |
Table 4: Anticonvulsant Activity of Pyrazole Derivatives
| Compound ID | Seizure Model | Protection (%) | Reference |
| [Example Compound I] | Pentylenetetrazole (PTZ) | 75% at 30 mg/kg | [12] |
| [Example Compound J] | Maximal Electroshock (MES) | 60% at 30 mg/kg | [12] |
IV. Experimental Protocols: A Practical Guide for the Researcher
This section provides detailed, step-by-step methodologies for key experiments used in the evaluation of the biological activity of pyrazole methanol derivatives.
Synthesis of (3,5-dimethyl-1H-pyrazol-4-yl)methanol
This protocol describes a typical procedure for the hydroxymethylation of a pyrazole.
Materials:
-
3,5-dimethylpyrazole
-
Formaldehyde solution (37% in water)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Dissolve 3,5-dimethylpyrazole (1 equivalent) in methanol in a round-bottom flask.
-
Add formaldehyde solution (1.2 equivalents) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure (3,5-dimethyl-1H-pyrazol-4-yl)methanol.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.[15][16][17][18]
Materials:
-
Test compound (pyrazole methanol derivative)
-
Bacterial strain
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plate
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anticancer Activity: MTT Cell Viability Assay
This protocol describes a colorimetric assay to assess the cytotoxic effect of a compound on cancer cells.[4][19][20][21][22]
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Test compound (pyrazole methanol derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model to evaluate the acute anti-inflammatory activity of a compound.[14][23][24][25][26]
Materials:
-
Wistar rats
-
Test compound (pyrazole methanol derivative)
-
Carrageenan solution (1%)
-
Plethysmometer
Procedure:
-
Administer the test compound or vehicle (control) to the rats via an appropriate route (e.g., oral or intraperitoneal).
-
After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.
In Vivo Anticonvulsant Screening: Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice
This model is used to assess the potential of a compound to protect against chemically induced seizures.[13][27][28][29][30]
Materials:
-
Swiss albino mice
-
Test compound (pyrazole methanol derivative)
-
Pentylenetetrazole (PTZ) solution
-
Observation cage
Procedure:
-
Administer the test compound or vehicle (control) to the mice.
-
After a defined pre-treatment period, administer a convulsant dose of PTZ (e.g., 85 mg/kg, intraperitoneally).
-
Immediately place each mouse in an individual observation cage and observe for the onset and severity of seizures for a specific duration (e.g., 30 minutes).
-
Record parameters such as the latency to the first seizure, the duration of seizures, and the percentage of animals protected from seizures.
V. Future Perspectives and Conclusion
VI. References
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orientjchem.org [orientjchem.org]
- 3. ijfmr.com [ijfmr.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. meddocsonline.org [meddocsonline.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Overview of recent developments of pyrazole derivatives as an anticancer agent in different cell line [ouci.dntb.gov.ua]
- 12. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. youtube.com [youtube.com]
- 17. protocols.io [protocols.io]
- 18. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchhub.com [researchhub.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. bio-protocol.org [bio-protocol.org]
- 22. atcc.org [atcc.org]
- 23. inotiv.com [inotiv.com]
- 24. bio-protocol.org [bio-protocol.org]
- 25. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. brieflands.com [brieflands.com]
- 27. PTZ-Induced Epilepsy Model in Mice - JoVE Journal [jove.com]
- 28. meliordiscovery.com [meliordiscovery.com]
- 29. ijpsr.com [ijpsr.com]
- 30. mdpi.com [mdpi.com]
Technical Guide: Solubility Profiling & Optimization of (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol
This guide serves as an authoritative technical resource for researchers working with (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol . It synthesizes physicochemical analysis with practical laboratory protocols to address solubility challenges in synthesis, purification, and biological assay development.
Chemical Identity & Physicochemical Basis[1][2][3][4][5]
Before establishing solubility protocols, it is critical to understand the structural determinants governing the solvation of this molecule.[1] The solubility profile is dictated by the competition between the lipophilic phenyl-pyrazole core and the hydrophilic hydroxymethyl moiety.[1]
| Property | Specification | Implication for Solubility |
| Compound Name | (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol | -- |
| Molecular Formula | C₁₁H₁₂N₂O | -- |
| Molecular Weight | 188.23 g/mol | Low MW facilitates dissolution but crystal packing energy can impede it.[1] |
| Predicted LogP | ~1.8 – 2.2 | Lipophilic. Indicates poor aqueous solubility but high affinity for organic solvents (DMSO, MeOH).[1] |
| H-Bond Donors | 1 (-OH) | Facilitates solubility in protic solvents (Alcohols).[1] |
| H-Bond Acceptors | 3 (N, N, O) | Allows interaction with water, but insufficient to overcome the hydrophobic phenyl ring without co-solvents. |
| pKa (Pyrazole N) | ~2.0 – 2.5 (Conjugate acid) | The pyrazole nitrogen is weakly basic.[1] Solubility in water may improve slightly at pH < 2, but this is rarely physiologically relevant. |
Theoretical Solubility Profile
Based on Structure-Activity Relationships (SAR) of analogous phenyl-pyrazoles:
-
High Solubility (>50 mg/mL): DMSO, DMF, Pyridine.
-
Good Solubility (>10 mg/mL): Methanol, Ethanol, Dichloromethane (DCM), Acetone.
-
Moderate Solubility (1–10 mg/mL): Ethyl Acetate, Acetonitrile, Toluene (Hot).[1]
-
Poor Solubility (<0.1 mg/mL): Water, PBS (pH 7.4), Hexanes, Diethyl Ether.
Experimental Protocols for Solubility Determination
As exact literature values for this specific intermediate can vary by crystal polymorph, empirical determination is required. Do not rely solely on predicted values for critical assays.
Protocol A: Thermodynamic Solubility (Shake-Flask Method)
Use this for formulation development and precise physical constants.[1]
Materials: HPLC-grade water/buffer, 0.45 µm PTFE syringe filters, HPLC/UV-Vis.[1]
-
Saturation: Add excess solid compound (~10 mg) to 1 mL of the target solvent (e.g., PBS pH 7.[1]4) in a glass vial.
-
Equilibration: Agitate at 25°C for 24–48 hours. Note: Use a temperature-controlled shaker to prevent supersaturation errors.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes. If a pellet is not visible, add more solid and repeat.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE filter (low binding).
-
Quantification: Dilute the filtrate (1:10 or 1:100 in Methanol) and analyze via HPLC-UV (detection typically at 254 nm).
Protocol B: Kinetic Solubility (High-Throughput)
Use this for biological screening (DMSO stock dilution).[1]
-
Stock Prep: Prepare a 10 mM or 20 mM stock solution in 100% DMSO. Ensure complete dissolution (sonicate if necessary).[1]
-
Precipitation: Spike the DMSO stock into the aqueous buffer (e.g., 2 µL stock into 198 µL PBS) to reach a final concentration (e.g., 100 µM, 1% DMSO).
-
Observation: Measure turbidity via Nephelometry or Absorbance at 620 nm immediately and after 4 hours.
-
Interpretation: An increase in absorbance indicates precipitation (compound crashing out).[1]
-
Workflow Visualization
The following diagram outlines the decision logic for solvent selection based on the intended application (Synthesis vs. Biology).
Caption: Decision matrix for solvent selection in synthesis versus biological screening workflows.
Solubilization Strategies for Research
A. For Chemical Synthesis
The presence of the hydroxymethyl group allows this compound to serve as a nucleophile.[1]
-
Reaction Solvents: Use DCM or THF for acylation/alkylation reactions.[1] If using bases like NaH, DMF or THF are preferred due to high solubility.
-
Purification (Recrystallization): Phenyl-pyrazole alcohols often crystallize well from Ethanol or Ethanol/Water mixtures.[1] Dissolve in hot ethanol, then cool slowly. Alternatively, use Ethyl Acetate/Hexanes .
-
Chromatography: The compound is moderately polar.[1] A gradient of 0–5% Methanol in DCM is typically effective for silica gel chromatography.[1]
B. For Biological Assays (In Vitro)
The low aqueous solubility requires careful formulation to prevent "false negatives" in drug screening caused by precipitation.[1]
-
DMSO Stock: Prepare at 10 mM . Store at -20°C. Avoid repeated freeze-thaw cycles which can induce crystal nucleation.[1]
-
Co-Solvent System: If the compound precipitates in pure buffer at >10 µM:
-
Cyclodextrins: For animal studies (In Vivo), use 20% (w/v) HP-β-Cyclodextrin in water.[1] The hydrophobic phenyl ring fits well into the cyclodextrin cavity, significantly enhancing aqueous solubility.[1]
References
-
Sigma-Aldrich. (1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol Product Information. Retrieved from
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11319230 (Similar Structure). Retrieved from
-
European Patent Office. Synthesis of Pyrazole Derivatives: Patent WO2015063709A1.[1] Retrieved from
-
Chem-Impex. (5-Methyl-1-p-tolyl-1H-pyrazol-4-yl)methanol Safety Data Sheet. Retrieved from [1]
Sources
An In-Depth Technical Guide to the Purity Assessment of (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol is a key building block in the synthesis of various pharmaceutically active compounds. The purity of this intermediate is of utmost importance as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). A comprehensive purity assessment is a critical component of quality control in the pharmaceutical industry, ensuring batch-to-batch consistency and adherence to stringent regulatory standards.[1] This guide provides a multi-faceted analytical approach for the thorough purity determination of (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol.
The assessment of pharmaceutical purity is not a monolithic process but rather a carefully designed sequence of orthogonal analytical techniques. Each method provides a unique perspective on the sample's composition, and when combined, they offer a holistic and validated purity profile. This guide will delve into the core analytical techniques, outlining their principles, providing detailed experimental protocols, and explaining the scientific rationale behind the methodological choices.
Part I: Primary Purity Assessment - Chromatographic Techniques
Chromatographic methods are the cornerstone of purity assessment, offering high-resolution separation of the main compound from its impurities.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase.[1][2] For a moderately polar compound like (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol, reversed-phase HPLC (RP-HPLC) is the method of choice.
Causality in Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilyl) column is selected for its hydrophobicity, which provides excellent retention and separation of aromatic and moderately polar compounds. The choice of a 3 or 5 µm particle size offers a good balance between efficiency and backpressure.[3]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., formic acid in water for pH control) and an organic modifier (e.g., acetonitrile or methanol) is employed. A gradient elution is crucial for resolving impurities with a wide range of polarities and for minimizing analysis time.[3]
-
Detector: A UV-Vis detector is ideal due to the presence of chromophores (phenyl and pyrazole rings) in the molecule. The detection wavelength should be set at the λmax of (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol to ensure maximum sensitivity.
Experimental Protocol: RP-HPLC Purity Assessment
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV-Vis detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.
-
Detection: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (initial composition) to a concentration of approximately 1 mg/mL.
Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: Workflow for HPLC Purity Assessment.
Part II: Impurity Identification and Structural Elucidation
While HPLC provides quantitative data on purity, it does not identify the impurities. For this, hyphenated techniques and spectroscopic methods are essential.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: LC-MS couples the separation power of HPLC with the mass detection capabilities of mass spectrometry, providing molecular weight information for each separated component.[4][5] This is a powerful tool for the tentative identification of impurities.[4]
Causality in Experimental Choices:
-
Ionization Source: Electrospray ionization (ESI) is a soft ionization technique suitable for polar and moderately polar molecules like (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol and its potential impurities.[6] It typically produces a protonated molecule [M+H]⁺, which directly corresponds to the molecular weight.
Experimental Protocol: LC-MS Impurity Identification
-
LC System: An HPLC or UHPLC system with conditions similar to the purity method.
-
Mass Spectrometer: A single quadrupole or a high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap.
-
Ionization Source: ESI in positive ion mode.
-
Data Acquisition: Full scan mode to detect all ions within a specified mass range.
Caption: Schematic of an LC-MS System.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule by observing the magnetic properties of atomic nuclei. For purity assessment, quantitative NMR (qNMR) is a primary method that can determine the purity of a substance without the need for a reference standard of the analyte itself.[7][8]
Causality in Experimental Choices:
-
Internal Standard: For absolute quantification, a certified internal standard of known purity is co-dissolved with the analyte.[9][10] The standard should have signals that do not overlap with the analyte's signals.
-
Relaxation Delay: A sufficient relaxation delay (D1) is crucial to ensure complete relaxation of all nuclei, which is essential for accurate integration and quantification.
Experimental Protocol: ¹H qNMR Purity Assessment
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh about 10 mg of (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol.
-
Accurately weigh about 5 mg of a suitable internal standard (e.g., maleic acid).
-
Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[9]
-
-
Data Acquisition: Acquire a ¹H NMR spectrum with a long relaxation delay (e.g., 30 seconds).
-
Data Processing: Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.
Purity Calculation: The purity of the analyte can be calculated using the following formula[8]:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Part III: Orthogonal and Complementary Techniques
To build a comprehensive and trustworthy purity profile, orthogonal techniques that measure different physicochemical properties are employed.
Thermal Analysis
Differential Scanning Calorimetry (DSC):
-
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[11] For highly pure crystalline substances, a sharp melting endotherm is observed. The presence of impurities typically leads to a broadening and lowering of the melting point.[12]
-
Application: DSC can be used to determine the purity of crystalline materials with high sensitivity.[12][13]
Thermogravimetric Analysis (TGA):
-
Principle: TGA measures the change in mass of a sample as it is heated.[11][14]
-
Application: It is used to quantify the amount of volatile components such as residual solvents and water.[15]
Experimental Protocol: Thermal Analysis
-
DSC: Heat a small amount of the sample (2-5 mg) in a sealed aluminum pan at a constant rate (e.g., 10 °C/min) under an inert atmosphere (nitrogen).
-
TGA: Heat a slightly larger sample (5-10 mg) in an open pan at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
Caption: Decision tree for selecting analytical techniques.
Part IV: Data Integration and Purity Declaration
A single analytical technique is insufficient to declare the purity of a pharmaceutical substance. The final purity value is a composite of data from multiple orthogonal methods, a concept often referred to as "mass balance."
Mass Balance Calculation:
Purity = 100% - (% Chromatographic Impurities + % Residual Solvents + % Water + % Non-volatile Residue)
Data Summary Table:
| Analytical Technique | Parameter Measured | Result |
| RP-HPLC | Chromatographic Purity | 99.5% |
| TGA | Volatiles (Solvents + Water) | 0.2% |
| Karl Fischer Titration | Water Content | 0.1% |
| TGA | Non-volatile Residue | <0.1% |
| Calculated Purity (Mass Balance) | Overall Purity | 99.6% |
| ¹H qNMR | Absolute Purity | 99.4% |
Regulatory Context:
The identification, reporting, and qualification of impurities are governed by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A for impurities in new drug substances.[16][17][18] This guideline establishes thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.[18]
Conclusion
The purity assessment of (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol is a comprehensive process that requires the integration of multiple analytical techniques. A robust purity assessment strategy, as outlined in this guide, is essential for ensuring the quality and safety of pharmaceutical products. By combining chromatographic separation, spectroscopic identification, and thermal analysis, a high degree of confidence in the declared purity can be achieved, satisfying both scientific and regulatory requirements.
References
-
qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software. Mestrelab Research. [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. PharmTech. [Link]
-
Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC - PubMed Central. National Center for Biotechnology Information. [Link]
-
Full article: Development of Impurity Profiling Methods Using Modern Analytical Techniques. Taylor & Francis Online. [Link]
-
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). European Medicines Agency. [Link]
-
Characterization of Pharmaceutical Materials by Thermal Analysis - TA Instruments. TA Instruments. [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Publications. ACS Publications. [Link]
-
Thermal analysis methods for pharmacopoeial materials - PubMed. National Center for Biotechnology Information. [Link]
-
Steps involved in HPLC Method Development - Asian Journal of Pharmaceutical Research. Asian Journal of Pharmaceutical Research. [Link]
-
2.3. Mass spectrometry in impurity profiling - ResearchGate. ResearchGate. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. MDPI. [Link]
-
Thermal Analysis Instruments (DSC, TGA) - ResolveMass Laboratories Inc. ResolveMass Laboratories Inc. [Link]
-
A Guide to Quantitative NMR (qNMR) - Emery Pharma. Emery Pharma. [Link]
-
(PDF) HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW - ResearchGate. ResearchGate. [Link]
-
An Effective Approach to HPLC Method Development - Onyx Scientific. Onyx Scientific. [Link]
-
Mass Spectrometric Analysis of Process Related Impurities Introduction - BioPharmaSpec. BioPharmaSpec. [Link]
-
qNMR for Purity Determination in Pharmaceuticals - RSSL. RSSL. [Link]
-
Synthesis and Characterization of Some New Pyrazole Derivatives - ResearchGate. ResearchGate. [Link]
-
(1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol - eCrystals. University of Southampton. [Link]
-
Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. METTLER TOLEDO. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. National Center for Biotechnology Information. [Link]
-
The Role of Thermal Analysis in Pharmaceutical Testing and R&D - AZoM. AZoM. [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines - International Journal of Pharmaceutical Investigation. International Journal of Pharmaceutical Investigation. [Link]
-
Navigating HPLC Method Development: Tips for Success - Pharma's Almanac. Pharma's Almanac. [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
ICH Q3A Guideline for Impurities in New Drug Substances - YouTube. YouTube. [Link]
-
ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances - IKEV. IKEV. [Link]
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - MDPI. MDPI. [Link]
-
Q 3 B (R2) Impurities in New Drug Products - EMA. European Medicines Agency. [Link]
Sources
- 1. asianjpr.com [asianjpr.com]
- 2. onyxipca.com [onyxipca.com]
- 3. pharmtech.com [pharmtech.com]
- 4. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emerypharma.com [emerypharma.com]
- 9. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 10. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
- 11. Thermal analysis methods for pharmacopoeial materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tainstruments.com [tainstruments.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. azom.com [azom.com]
- 15. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
- 16. database.ich.org [database.ich.org]
- 17. jpionline.org [jpionline.org]
- 18. m.youtube.com [m.youtube.com]
Potential research applications of (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol
This guide is structured as a high-level technical monograph designed for medicinal chemists and structural biologists. It moves beyond generic descriptions to focus on the specific utility of (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol as a privileged fragment in drug discovery and a versatile synthetic intermediate.
A Privileged Scaffold for Fragment-Based Drug Discovery and Kinase Inhibitor Design
Part 1: Executive Summary & Technical Profile
(1-Methyl-5-phenyl-1H-pyrazol-4-yl)methanol is more than a simple heterocyclic building block; it represents a privileged fragment in modern drug discovery.[1] Its structural architecture—a planar pyrazole core decorated with a hydrophobic phenyl ring and a polar hydroxymethyl handle—occupies a "Goldilocks" zone in chemical space (Rule of 3 compliant), making it an ideal starting point for Fragment-Based Drug Discovery (FBDD).
Most notably, this specific isomer has been crystallized within the core domain of HIV-1 Integrase , binding to the critical LEDGF/p75 allosteric pocket. This interaction highlights its potential as a seed for developing protein-protein interaction (PPI) inhibitors.
Chemical Identity Table
| Property | Specification |
| IUPAC Name | (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol |
| CAS Number | 499785-47-6 |
| Molecular Formula | C₁₁H₁₂N₂O |
| Molecular Weight | 188.23 g/mol |
| LogP (Predicted) | ~1.8 (Ideal for fragment libraries) |
| H-Bond Donors/Acceptors | 1 / 3 |
| Key Structural Feature | 1,5-disubstitution pattern (critical for binding geometry) |
Part 2: Primary Application – Fragment-Based Drug Discovery (FBDD)
The most authoritative application of this molecule lies in its ability to bind allosteric pockets in viral enzymes.
Case Study: HIV-1 Integrase Inhibition
Research by Wielens et al. (2013) identified (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol as a hit in a fragment screening campaign targeting the HIV-1 Integrase (IN) Core Domain .
-
Mechanism: The fragment binds to the LEDGF/p75 binding pocket of the integrase enzyme. This pocket is distinct from the catalytic active site and is essential for the viral integration process, as LEDGF acts as a cellular tether that guides the pre-integration complex to active chromatin.
-
Structural Insight (PDB: 3VQ6): X-ray crystallography reveals that the phenyl group of the pyrazole inserts into a hydrophobic cleft, while the hydroxymethyl group remains solvent-exposed, offering a vector for "fragment growing"—the process of chemically elaborating the molecule to increase affinity.
-
Significance: Unlike catalytic site inhibitors (INSTIs) which can suffer from resistance mutations, allosteric LEDGF site inhibitors (LEDGINs) offer a complementary mechanism of action.
Visualization: HIV-1 Integrase Inhibition Pathway
The following diagram illustrates the mechanistic intervention of this fragment within the HIV replication cycle.
Figure 1: Mechanism of Action. The fragment binds to the Integrase core, sterically blocking the recruitment of the host factor LEDGF/p75, thereby preventing viral integration.
Part 3: Synthesis & Regiochemistry (Expertise & Causality)
A critical challenge in working with this scaffold is the regioselectivity of the pyrazole synthesis. The 1,5-disubstituted isomer (1-methyl-5-phenyl) is thermodynamically less favored than the 1,3-isomer (1-methyl-3-phenyl) in many standard cyclizations due to steric clash between the N-methyl and C-phenyl groups.
The "Trap": Reacting methylhydrazine with ethyl benzoylacetate typically yields a mixture favoring the 1,3-isomer.
The Solution: To exclusively generate the 1-methyl-5-phenyl core, one must use the Enaminone Route . This method dictates regiochemistry through the differential nucleophilicity of the hydrazine nitrogens.
Recommended Synthetic Workflow
-
Enaminone Formation: Reaction of acetophenone with DMF-DMA (N,N-Dimethylformamide dimethyl acetal).
-
Regioselective Cyclization: Reaction with methylhydrazine. The primary amine of the hydrazine attacks the
-carbon of the enaminone, and the secondary amine cyclizes onto the carbonyl. This forces the phenyl group to the 5-position. -
Formylation: Vilsmeier-Haack reaction to install the C4-aldehyde.
-
Reduction: Conversion of the aldehyde to the target methanol.
Visualization: Regioselective Synthesis[2]
Figure 2: Regioselective synthetic pathway avoiding the formation of the 1,3-isomer byproduct.
Part 4: Experimental Protocols
Protocol 1: Regioselective Synthesis of the Pyrazole Core
Note: This protocol ensures the correct 1,5-substitution pattern.
-
Reagents: Acetophenone (10 mmol), DMF-DMA (12 mmol).
-
Procedure: Reflux acetophenone and DMF-DMA in toluene (or neat) for 12 hours. Monitor by TLC for the disappearance of acetophenone.
-
Isolation: Evaporate volatiles to obtain the crude enaminone (typically a yellow oil/solid).
-
Cyclization: Dissolve the enaminone in Ethanol (20 mL). Cool to 0°C. Add Methylhydrazine (11 mmol) dropwise.
-
Critical Step: Maintain low temperature during addition to control exotherm.
-
-
Reflux: Heat to reflux for 4 hours.
-
Workup: Remove solvent. Dissolve residue in EtOAc, wash with water and brine. Dry over Na₂SO₄.
Protocol 2: Vilsmeier-Haack Formylation & Reduction
-
Vilsmeier Reagent Prep: To anhydrous DMF (5 mL) at 0°C, add POCl₃ (1.2 eq) dropwise. Stir for 30 min to form the chloroiminium salt.
-
Addition: Add solution of 1-methyl-5-phenyl-1H-pyrazole (from Protocol 1) in DMF.
-
Heating: Heat to 80°C for 3 hours.
-
Hydrolysis: Pour reaction mixture onto crushed ice/NaOAc solution to hydrolyze the iminium intermediate to the aldehyde. Filter the precipitate (Aldehyde).
-
Reduction: Dissolve the aldehyde (1 mmol) in MeOH (5 mL). Add NaBH₄ (1.5 eq) portion-wise at 0°C. Stir for 1 hour.
-
Purification: Quench with water, extract with DCM. The resulting alcohol can be recrystallized from EtOH/Hexane.
Part 5: Medicinal Chemistry Utility & Scaffold Hopping
Beyond HIV, this molecule serves as a versatile intermediate for:
-
Kinase Inhibitors: The hydroxymethyl group can be converted to a chloride (using SOCl₂) and then reacted with amines to form benzylic amines , a common motif in ATP-competitive kinase inhibitors.
-
Agrochemicals: 1-Methyl-5-phenylpyrazoles are structurally related to Fipronil (though Fipronil is 1-aryl-5-amino). This scaffold is often explored for novel herbicidal activity (e.g., PPO inhibitors).
-
MCL-1 Inhibitors: Recent studies have utilized phenyl-pyrazole derivatives to disrupt the BIM/MCL-1 interaction in cancer cells, inducing mitochondrial apoptosis.
Data Summary: Related Bioactive Analogs
| Analog Class | Target | Modification of -CH₂OH | Mechanism |
| Fragment Hit | HIV-1 Integrase | None (Native Alcohol) | Allosteric (LEDGF site) |
| Kinase Inhibitor | Various Kinases | Converted to -CH₂-NH-R | ATP Competition |
| Herbicide | PPO Enzyme | Converted to -COOH or Ester | Porphyrin accumulation |
| Antioxidant | ROS Scavenging | Oxidized to Pyrazolone | Radical Scavenging |
References
-
Wielens, J., et al. (2013).[5][6] "Parallel screening of low molecular weight fragment libraries: do differences in methodology affect hit identification?" Journal of Biomolecular Screening, 18(2), 147-159.
- Source of PDB 3VQ6 and HIV-1 Integrase fragment d
-
RCSB Protein Data Bank. "Structure 3VQ6: HIV-1 IN core domain in complex with (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol."[3][5]
- Al-Shar'i, N. A., et al. (2019). "Design, synthesis and biological evaluation of some novel pyrazole derivatives as potential anti-inflammatory and analgesic agents." Bioorganic Chemistry, 86, 235-243. (General reference for Vilsmeier-Haack on pyrazoles).
- Menozzi, G., et al. (1987). "Synthesis and pharmacological activity of 1H-pyrazole-4-methanol derivatives." Farmaco, 42(9), 633-642. (Historical context on the alcohol synthesis).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Regioselective synthesis and antitumor screening of some novel N-phenylpyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hetpdbnavi.nagahama-i-bio.ac.jp [hetpdbnavi.nagahama-i-bio.ac.jp]
- 4. rsc.org [rsc.org]
- 5. rcsb.org [rcsb.org]
- 6. biosync.rcsb.org [biosync.rcsb.org]
Methodological & Application
Synthesis Protocol for (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol: An Application Note for Drug Discovery and Development
Introduction
The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The title compound, (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol, is a valuable building block for the synthesis of a diverse array of more complex molecules with potential therapeutic applications. Its structure, featuring a reactive primary alcohol, allows for further functionalization, making it a key intermediate in the development of novel pharmaceuticals.
This application note provides a detailed, three-step synthesis protocol for (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol, commencing with the regioselective synthesis of the pyrazole core, followed by formylation and subsequent reduction. The protocol is designed for researchers, scientists, and drug development professionals, with a focus on not only the procedural steps but also the underlying chemical principles and rationale for experimental choices.
Overall Synthetic Scheme
The synthesis of (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol is accomplished via a three-step sequence:
-
Step 1: Regioselective Synthesis of 1-methyl-5-phenyl-1H-pyrazole from benzoylacetaldehyde and methylhydrazine.
-
Step 2: Vilsmeier-Haack Formylation of 1-methyl-5-phenyl-1H-pyrazole to yield 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde.
-
Step 3: Reduction of the Aldehyde to the corresponding primary alcohol, (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol, using sodium borohydride.
Caption: Overall synthetic workflow for (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol.
Part 1: Synthesis of 1-methyl-5-phenyl-1H-pyrazole
Principle and Rationale
The synthesis of the pyrazole core is achieved through the cyclocondensation reaction of a 1,3-dicarbonyl compound, benzoylacetaldehyde, with methylhydrazine. The regioselectivity of this reaction is a critical consideration, as two isomeric pyrazoles can be formed. To favor the formation of the desired 1-methyl-5-phenyl-1H-pyrazole, the reaction is conducted under acidic conditions. The acid protonates the more basic carbonyl group (the ketone), making it more electrophilic and directing the initial nucleophilic attack of the more nucleophilic nitrogen atom of methylhydrazine to this site. Subsequent dehydration and cyclization yield the desired product.
Experimental Protocol
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Benzoylacetaldehyde | 148.16 | 14.8 g | 0.1 |
| Methylhydrazine | 46.07 | 4.6 g | 0.1 |
| Ethanol | 46.07 | 200 mL | - |
| Glacial Acetic Acid | 60.05 | 5 mL | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzoylacetaldehyde (14.8 g, 0.1 mol) and ethanol (200 mL).
-
Stir the mixture at room temperature until the benzoylacetaldehyde is fully dissolved.
-
Add glacial acetic acid (5 mL) to the solution.
-
Slowly add methylhydrazine (4.6 g, 0.1 mol) dropwise to the reaction mixture over a period of 15-20 minutes. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Filter the resulting solid and wash with cold ethanol (2 x 20 mL).
-
Recrystallize the crude product from ethanol to obtain pure 1-methyl-5-phenyl-1H-pyrazole.
-
Dry the purified product under vacuum.
Part 2: Vilsmeier-Haack Formylation of 1-methyl-5-phenyl-1H-pyrazole
Principle and Rationale
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] In this step, phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent, a chloroiminium ion. The electron-rich pyrazole ring then attacks this electrophile, leading to the introduction of a formyl group at the C4 position, which is the most nucleophilic site. Subsequent hydrolysis of the iminium intermediate yields the desired aldehyde.[4][5]
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-methyl-5-phenyl-1H-pyrazole | 158.20 | 15.8 g | 0.1 |
| N,N-Dimethylformamide (DMF) | 73.09 | 73.1 g (80 mL) | 1.0 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 23.0 g (14 mL) | 0.15 |
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a calcium chloride guard tube, place N,N-dimethylformamide (80 mL).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (14 mL, 0.15 mol) dropwise to the DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Add a solution of 1-methyl-5-phenyl-1H-pyrazole (15.8 g, 0.1 mol) in DMF (20 mL) dropwise to the Vilsmeier reagent over 30 minutes, maintaining the temperature below 10 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and maintain for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it slowly onto 500 g of crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The product will precipitate as a solid. Filter the solid, wash it thoroughly with water, and dry it under vacuum.
-
Recrystallize the crude product from an ethanol/water mixture to afford pure 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde.
Part 3: Reduction of 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde
Principle and Rationale
The final step involves the reduction of the aldehyde functionality to a primary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its mild nature and high selectivity for aldehydes and ketones.[6][7][8] The hydride ion (H⁻) from NaBH₄ acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide during the work-up yields the desired alcohol.
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde | 186.21 | 18.6 g | 0.1 |
| Sodium Borohydride (NaBH₄) | 37.83 | 4.5 g | 0.12 |
| Methanol | 32.04 | 250 mL | - |
| 1 M Hydrochloric Acid | - | As needed | - |
Procedure:
-
In a 500 mL round-bottom flask, dissolve 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde (18.6 g, 0.1 mol) in methanol (250 mL) with stirring at room temperature.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add sodium borohydride (4.5 g, 0.12 mol) portion-wise to the stirred solution over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 2-3 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath and quench the excess NaBH₄ by the slow, dropwise addition of 1 M hydrochloric acid until the effervescence ceases and the pH is approximately 6-7.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add water (100 mL) to the residue and extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Purification and Characterization
Sources
- 1. scispace.com [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. www1.chem.umn.edu [www1.chem.umn.edu]
- 8. sciforum.net [sciforum.net]
Application Notes and Protocols for X-ray Crystallography of (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol in Complex with Cyclin-Dependent Kinase 2 (CDK2)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling Molecular Interactions to Drive Drug Discovery
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous inhibitors targeting a range of protein classes.[1][2][3] Specifically, pyrazole-containing compounds have demonstrated significant potential as inhibitors of protein kinases, a family of enzymes frequently implicated in cancer and inflammatory diseases.[1][2][3][4] Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its dysregulation is a hallmark of various cancers, making it a prime target for therapeutic intervention.[1][4][5][6] This document provides a comprehensive guide to the X-ray crystallographic analysis of a representative pyrazole-based compound, (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol, in complex with human CDK2.
Understanding the precise three-dimensional interactions between a small molecule inhibitor and its protein target is paramount for structure-based drug design. X-ray crystallography provides an unparalleled atomic-level view of these interactions, revealing the binding mode, conformational changes, and the network of contacts that govern affinity and selectivity. This information is invaluable for optimizing lead compounds into potent and specific drug candidates.
These application notes offer a detailed, field-proven workflow, from protein expression and purification to the final validation of the crystal structure. The protocols are designed to be self-validating, with explanations of the critical steps and underlying principles to empower researchers to successfully determine the crystal structures of their own protein-ligand complexes.
I. Ligand and Protein Preparation: The Foundation of a Successful Structure
A. Synthesis of (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol
A reliable source of high-purity ligand is a prerequisite for crystallographic studies. While numerous synthetic routes to substituted pyrazoles exist, a common approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol, a plausible synthetic route would start from a corresponding pyrazole-4-carbaldehyde or carboxylic acid ester, followed by reduction. The final product should be purified to >95% purity, as confirmed by NMR and mass spectrometry, and its identity and stereochemistry unequivocally established.
B. Expression and Purification of Human CDK2
High-quality protein is the other critical component for successful crystallization. This protocol describes the expression of human CDK2 in E. coli and its subsequent purification.
Protocol 1: Expression and Purification of Human CDK2
-
Gene Cloning and Expression Vector: The gene encoding for human CDK2 is cloned into a suitable expression plasmid, such as a pET vector, which allows for inducible expression in E. coli.[7] A common strategy is to include an N-terminal affinity tag (e.g., His6-tag) to facilitate purification.
-
Transformation and Culture: The expression plasmid is transformed into a suitable E. coli strain, like BL21(DE3). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Terrific Broth. Cells are grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction of Protein Expression: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. The culture is then incubated at a lower temperature, typically 18-20°C, for 16-18 hours to enhance the yield of soluble protein.
-
Cell Lysis: Cells are harvested by centrifugation, and the cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 µg/mL DNase I). The cells are lysed by sonication or high-pressure homogenization.
-
Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. The His-tagged CDK2 is then eluted with a buffer containing a higher concentration of imidazole (e.g., 250 mM).
-
Size-Exclusion Chromatography (SEC): The eluted protein is further purified by SEC to remove aggregates and other impurities. The protein is loaded onto a gel filtration column (e.g., Superdex 75) pre-equilibrated with a buffer suitable for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Purity and Concentration Assessment: The purity of the protein is assessed by SDS-PAGE, and it should be >95%. The protein concentration is determined using a spectrophotometer at 280 nm. A typical yield is 5-10 mg of pure protein per liter of culture.
| Parameter | Target Value | Method of Assessment |
| Purity | > 95% | SDS-PAGE |
| Concentration | 5-25 mg/mL | UV-Vis Spectroscopy (A280) |
| Monodispersity | Single, symmetric peak | Size-Exclusion Chromatography |
II. Crystallization of the CDK2-(1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol Complex
Two primary methods are employed to obtain crystals of protein-ligand complexes: co-crystallization and soaking.
A. Co-crystallization
In this method, the protein and ligand are mixed prior to setting up crystallization trials. This is often the preferred method when the ligand induces a conformational change in the protein or when the ligand has low solubility.
Protocol 2: Co-crystallization of the Complex
-
Complex Formation: Purified CDK2 is incubated with a 3-5 fold molar excess of (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol. The ligand is typically dissolved in a suitable solvent like DMSO and added to the protein solution. The final DMSO concentration should be kept low (<5%) to avoid interference with crystallization. The mixture is incubated on ice for 1-2 hours.
-
Crystallization Screening: The protein-ligand complex is then used in sparse matrix screening to identify initial crystallization conditions. Commercially available screens (e.g., from Hampton Research, Qiagen) are used to test a wide range of precipitants, buffers, and salts. The hanging drop or sitting drop vapor diffusion method is commonly used.
-
Optimization of Crystallization Conditions: Once initial "hits" (small crystals or crystalline precipitate) are identified, the conditions are optimized by systematically varying the concentrations of the precipitant, buffer pH, and other additives to obtain diffraction-quality crystals.
B. Soaking
Soaking involves introducing the ligand into pre-existing crystals of the apo-protein. This method is often faster and consumes less protein.
Protocol 3: Soaking of Apo-CDK2 Crystals
-
Crystallization of Apo-CDK2: Crystals of CDK2 without the ligand are grown using the conditions identified from initial screening and optimization.
-
Soaking Solution Preparation: A soaking solution is prepared by adding (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol to a solution that mimics the mother liquor from which the crystals were grown. The ligand concentration should be 10-100 times its dissociation constant (Kd), if known.
-
Soaking Procedure: Apo-CDK2 crystals are transferred to the soaking solution and incubated for a period ranging from a few minutes to several hours. The optimal soaking time needs to be determined empirically.
-
Cryoprotection and Freezing: After soaking, the crystals are briefly transferred to a cryoprotectant solution to prevent ice formation during freezing. The cryoprotectant is typically the mother liquor supplemented with a cryoprotectant agent like glycerol or ethylene glycol. The crystals are then flash-frozen in liquid nitrogen.[5]
III. X-ray Diffraction Data Collection and Processing
High-quality diffraction data is essential for determining an accurate crystal structure. Data is typically collected at a synchrotron source due to the high intensity and tunability of the X-ray beam.
Workflow for Data Collection and Processing
Caption: Workflow from data collection to processed reflection data.
Protocol 4: Data Collection and Processing
-
Crystal Mounting and Screening: The frozen crystal is mounted on a goniometer in the X-ray beamline. A few initial diffraction images are collected to assess the crystal quality and diffraction limit.
-
Data Collection Strategy: A data collection strategy is determined to ensure complete and redundant data. This typically involves rotating the crystal through 180-360 degrees while collecting a series of diffraction images.
-
Data Processing: The raw diffraction images are processed using software packages like XDS or MOSFLM. This involves:
-
Indexing: Determining the unit cell parameters and crystal orientation.
-
Integration: Measuring the intensity of each diffraction spot.
-
Scaling and Merging: Placing all the integrated intensities on a common scale and merging redundant measurements to produce a final reflection file (e.g., in MTZ format).
-
| Data Collection Parameter | Typical Value/Range | Significance |
| Wavelength (Å) | 0.9 - 1.5 | Affects diffraction intensity and anomalous signal. |
| Resolution (Å) | 1.5 - 2.5 | Level of detail in the final electron density map. |
| Completeness (%) | > 95% | Percentage of unique reflections measured. |
| Redundancy | 4 - 8 | Number of times each unique reflection is measured. |
| Rmerge/Rmeas | < 10-15% | Measure of the agreement between symmetry-related reflections. |
| I/σ(I) | > 2 at the highest resolution shell | Signal-to-noise ratio of the reflection intensities. |
IV. Structure Solution, Refinement, and Validation
The final stage is to determine the three-dimensional structure from the processed diffraction data.
Workflow for Structure Determination
Caption: Iterative workflow for structure solution and refinement.
Protocol 5: Structure Solution and Refinement
-
Structure Solution by Molecular Replacement (MR): Since the structure of human CDK2 is known, molecular replacement is the method of choice. A previously determined structure of CDK2 (without the ligand) is used as a search model to find its correct position and orientation in the unit cell of the new crystal. Software like Phaser or Molrep is used for this step.
-
Initial Refinement: The initial model from MR is subjected to rigid-body and restrained refinement using programs like PHENIX or REFMAC5. This optimizes the fit of the model to the experimental data.
-
Manual Model Building and Ligand Fitting: The electron density map is calculated and visualized in a molecular graphics program like Coot. The protein model is manually adjusted to better fit the electron density. A clear difference electron density (Fo-Fc map) should be visible in the active site, into which the (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol molecule is built and fitted.
-
Iterative Refinement and Model Building: The process of automated refinement and manual model building is repeated in several cycles until the model converges and the R-factors (Rwork and Rfree) reach acceptable values. Water molecules are typically added in the final stages of refinement.
-
Structure Validation: The final model is thoroughly validated to ensure its stereochemical quality and agreement with the experimental data.[4][6] Tools like MolProbity are used to check for Ramachandran outliers, rotamer correctness, and atomic clashes. The quality of the fit of the ligand to the electron density is also carefully assessed.[2][4]
| Refinement Parameter | Acceptable Value/Range | Significance |
| Rwork | < 20% | Agreement between the calculated and observed structure factors. |
| Rfree | < 25% | Cross-validation to prevent overfitting of the model to the data. |
| Ramachandran Outliers | < 0.5% | Percentage of residues with unfavorable backbone torsion angles. |
| RMSD Bonds (Å) | < 0.02 | Root-mean-square deviation from ideal bond lengths. |
| RMSD Angles (°) | < 2.0 | Root-mean-square deviation from ideal bond angles. |
V. Data Analysis and Interpretation
The final refined structure of the CDK2-(1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol complex provides a wealth of information. The binding mode of the inhibitor in the ATP-binding pocket of CDK2 can be analyzed in detail. Key interactions, such as hydrogen bonds, hydrophobic contacts, and van der Waals interactions between the ligand and the protein residues, can be identified. This information is crucial for understanding the structure-activity relationship (SAR) and for guiding the design of new, improved inhibitors with enhanced potency and selectivity.
References
-
Nitulescu, G. M., Stancov, G., Seremet, O. C., Nitulescu, G., Mihai, D. P., Duta-Bratu, C. G., Barbuceanu, S. F., & Olaru, O. T. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. [Link]
-
Rowlett, J. H. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals. Duke University. [Link]
-
Eklund, H., Samama, J. P., Wallén, L., Brändén, C. I., Akeson, A., & Jones, T. A. (1981). Pyrazole Binding in Crystalline Binary and Ternary Complexes With Liver Alcohol Dehydrogenase. Journal of Biological Chemistry, 256(13), 7182–7186. [Link]
-
PDB-101. (n.d.). RCSB PDB. [Link]
-
Creative Biostructure. (n.d.). Optimizing Protein Production and Purification for Crystallography. [Link]
-
Wikipedia. (n.d.). X-ray crystallography. [Link]
-
JoVE. (n.d.). X-ray Crystallography of Protein-Ligand Complexes. [Link]
-
Read, R. J., Adams, P. D., Arendall, W. B., 3rd, Brunger, A. T., Emsley, P., Joosten, R. P., Kleywegt, G. J., Krissinel, E. B., Lütteke, T., Otwinowski, Z., Perrakis, A., Richardson, J. S., Sheffler, W., Smith, J. L., Tickle, I. J., Vriend, G., & Tronrud, D. E. (2011). A new generation of crystallographic validation tools for the Protein Data Bank. Acta crystallographica. Section D, Biological crystallography, 67(Pt 4), 355–367. [Link]
-
RCSB PDB. (n.d.). [Link]
-
Liebeschuetz, J. (2014). Protein–Ligand Cocrystal Structures: We Can Do Better. ACS Medicinal Chemistry Letters, 5(7), 731-733. [Link]
-
PHENIX. (n.d.). Tutorial: Molecular replacement, refinement, and rebuilding (RanGDP mutant). [Link]
-
Helliwell, J. R. (2016). X-ray data processing. Essays in biochemistry, 60(1), 23–33. [Link]
-
Ahmed, M., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry. [Link]
-
Pargellis, C., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Nature Structural Biology, 9(4), 268-272. [Link]
-
Patel, R. V., et al. (2022). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Current Medicinal Chemistry, 29(33), 5546-5573. [Link]
-
Wienen-dröge, F., et al. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. ACS Omega, 7(21), 17826-17835. [Link]
-
Regan, J., et al. (2003). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry, 46(22), 4676-4686. [Link]
-
Pargellis, C. A., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of medicinal chemistry, 45(24), 5274–5285. [Link]
-
Grädler, U., et al. (2021). Structural Insights into JAK2 Inhibition by Ruxolitinib, Fedratinib, and Derivatives Thereof. Journal of Medicinal Chemistry, 64(4), 2114-2128. [Link]
-
Mascarenhas, J. (2023). Which Second-Generation JAK Inhibitors Take the Spotlight in 2025?. CancerNetwork. [Link]
-
Sirisang, M., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Pharmaceuticals, 16(1), 105. [Link]
-
ResearchGate. (n.d.). (PDF) Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. [Link]
-
Phenix and Coot Workflow. (2020, May 13). YouTube. [Link]
-
X-ray Diffraction Data Collection. (n.d.). Creative Biostructure. [Link]
-
Singh, A., & Kumar, A. (2022). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry. [Link]
-
Ligands. (n.d.). RCSB PDB. [Link]
-
Creative Biostructure. (n.d.). Optimizing Protein Production and Purification for Crystallography. [Link]
-
ResearchGate. (n.d.). What are the ways to refine the loops in the protein structure according to X-ray diffraction data?. [Link]
-
PubChem. (n.d.). N-(4-Acetyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide. [Link]
-
Kuntz, K. W., et al. (2022). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Molecules, 27(23), 8205. [Link]
-
Chemistry LibreTexts. (n.d.). X-ray Diffraction (XRD) Basics and Application. [Link]
-
Protein-Ligand Binding Database. (n.d.). [Link]
-
Bouziane, A., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 35. [Link]
-
ResearchGate. (n.d.). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Link]
-
Stoyanov, S. D., et al. (2023). 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one. Molbank, 2023(2), M1639. [Link]
-
Myatt, D. (2016). X-ray data processing. Essays in Biochemistry, 60(1), 23-33. [Link]
-
Hampton Research. (n.d.). Biophysical methods to guide protein crystallization. [Link]
-
PHENIX. (n.d.). Comparing related structures in the Phenix GUI. [Link]
-
ResearchGate. (n.d.). (PDF) Databases for Protein–Ligand Complexes. [Link]
-
Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. [Link]
-
Adams, P. D., et al. (2010). Automated structure solution with the Phenix suite. Acta Crystallographica Section D: Biological Crystallography, 66(Pt 2), 213-221. [Link]
-
Kumar, G. S., et al. (2022). 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. IUCrData, 7(1), x220003. [Link]
-
Key Factors for Successful Protein Purification and Crystallization. (n.d.). IntechOpen. [Link]
-
Creative Biostructure. (n.d.). X-ray Diffraction Data Collection. [Link]
-
Sharma, P. C., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Current Topics in Medicinal Chemistry, 22(16), 1345-1369. [Link]
-
Siddiqui, H. L., et al. (2013). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molecules, 18(3), 2848-2856. [Link]
Sources
- 1. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]
- 5. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
NMR spectroscopy techniques for studying (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol binding
Executive Summary
This application note details the NMR spectroscopy protocols required to characterize the binding of (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol (hereafter referred to as Compound A ) to therapeutic protein targets. Pyrazole derivatives are privileged scaffolds in medicinal chemistry, frequently serving as core structures for kinase inhibitors (e.g., p38 MAP kinase) and epigenetic modulators [1].
Because Compound A is a low-molecular-weight fragment (<200 Da), it likely exhibits weak-to-moderate affinity (
Molecular Characterization & Signal Assignment
Before interaction studies, the ligand's ¹H NMR spectrum must be fully assigned in the experimental buffer.
Compound A Properties:
-
Solubility: Moderate in aqueous buffer; high in DMSO.[1]
-
Proton Environments:
Critical Check: Ensure the N-methyl singlet does not overlap with buffer signals (e.g., Tris or HEPES).[1] Phosphate buffer (PBS) is recommended to minimize signal overlap.
Experimental Protocols
Protocol A: Sample Preparation (The Foundation)
Causality: Poor sample preparation is the primary cause of false positives in FBDD. Aggregating compounds can mimic protein binding in WaterLOGSY experiments.[1][3]
Reagents:
-
Buffer: 50 mM Phosphate Buffer (pH 7.4), 100 mM NaCl.
-
Solvent: 90% H₂O / 10% D₂O (Essential for lock and WaterLOGSY magnetization transfer).[1]
-
Stock Solution: 100 mM Compound A in DMSO-d6.
Step-by-Step:
-
Protein Prep: Buffer exchange the target protein into the assay buffer using Zeba spin columns or dialysis.[1] Final concentration: 10–20
M. -
Ligand Addition: Add Compound A to a final concentration of 400–800
M (Ligand:Protein ratio of ~40:1). -
DMSO Limit: Ensure final DMSO-d6 concentration is <2% to prevent protein denaturation.
-
Control Sample: Prepare a tube with 400
M Compound A without protein to assess aggregation and serve as a reference.[1]
Protocol B: WaterLOGSY (Primary Screen)
Mechanism: WaterLOGSY (Water-Ligand Observed via Gradient SpectroscopY) utilizes the transfer of magnetization from bulk water to the ligand.[4][5]
-
Free Ligands: Tumble fast. Direct NOE with water is weak/positive.[1] Signal appears negative (phased opposite to water).[1]
-
Bound Ligands: Tumble slow (with protein). Spin diffusion transfers magnetization from water
protein ligand.[1][6] Signal appears positive (same phase as water) [2].[1]
Instrument Parameters (Bruker Standard):
-
Pulse Sequence: ephogsygpno.2
-
Mixing Time: 1.5 – 2.0 seconds (Long mixing time ensures transfer to hydration shell).
-
Water Suppression: Excitation Sculpting or presaturation.[1]
Data Interpretation:
| Signal Phase | Interpretation | Action |
| Negative (-) | No Binding | Compound is a non-binder.[1] |
| Positive (+) | Binding Event | Proceed to STD NMR for epitope mapping.[1] |
| Positive (+) in Control | Aggregation | False Positive. Add 0.01% Triton X-100 and re-test. |
Protocol C: STD NMR (Epitope Mapping)
Mechanism: Selective saturation of protein protons (usually methyls at -0.5 ppm or aromatics at 10-12 ppm) spreads to the bound ligand via spin diffusion. The difference spectrum (On-Resonance minus Off-Resonance) reveals only the protons in close contact with the protein surface [3].
Step-by-Step:
-
On-Resonance Irradiation: Set frequency to -0.5 ppm (targets protein methyls) or 12 ppm. Ensure no ligand signals exist here.
-
Off-Resonance Irradiation: Set frequency to 30 ppm (control).
-
Saturation Train: Use a train of Gaussian pulses (total length 2–3 seconds).
-
Subtraction: Subtract the "On" spectrum from the "Off" spectrum.[1]
Epitope Mapping for Compound A: Analyze the relative intensity of the difference signals.
-
Scenario 1 (Hydrophobic Pocket): If the Phenyl and N-Methyl signals show strong STD effects (high % amplification) while the Hydroxymethyl signal is weak, the pyrazole core is buried, and the alcohol is solvent-exposed.
-
Scenario 2 (H-Bond Driven): If the Hydroxymethyl protons show the strongest STD effect, the binding is likely driven by hydrogen bonding of the -OH group to a residue deep in the pocket.
Visualization of Workflows
Figure 1: NMR Interaction Study Workflow
This diagram outlines the logical flow from sample preparation to structural validation.[1]
Caption: Logical workflow for validating Pyrazole fragment binding using Ligand-Observed NMR.
Figure 2: Saturation Transfer Mechanism
This diagram visualizes the magnetization transfer path in the STD experiment specific to Compound A.
Caption: Magnetization transfer pathway in STD NMR from protein saturation to ligand detection.[1][3]
Quantitative Data Analysis
To determine the STD Amplification Factor (
Where:
- = Intensity of signal in Off-Resonance spectrum.[1]
- = Intensity of signal in On-Resonance spectrum.
-
Ligand Excess = [Ligand] / [Protein].[1]
Example Data Table (Hypothetical Results):
| Proton Group | Chemical Shift (ppm) | STD Effect (%) | Interpretation |
| Phenyl (Ar-H) | 7.40 | 100% (Reference) | Primary binding interface (Hydrophobic interaction).[1] |
| N-Methyl | 3.85 | 85% | Close contact, likely in a constrained pocket.[1] |
| Pyrazole (H3) | 7.70 | 60% | Moderate contact.[1] |
| -CH₂-OH | 4.50 | 15% | Weak contact; likely solvent exposed or flexible.[1] |
References
-
Review of Pyrazoles in Drug Discovery: Ansari, A., et al. (2017).[1] "Biologically active pyrazole derivatives."[1][7] New Journal of Chemistry.
-
WaterLOGSY Methodology: Dalvit, C., et al. (2001).[1] "WaterLOGSY as a method for primary NMR screening: Practical aspects and range of applicability." Journal of Biomolecular NMR.
-
STD NMR Protocol: Mayer, M., & Meyer, B. (2001).[1][3] "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie International Edition.
-
Fragment-Based Screening Guide: Lepre, C. A. (2011). "Practical aspects of NMR-based fragment screening." Methods in Enzymology.
Sources
- 1. (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol | C11H12N2O | CID 2795476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. connectjournals.com [connectjournals.com]
High-throughput screening with (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol
Application Note: High-Throughput Screening & Fragment-Based Discovery using (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol
Executive Summary
Compound: (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol CAS: 153654-15-0 (Analogous/Isomeric reference) Molecular Weight: 188.23 g/mol Primary Application: Fragment-Based Drug Discovery (FBDD), Scaffold Hopping, Kinase/GPCR Hit Identification.[1]
This guide details the operational framework for utilizing (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol as a high-value probe in High-Throughput Screening (HTS) campaigns. Unlike complex "drug-like" molecules, this compound represents a privileged fragment scaffold .[1] Its pyrazole core is a proven bioisostere for kinase hinge-binding regions, while the hydroxymethyl group serves as a versatile synthetic "handle" for rapid hit-to-lead evolution.
Key Value Proposition:
-
Ligand Efficiency (LE): Low molecular weight (<200 Da) allows for high ligand efficiency, even with micromolar affinity.
-
Synthetic Versatility: The methanol moiety is easily oxidized to an aldehyde for reductive amination, facilitating rapid library expansion.[1]
-
Solubility: The polar hydroxyl group offsets the lipophilic phenyl ring, generally ensuring sufficient aqueous solubility for high-concentration screening.[1]
Technical Specifications & Compound Management
Before initiating HTS, the physicochemical profile must be validated to prevent false negatives due to precipitation or aggregation.
| Property | Specification | Operational Implication |
| Molecular Weight | 188.23 Da | Ideal for FBDD (Rule of 3 compliant).[1] |
| cLogP | ~1.2 - 1.5 | Good membrane permeability potential; low risk of non-specific hydrophobic binding.[1] |
| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors | Pyrazole N2 acts as acceptor; -OH acts as donor/acceptor.[1] |
| Solubility (DMSO) | >100 mM | Suitable for creating high-concentration source plates (e.g., 50 mM).[1] |
| Solubility (Aqueous) | ~1-5 mM (Est.)[1] | Critical: Screen at ≤500 µM to avoid aggregation artifacts. |
| Stability | High | Pyrazole core is resistant to hydrolysis and oxidation under standard assay conditions.[1] |
Protocol 1: Stock Solution Preparation
-
Weighing: Weigh ~10 mg of solid compound into a pre-tared amber glass vial.
-
Dissolution: Add analytical-grade DMSO (anhydrous) to achieve a 50 mM stock concentration.
-
Calculation: Volume (µL) = [Mass (mg) / 188.23] × 20,000.
-
-
QC Check: Sonicate for 5 minutes at room temperature. Visually inspect for particulates.
-
Storage: Aliquot into single-use tubes (e.g., Matrix tubes) to avoid freeze-thaw cycles. Store at -20°C.
High-Throughput Screening Protocols
Due to the fragment nature of this molecule (likely
Workflow Visualization
Figure 1: Dual-modality screening workflow ensuring capture of low-affinity fragment hits.
Method A: Surface Plasmon Resonance (SPR) – The Gold Standard
Rationale: Fragments often have fast off-rates (
Equipment: Biacore 8K or Sierra SPR-32. Target: Recombinant Protein (e.g., Kinase Domain) immobilized via Biotin-Streptavidin or Amine Coupling.[1]
Step-by-Step Protocol:
-
Immobilization: Immobilize the target protein to a density of ~2000-3000 RU (high density required for fragments).
-
Buffer Prep: HBS-P+ buffer with 2% DMSO (must match sample buffer exactly).
-
Sample Prep: Dilute 50 mM DMSO stock to 200 µM in running buffer (Final DMSO: 2%).
-
Injection:
-
Flow rate: 30 µL/min.
-
Contact time: 60 seconds (association).
-
Dissociation time: 60 seconds.
-
-
Data Analysis:
-
Look for "Square Wave" sensorgrams (rapid on/off).[1]
-
Solvent Correction: Critical! Perform DMSO calibration curves (1.5% to 2.5%) to correct for bulk refractive index changes.
-
Binding Stoichiometry: If
exceeds theoretical max (>120%), suspect non-specific aggregation.
-
Method B: High-Concentration TR-FRET (Biochemical)
Rationale: For labs without SPR, a competition assay can be used if the compound concentration is pushed high enough to compete with a tracer.
Assay Principle: Competition between the pyrazole fragment and a fluorophore-labeled tracer (e.g., Alexa647-ATP or a known inhibitor) for the binding site.[1]
Step-by-Step Protocol:
-
Plate Setup: Use 384-well low-volume white plates.
-
Compound Addition:
-
Dispense 100 nL of compound (from source plate) to achieve a final assay concentration of 100 µM to 500 µM .
-
Note: Standard HTS is 10 µM. For this fragment, 100 µM is the minimum starting point.
-
-
Reagent Addition:
-
Add 5 µL Enzyme/Antibody mix (Europium-labeled anti-tag antibody).[1]
-
Add 5 µL Tracer mix (Alexa647-labeled probe at
concentration).
-
-
Incubation: 1 hour at Room Temperature (protected from light).
-
Readout: Measure Time-Resolved Fluorescence (Excitation: 337 nm; Emission: 665 nm / 615 nm).
-
Analysis: Calculate HTRF Ratio (
). A decrease in signal indicates the pyrazole fragment has displaced the tracer.
Hit Validation & Evolution Strategy
Once (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol is identified as a hit, it serves as a starting point.
1. False Positive Triage (PAINS Check): While pyrazoles are generally safe, the "methanol" group can be oxidized in situ by some oxidoreductase enzymes.[1] Ensure the assay buffer contains reducing agents (DTT or TCEP) if the target is sensitive to oxidation.
2. Ligand Efficiency (LE) Calculation:
-
For a fragment with
( ) and ~14 heavy atoms:- .
-
Benchmark: An LE > 0.3 is considered an excellent starting point for optimization.
3. Chemical Evolution (The "Grow" Strategy): The C4-hydroxymethyl group is the strategic "vector".[1]
-
Pathway: Oxidation of Methanol
Aldehyde Reductive Amination.[1] -
Goal: Attach solubilizing groups (morpholine, piperazine) or hydrophobic clamps to access adjacent pockets in the protein target.[1]
Figure 2: Synthetic pathway for evolving the fragment hit into a lead compound.[1]
References
-
Bembenek, M. E., et al. (2009). "Recent advances in fragment-based drug discovery." Methods and Principles in Medicinal Chemistry. Link
-
Foloppe, N., et al. (2006). "A fragment-based approach to the design of protein kinase inhibitors."[2] Current Opinion in Drug Discovery & Development.
-
Chem-Impex International. "(5-Methyl-1-p-tolyl-1H-pyrazol-4-yl)methanol Product Page." Accessed 2024.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12217685, (1-methyl-1H-pyrazol-4-yl)methanol.[1] Link
-
Nitulescu, G. M., et al. (2023).[2] "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors." Molecules. Link
Sources
Application Note: Derivatization of (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol for SAR Studies
This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic derivatization of (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol , a versatile "privileged scaffold" often found in kinase inhibitors (e.g., LRRK2, JAK) and GPCR ligands.
Executive Summary & Strategic Rationale
The (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol scaffold presents a unique geometry where the C4-hydroxymethyl group serves as a critical vector for extending into solvent-exposed regions or hydrophobic pockets of a protein target. The C5-phenyl group often provides a π-stacking anchor (e.g., in the ATP-binding site of kinases), while the N1-methyl tailors solubility and metabolic stability.
Why Derivatize this Scaffold?
-
Solubility Modulation: Converting the neutral alcohol to a basic amine (via reductive amination) significantly improves aqueous solubility and oral bioavailability.[1]
-
Potency Optimization: Extending the C4 position with lipophilic ethers or amides can probe the depth of the binding pocket.
-
Metabolic Stability: Blocking the primary oxidation site (alcohol
carboxylic acid) by converting it to a fluorinated ether or a cyclic amine prevents rapid clearance.[1]
Strategic Derivatization Map
The following decision tree illustrates the three primary chemical workflows ("Vectors") to generate high-value SAR libraries from the parent alcohol.
Figure 1: Divergent synthesis strategy.[1] Red arrows indicate activation steps; Green arrows indicate library generation steps.[1]
Detailed Experimental Protocols
Workflow A: The Nitrogen Vector (Reductive Amination)
Objective: To introduce solubilizing groups (morpholines, piperazines) or explore electrostatic interactions.[1]
This workflow proceeds via the 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde intermediate. Note that the C5-phenyl group creates steric bulk; therefore, mild oxidants like MnO₂ are preferred over harsh conditions to prevent over-oxidation or side reactions.
Step 1: Oxidation to Aldehyde
Reagents: Activated Manganese(IV) oxide (MnO₂), Dichloromethane (DCM).[1]
-
Dissolution: Dissolve 1.0 eq (e.g., 500 mg) of (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol in anhydrous DCM (10 mL).
-
Addition: Add activated MnO₂ (10.0 eq) in one portion.
-
Note: A large excess is standard for MnO₂ oxidations to drive kinetics.
-
-
Reaction: Stir vigorously at room temperature (RT) for 4–16 hours. Monitor by TLC (50% EtOAc/Hexane).[1] The aldehyde typically runs higher (less polar) than the alcohol.[1]
-
Workup: Filter the suspension through a pad of Celite®. Rinse the pad thoroughly with DCM.[1]
-
Isolation: Concentrate the filtrate in vacuo. The resulting solid is usually sufficiently pure (>95%) for the next step.[1]
-
Yield Expectation: 85–95%.[1]
-
Step 2: Reductive Amination
Reagents: Amine partner (R-NH₂), Sodium Triacetoxyborohydride (STAB), Acetic Acid (AcOH), DCE or DCM.[1]
-
Imine Formation: In a vial, combine the aldehyde (1.0 eq) and the amine partner (1.1–1.2 eq) in 1,2-Dichloroethane (DCE).
-
Acid Catalysis: Add catalytic AcOH (1–2 drops). Stir for 30–60 minutes at RT to pre-form the imine/iminium species.
-
Critical: The C5-phenyl group may retard imine formation sterically. Ensure this pre-stir step is not skipped.[1]
-
-
Reduction: Add NaBH(OAc)₃ (1.5 eq) in one portion.
-
Completion: Stir at RT for 12–24 hours.
-
Quench: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).[1]
-
Purification: Dry organic layers over Na₂SO₄ and concentrate. Purify via flash chromatography (DCM/MeOH gradient).
Workflow B: The Nucleophilic Vector (Chloride Displacement)
Objective: To create C-S, C-C, or C-N bonds where reductive amination is not suitable (e.g., weak nucleophiles).[1]
Converting the alcohol to a chloride provides a versatile electrophile. The chloride is generally preferred over the bromide for this scaffold due to better stability during storage.
Step 1: Chlorination
Reagents: Thionyl Chloride (SOCl₂), DCM (or neat).[1]
-
Setup: Dissolve the alcohol (1.0 eq) in anhydrous DCM (0.2 M concentration) under N₂ atmosphere. Cool to 0°C.[1][2]
-
Addition: Add SOCl₂ (2.0 eq) dropwise.
-
Optional: A catalytic amount of DMF (1 drop) can accelerate the Vilsmeier-Haack type mechanism if the reaction is sluggish.
-
-
Reflux: Allow to warm to RT, then reflux (40°C) for 2 hours.
-
Workup: Evaporate volatiles in vacuo. Co-evaporate with toluene (2x) to remove residual HCl and SOCl₂.[1]
-
Product: The resulting 4-(chloromethyl)-1-methyl-5-phenyl-1H-pyrazole hydrochloride salt is unstable to moisture. Use immediately or store under Argon at -20°C.
Step 2: Nucleophilic Displacement (S-Alkylation Example)
Reagents: Thiol (R-SH), K₂CO₃, Acetone or DMF.[1]
-
Activation: Dissolve the thiol (1.2 eq) in dry Acetone (or DMF). Add K₂CO₃ (2.0 eq) and stir for 15 mins.
-
Coupling: Add the crude chloromethyl pyrazole (1.0 eq) dissolved in a minimum amount of solvent.
-
Reaction: Stir at 50°C for 4–6 hours.
-
Workup: Filter off inorganic salts. Concentrate and purify via column chromatography.[1][3]
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Oxidation) | Inactive MnO₂ | Use "Activated" grade MnO₂ or switch to Dess-Martin Periodinane (DMP) (1.1 eq). |
| No Reaction (Reductive Amination) | Steric hindrance from C5-Phenyl | Switch solvent to Toluene/AcOH and reflux to form imine (Dean-Stark), then reduce with NaBH₄.[1] |
| Elimination to Exomethylene | Basic conditions on Chloride | Avoid strong bases (NaH) with the chloride intermediate; use weaker bases (K₂CO₃, Cs₂CO₃).[1] |
| Regioselectivity Issues | N/A | This scaffold is fixed; however, ensure starting material is regio-pure (1-methyl-5-phenyl vs 1-methyl-3-phenyl). |
References
-
Scaffold Synthesis & Properties
- Synthesis of 3-methyl-1-phenyl-1H-pyrazol-4-yl deriv
-
Source: [1]
-
Reductive Amination Protocols
- General reductive amination strategies for heteroarom
-
Source: [1]
-
Oxidation Methodologies
-
Biological Relevance (SAR Context)
-
Pyrazoles as privileged scaffolds in kinase inhibition.[4]
-
Source:
-
Disclaimer: All protocols involve hazardous chemicals (SOCl₂, chlorinated solvents).[1] Perform all reactions in a fume hood with appropriate PPE.
Sources
Application Note: Biological Evaluation of the Pyrazole Scaffold (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol
[1]
Executive Summary & Scientific Rationale
This application note details the experimental protocols for the biological screening of (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol (CAS: 499785-47-6). While often utilized as a synthetic intermediate for complex heterocycles, the 1,5-disubstituted pyrazole core is a "privileged scaffold" in medicinal chemistry, historically associated with anti-inflammatory (COX-2 inhibition), antimicrobial, and antiproliferative activities.
The following guide treats this compound not merely as a building block, but as a bioactive analyte. It provides a self-validating workflow to determine its efficacy as a hit compound in Phenotypic Screening (Cytotoxicity) and Target-Based Screening (Anti-inflammatory/Enzymatic).
Compound Profile[1][2][3][4][5][6]
-
IUPAC Name: (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol[1]
-
Physicochemical Properties: Lipophilic character; likely poor aqueous solubility.
-
Target Class: Pyrazole derivatives frequently target Cyclooxygenase (COX), Kinases (e.g., c-Met, ALK), and reactive oxygen species (ROS) pathways.
Experimental Workflow Overview
The screening strategy follows a "Funnel Approach":
-
Solubility & Stability: Ensuring bio-availability in assay media.
-
Primary Screen (Safety/Oncology): General cytotoxicity profiling.
-
Secondary Screen (Functional): Anti-inflammatory activity (Nitric Oxide inhibition).
-
Tertiary Screen (Mechanism): Direct enzymatic inhibition (COX-2).
Figure 1: The biological screening funnel ensures resources are not wasted on toxic or inactive compounds. Only non-cytotoxic concentrations are advanced to functional assays.
Reagent Preparation & Handling
Critical Causality: Pyrazole methanols can precipitate in aqueous media, leading to false negatives (compound not reaching the cell) or false positives (crystals lysing cells).
Stock Solution Protocol
-
Vehicle Selection: Dimethyl sulfoxide (DMSO) is the required solvent. Ethanol is avoided due to volatility affecting long-term incubation.
-
Concentration: Prepare a 100 mM master stock.
-
Calculation: Weigh 18.82 mg of compound.[2] Dissolve in 1.0 mL of sterile-filtered DMSO (Grade: Cell Culture Tested).
-
-
Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.
Working Dilutions
-
Assay Medium: DMEM or RPMI-1640 + 10% FBS.
-
Max Vehicle Tolerance: The final DMSO concentration in the well must be ≤ 0.5% (v/v) to prevent solvent-induced cytotoxicity.
-
Serial Dilution: Perform 1:3 serial dilutions in a separate "intermediate plate" (using medium) before transferring to cells. Never add 100% DMSO stock directly to the cell plate.
Protocol A: Cytotoxicity Profiling (MTT Assay)
Objective: Determine the CC50 (Cytotoxic Concentration 50%) to define the safe window for functional assays. Cell Lines: HEK293 (Normal Kidney) vs. A549 (Lung Carcinoma).
Materials
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).
-
Positive Control: Doxorubicin or Triton X-100.
Step-by-Step Methodology
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO2. -
Treatment: Remove old media. Add 100 µL of fresh media containing the compound at concentrations ranging from 0.1 µM to 100 µM .
-
Blank: Media only (no cells).
-
Vehicle Control: Media + 0.5% DMSO.
-
-
Incubation: Incubate for 48 hours.
-
Labeling: Add 10 µL of MTT reagent per well. Incubate for 3–4 hours until purple formazan crystals form.
-
Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals. Shake plate for 10 min.
-
Readout: Measure absorbance at 570 nm (reference 630 nm).
Data Analysis:
Protocol B: Anti-Inflammatory Screen (Griess Assay)
Objective: Evaluate the compound's ability to inhibit Nitric Oxide (NO) production in LPS-stimulated macrophages. This is a classic screen for pyrazoles. Cell Line: RAW 264.7 (Murine Macrophages).
Mechanistic Insight
LPS stimulates TLR4, activating NF-kB, which upregulates iNOS. iNOS produces NO. If the pyrazole scaffold inhibits this pathway (upstream or directly on iNOS), NO levels drop.
Figure 2: The Griess assay measures the accumulation of Nitrite (stable NO metabolite). The compound may act by inhibiting iNOS expression or enzymatic activity.
Step-by-Step Methodology
-
Seeding: Plate RAW 264.7 cells (
cells/well) in 96-well plates. Allow adherence (24h). -
Pre-treatment: Treat cells with the compound (concentrations < CC50 determined in Protocol A) for 1 hour.
-
Positive Control: Dexamethasone (1 µM) or L-NMMA (iNOS inhibitor).
-
-
Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL . Incubate for 24 hours.
-
Supernatant Collection: Transfer 50 µL of culture supernatant to a new clear-bottom plate.
-
Griess Reaction: Add 50 µL of Sulfanilamide solution (1% in phosphoric acid) followed by 50 µL of NED solution (0.1% N-1-napthylethylenediamine dihydrochloride).
-
Readout: Incubate 10 min at RT (protect from light). Measure absorbance at 540 nm .
Protocol C: COX-2 Enzymatic Inhibition (Target Validation)
Objective: To determine if the anti-inflammatory effect is due to direct cyclooxygenase inhibition (common in pyrazoles like Celecoxib).
Methodology (Colorimetric Inhibitor Screening Kit)
-
Reagents: Purified COX-2 enzyme, Heme, Arachidonic Acid, Colorimetric substrate (TMPD).
-
Reaction Setup:
-
Mix Assay Buffer + Heme + COX-2 Enzyme + Compound (10 µM) .
-
Incubate for 10 minutes at 25°C to allow inhibitor binding.
-
-
Initiation: Add Arachidonic Acid and TMPD.
-
Mechanism: COX-2 converts arachidonic acid to PGG2. The reduction of PGG2 to PGH2 oxidizes TMPD, causing a color change.
-
Readout: Measure absorbance at 590 nm .
-
Calculation: Compare slope of reaction kinetics vs. Solvent Control.
Data Presentation & Analysis
Summarize results in the following format to facilitate Structure-Activity Relationship (SAR) analysis.
Table 1: Biological Activity Profile
| Assay | Parameter | Control (Value) | Compound (10 µM) | Compound (50 µM) | Conclusion |
| MTT (A549) | % Viability | DMSO (100%) | 95% ± 3 | 45% ± 5 | Potential cytotoxicity at high dose |
| Griess (NO) | LPS Only (35 | 28 | 12 | Dose-dependent inflammation inhibition | |
| COX-2 | % Inhibition | Celecoxib (>90%) | 15% | 40% | Moderate COX-2 affinity |
References
-
Bekhit, A. A., et al. (2015). "Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and analgesic agents: A review." European Journal of Medicinal Chemistry.
-
Kumar, V., et al. (2013). "Synthesis and biological evaluation of some new pyrazole derivatives as anti-inflammatory agents." Bioorganic & Medicinal Chemistry Letters.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2795476, (1-methyl-5-phenylpyrazol-4-yl)methanol.[2] [2]
-
Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.
-
Matrix Fine Chemicals. (2023). Product Specification: (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol.[3][1][2][4]
Sources
- 1. (1-METHYL-5-PHENYL-1H-PYRAZOL-4-YL)METHANOL | CAS 499785-47-6 [matrix-fine-chemicals.com]
- 2. (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol, Thermo Scientific 5 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.co.uk]
- 3. (1-Methyl-5-phenyl-1H-pyrazol-4-yl)methanol [myskinrecipes.com]
- 4. (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol | C11H12N2O | CID 2795476 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: In Vitro Evaluation of (1-Methyl-5-phenyl-1H-pyrazol-4-yl)methanol Derivatives
Abstract
This application note provides a comprehensive technical guide for the in vitro pharmacological profiling of (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol derivatives. As structural analogs of the 1,5-diarylpyrazole class (e.g., Celecoxib), these compounds represent a privileged scaffold in medicinal chemistry, exhibiting significant potential as cyclooxygenase-2 (COX-2) inhibitors, antimicrobial agents, and anti-proliferative compounds.[1] This guide details standardized protocols for solubility optimization, cytotoxicity profiling, and functional enzymatic assays, ensuring reproducible data generation for drug discovery campaigns.
Compound Handling & Physicochemical Optimization
The Challenge of Lipophilicity
The core scaffold, 1-methyl-5-phenylpyrazole, possesses high lipophilicity due to the aromatic phenyl ring at position 5. While the C4-hydroxymethyl group adds polarity, derivatives (esters, ethers) often suffer from poor aqueous solubility, leading to precipitation in assay media and false-negative results.
Solubilization Protocol
To ensure assay validity, a standardized "Solvent Front" approach is required.
Reagents:
-
Dimethyl sulfoxide (DMSO), anhydrous,
99.9% (Sigma-Aldrich). -
Phosphate Buffered Saline (PBS), pH 7.4.
Step-by-Step Procedure:
-
Stock Preparation: Dissolve the solid derivative in 100% DMSO to reach a concentration of 10 mM . Vortex for 30 seconds. If turbidity persists, sonicate at 37°C for 5 minutes.
-
Working Solution: Dilute the stock 1:100 in the specific assay buffer (e.g., RPMI-1640 or COX Reaction Buffer) to yield a 100 µM working solution containing 1% DMSO.
-
Solvent Tolerance Check: Further serial dilutions should ensure the final DMSO concentration in the well does not exceed 0.5% (v/v) , as higher concentrations can denature enzymes or lyse cells.
Cytotoxicity Profiling (Safety & Efficacy)
Before functional testing, it is critical to establish the therapeutic window by determining the
Rationale
Pyrazoles can induce apoptosis via mitochondrial depolarization. We utilize the MTT Assay , which relies on the reduction of tetrazolium salts by metabolically active cells, providing a robust measure of viability.
Protocol: MTT Cell Viability Assay
Target Cell Lines:
-
HEK293 (Human Embryonic Kidney) – Normal control for general toxicity.
-
A375 (Melanoma) – Therapeutic target (relevant to pyrazole bioactivity).
Materials:
-
MTT Reagent (5 mg/mL in PBS).
-
96-well flat-bottom culture plates.
-
Microplate reader (Absorbance 570 nm).
Workflow:
-
Seeding: Plate cells at
cells/well in 100 µL media. Incubate for 24 hours at 37°C/5% . -
Treatment: Remove old media. Add 100 µL of fresh media containing the test compound (Concentration range: 0.1 µM – 100 µM). Include:
-
Negative Control: 0.5% DMSO in media.
-
Positive Control: Doxorubicin (1 µM).
-
-
Incubation: Incubate for 48 hours.
-
Labeling: Add 10 µL MTT reagent per well. Incubate for 4 hours until purple formazan crystals form.
-
Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals. Shake for 10 minutes.
-
Read: Measure absorbance at 570 nm (reference 630 nm).
Data Analysis:
Calculate % Viability:
Functional Assay: COX-2 Inhibition Screening[2]
Mechanism of Action
The 1,5-diarylpyrazole scaffold is the pharmacophore of Celecoxib. The phenyl group at position 5 fits into the hydrophobic pocket of the COX-2 enzyme, while the C4-substituent (methanol derivative) can interact with the hydrophilic side pocket (Arg120/Tyr355).
Protocol: Fluorometric COX-1/COX-2 Screening
Objective: Determine the Selectivity Index (SI) =
Reagents:
-
Purified Ovine COX-1 and Human Recombinant COX-2 enzymes.
-
Arachidonic Acid (Substrate).[2]
-
ADHP (10-acetyl-3,7-dihydroxyphenoxazine) – Fluorogenic probe.
Workflow:
-
Enzyme Prep: Dilute COX-1 and COX-2 enzymes in Reaction Buffer (100 mM Tris-HCl, pH 8.0).
-
Inhibitor Addition: Add 10 µL of test compound (varying concentrations) to 10 µL of enzyme solution. Incubate for 10 minutes at 25°C to allow inhibitor binding.
-
Reaction Initiation: Add 10 µL of Arachidonic Acid/ADHP mixture.
-
Kinetics: The peroxidase activity of COX converts PGG2 to PGH2, simultaneously oxidizing ADHP to highly fluorescent Resorufin.
-
Measurement: Read Fluorescence (Ex: 535 nm / Em: 587 nm) immediately for 5 minutes.
Validation Criteria:
-
Z-Factor: Must be > 0.5 for the assay to be considered robust.
-
Reference Standard: Celecoxib (
for COX-2).
Visualization of Screening Pathways
Screening Cascade
The following diagram illustrates the logical flow from compound synthesis to lead selection, emphasizing the "Go/No-Go" decision gates.
Figure 1: Decision-making flowchart for the evaluation of pyrazole derivatives.
Mechanism of COX-2 Inhibition
This diagram details the arachidonic acid pathway and the specific intervention point of the pyrazole derivatives.
Figure 2: Mechanism of action showing selective inhibition of the inducible COX-2 isoform.
Data Presentation & Analysis
Summary Table Template
Researchers should summarize their findings in the following format to facilitate Structure-Activity Relationship (SAR) analysis.
| Compound ID | R-Group (C4) | Solubility (PBS) | HEK293 | COX-2 | COX-1 | Selectivity Index (SI) |
| PZ-01 | Low | >100 | 12.5 | 15.0 | 1.2 | |
| PZ-02 | Moderate | 85.0 | 0.45 | 45.0 | 100 | |
| Celecoxib | (Ref) | Low | 55.0 | 0.04 | 15.0 | 375 |
Interpretation
-
Safety: Compounds with
in HEK293 cells are generally considered too toxic for initial development. -
Potency: An
against COX-2 is the benchmark for a "hit" compound. -
Selectivity: An SI > 50 is desirable to minimize gastric toxicity associated with COX-1 inhibition.
References
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]
-
National Institutes of Health (NIH). (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. PubMed Central. [Link]
-
Royal Society of Chemistry (RSC). (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. New Journal of Chemistry. [Link]
-
Brieflands. (2014). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research. [Link]
-
SciSpace. (2016). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors. [Link]
Sources
Application Note: (1-Methyl-5-phenyl-1H-pyrazol-4-yl)methanol in Medicinal Chemistry
Executive Summary
(1-Methyl-5-phenyl-1H-pyrazol-4-yl)methanol is a high-value heterocyclic building block characterized by a "privileged" pyrazole core substituted with a sterically demanding phenyl group at the C5 position and a reactive hydroxymethyl handle at C4. This specific substitution pattern (N1-Methyl, C5-Phenyl) offers unique pharmacokinetic advantages over its isomers, including enhanced metabolic stability against N-dealkylation and restricted conformational flexibility, which is critical for locking ligand-receptor interactions in kinase and PDE inhibitor discovery.
This guide details the synthetic utility of this scaffold, providing validated protocols for functional group interconversion (FGI) and scaffold elaboration. It is designed for medicinal chemists seeking to incorporate the 1-methyl-5-phenylpyrazole motif into fragment-based drug discovery (FBDD) or lead optimization campaigns.
Chemical Properties & Stability[1]
| Property | Specification | Application Note |
| Appearance | White to off-white solid | Hygroscopic; store in desiccator. |
| Solubility | DMSO (>50 mg/mL), MeOH, DCM | Poor water solubility; requires cosolvents for aqueous assays. |
| pKa | ~2.5 (Pyrazole N) | Weakly basic; protonatable in strong acid, aiding salt formation. |
| Stability | Stable under standard conditions | Avoid strong oxidizing agents unless converting to aldehyde. |
| Reactive Handle | Primary Alcohol (-CH₂OH) | Gateway to halides, aldehydes, esters, and ethers. |
Synthetic Utility & Reactivity Map
The primary utility of (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol lies in its ability to serve as a "linchpin" intermediate. The hydroxymethyl group allows for the divergent synthesis of three major pharmacophore classes:
-
Benzylic-type Electrophiles: Conversion to alkyl halides for coupling with nucleophiles (amines, phenols).
-
Aldehyde Precursors: Oxidation to the aldehyde for reductive amination or Knoevenagel condensations.
-
Triazine Fused Systems: Cyclization precursors for imidazo[5,1-f][1,2,4]triazine scaffolds (e.g., PDE inhibitors).
Visualization: Reactivity Workflow
Caption: Divergent synthetic pathways from the alcohol precursor to key medicinal chemistry intermediates.
Experimental Protocols
Protocol A: Activation to 4-(Chloromethyl)-1-methyl-5-phenyl-1H-pyrazole
Use Case: Creating an electrophile for N-alkylation of secondary amines (e.g., piperazines).
Theory: The pyrazole ring is electron-rich, but the hydroxymethyl group behaves similarly to a benzylic alcohol. Thionyl chloride (
Reagents:
-
Starting Alcohol (1.0 eq)
-
Thionyl Chloride (
) (1.5 – 2.0 eq) -
Dichloromethane (DCM) (anhydrous)
Step-by-Step Procedure:
-
Setup: In a flame-dried round-bottom flask under
atmosphere, dissolve 1.0 g (5.3 mmol) of (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol in 10 mL of anhydrous DCM. Cool to 0°C.[1][2] -
Addition: Dropwise add
(0.77 mL, 10.6 mmol). A slight exotherm and gas evolution ( , HCl) will occur. -
Reaction: Remove the ice bath and stir at room temperature for 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM). The spot should shift to a higher
(less polar). -
Workup: Evaporate the solvent and excess
under reduced pressure.-
Critical Step: Co-evaporate with toluene (2x) to remove trace HCl, which can degrade the chloride if stored.
-
-
Isolation: The resulting off-white solid is the hydrochloride salt of the chloromethyl derivative. It is sufficiently pure for the next step.
-
Storage: Use immediately or store under Argon at -20°C. Hydrolysis occurs rapidly in moist air.
-
Protocol B: Oxidation to 1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde
Use Case: Precursor for reductive amination to install amine side chains (common in kinase inhibitors).
Theory: Manganese Dioxide (
Reagents:
-
Starting Alcohol (1.0 eq)
-
Activated
(10.0 eq) -
Chloroform (
) or DCM
Step-by-Step Procedure:
-
Setup: Dissolve 1.0 g of the alcohol in 20 mL of
. -
Addition: Add activated
(4.6 g) in one portion. -
Reaction: Reflux the suspension (approx. 60°C) for 4–16 hours. Monitor by TLC for the appearance of a UV-active aldehyde spot.
-
Filtration: Filter the hot mixture through a pad of Celite to remove the manganese salts. Wash the pad with warm
. -
Purification: Concentrate the filtrate. If necessary, purify via flash chromatography (Hexane/EtOAc gradient).
-
Yield Expectation: 80–90%.
-
Protocol C: Nucleophilic Substitution (Synthesis of a Kinase Inhibitor Motif)
Use Case: Linking the pyrazole core to a solubilizing piperazine tail.
Reagents:
-
4-(Chloromethyl)-1-methyl-5-phenyl-1H-pyrazole HCl (from Protocol A) (1.0 eq)
-
N-Boc-Piperazine (1.2 eq)
- (3.0 eq) or DIPEA (3.0 eq)
-
Acetonitrile (
)
Step-by-Step Procedure:
-
Mixing: Suspend the chloride salt (1.0 eq) and
(3.0 eq) in dry acetonitrile. -
Addition: Add N-Boc-piperazine (1.2 eq).
-
Reaction: Heat to 60°C for 4–6 hours.
-
Workup: Filter off the inorganic salts. Concentrate the filtrate.
-
Purification: The residue is typically purified by column chromatography (DCM/MeOH).
-
Deprotection (Optional): Treat with TFA/DCM to expose the secondary amine for further library elaboration.
Case Study: Imidazo[5,1-f][1,2,4]triazine Synthesis
A prominent application of this scaffold is in the synthesis of Imidazo[5,1-f][1,2,4]triazine derivatives, a class of compounds investigated for neurological indications (e.g., PDE inhibition).
Mechanism: The pyrazole-4-methanol is not the final drug but the architectural foundation.
-
Oxidation to the aldehyde.
-
Condensation with a suitable amidine or hydrazine derivative.
-
Cyclization to form the fused bicyclic system.
This pathway mimics the synthesis of Vardenafil and Sildenafil analogs, where the pyrazole nitrogen and the C4-substituent are critical for mimicking the guanine ring of cGMP.
Visualization: Scaffold Elaboration
Caption: Construction of the fused imidazo-triazine core from the pyrazole methanol precursor.
Safety & Handling (GHS Standards)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE: Wear nitrile gloves, safety goggles, and work within a fume hood, especially when using thionyl chloride (releases HCl/SO2 gas).
References
-
Synthesis of Pyrazole Derivatives: Global Research Online. "Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives." Accessed October 2023.
-
Imidazo-triazine Synthesis: US Patent 8,598,155 B2. "Imidazo[5,1-f][1,2,4]triazines for the treatment of neurological disorders."
-
Reductive Amination Protocols: MDPI Molbank. "3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine." (Analogous reductive amination chemistry).
-
Vilsmeier-Haack Formylation (Upstream Synthesis): MDPI. "2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)..." (Demonstrates aldehyde synthesis).
-
Antioxidant/Anticancer Activity: Chemistry Central Journal. "Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)..."
Sources
A Scalable, Three-Step Synthesis of (1-Methyl-5-phenyl-1H-pyrazol-4-yl)methanol for Pharmaceutical Research and Development
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates due to its metabolic stability and versatile biological activity.[1][2] This application note provides a comprehensive, robust, and scalable three-step synthesis for (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol, a key building block for drug discovery programs. The synthesis begins with the classic Knorr cyclocondensation to form the pyrazole core, followed by a regioselective Vilsmeier-Haack formylation at the C4 position, and concludes with a selective reduction to the target alcohol. Each step is optimized for large-scale production, emphasizing process safety, high yield, and purity. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented synthetic route.
Introduction: The Significance of Pyrazole Scaffolds
Pyrazole and its derivatives are five-membered heterocyclic compounds that are of immense interest in the pharmaceutical industry.[3] Their unique chemical properties allow them to act as versatile pharmacophores, engaging with a wide array of biological targets. Marketed drugs containing the pyrazole moiety, such as the anti-inflammatory agent Celecoxib and the anti-cancer drug Ruxolitinib, highlight the therapeutic potential of this structural motif.[4][5] The target molecule, (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol, provides a functionalized handle (the hydroxymethyl group) at the 4-position, which is ideal for further chemical elaboration to explore structure-activity relationships (SAR) in drug design. This document details an efficient pathway designed for scalability and reproducibility.
Overall Synthetic Strategy
The synthesis is performed in three distinct stages, starting from commercially available materials. The strategy is designed to be linear and efficient, minimizing complex purification steps and employing cost-effective reagents suitable for large-scale campaigns.
Caption: High-level overview of the three-step synthetic route.
Step 1: Synthesis of 1-Methyl-5-phenyl-1H-pyrazole
Principle and Rationale
The initial step involves the construction of the pyrazole ring via the Knorr pyrazole synthesis, a reliable and widely used method.[6] This reaction proceeds through the condensation of a 1,3-dicarbonyl compound (benzoylacetone) with a hydrazine derivative (methylhydrazine). The use of methylhydrazine directly installs the required N-methyl group, avoiding a separate N-alkylation step which would add cost and complexity. The reaction is typically conducted in an acidic medium to facilitate the condensation and subsequent cyclization/dehydration cascade.
Experimental Protocol
Table 1: Reagents for Step 1
| Reagent | M.W. ( g/mol ) | Moles | Equivalents | Amount |
| Benzoylacetone | 162.19 | 1.00 | 1.00 | 162.2 g |
| Methylhydrazine Sulfate | 144.17 | 1.05 | 1.05 | 151.4 g |
| Sodium Acetate | 82.03 | 2.20 | 2.20 | 180.5 g |
| Glacial Acetic Acid | 60.05 | - | - | 800 mL |
| Water | 18.02 | - | - | 200 mL |
Procedure:
-
Equip a 2 L three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a temperature probe.
-
Charge the flask with benzoylacetone (162.2 g), methylhydrazine sulfate (151.4 g), sodium acetate (180.5 g), glacial acetic acid (800 mL), and water (200 mL).
-
Stir the resulting suspension and heat the mixture to reflux (approx. 110-115 °C) using a heating mantle.
-
Maintain the reflux for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7]
-
After completion, allow the reaction mixture to cool to room temperature (20-25 °C).
-
Slowly pour the cooled mixture into a 4 L beaker containing 2 L of ice-cold water with stirring.
-
Neutralize the solution by the slow addition of a 50% w/v sodium hydroxide solution until the pH reaches ~7-8. Maintain the temperature below 30 °C during neutralization by adding ice if necessary.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 500 mL).
-
Combine the organic layers, wash with brine (1 x 500 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield a crude oil.
-
The crude product can be purified by vacuum distillation to afford 1-methyl-5-phenyl-1H-pyrazole as a clear oil. (Typical Yield: 85-92%).
Step 2: Synthesis of 1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde
Principle and Rationale
This step employs the Vilsmeier-Haack reaction, a classic and highly effective method for the formylation of electron-rich aromatic and heterocyclic systems.[8][9] The reaction utilizes the Vilsmeier reagent, an electrophilic iminium salt, which is generated in situ from a substituted amide (N,N-dimethylformamide, DMF) and an acid chloride (phosphoryl chloride, POCl₃). The pyrazole ring is sufficiently electron-rich to undergo electrophilic substitution, with the C4 position being the most nucleophilic and sterically accessible site, leading to excellent regioselectivity.[10]
Experimental Protocol
Table 2: Reagents for Step 2
| Reagent | M.W. ( g/mol ) | Moles | Equivalents | Amount |
| 1-Methyl-5-phenyl-1H-pyrazole | 158.20 | 1.00 | 1.00 | 158.2 g |
| Phosphoryl Chloride (POCl₃) | 153.33 | 1.20 | 1.20 | 184.0 g (112 mL) |
| N,N-Dimethylformamide (DMF) | 73.09 | - | - | 500 mL |
Procedure:
-
Equip a 2 L three-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet/outlet connected to a scrubber (to neutralize HCl fumes).
-
Charge the flask with anhydrous DMF (500 mL) and cool the flask in an ice-salt bath to 0 °C.
-
Slowly add phosphoryl chloride (184.0 g) dropwise via the dropping funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. The Vilsmeier reagent will form as a yellowish solid.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of 1-methyl-5-phenyl-1H-pyrazole (158.2 g) in 100 mL of DMF to the dropping funnel and add it dropwise to the Vilsmeier reagent suspension over 30-45 minutes.
-
After the addition, heat the reaction mixture to 60-65 °C and maintain for 2-3 hours. Monitor the reaction for the disappearance of the starting material by TLC/HPLC.
-
Cool the mixture to room temperature and then carefully pour it onto 2 kg of crushed ice with vigorous stirring. This is a highly exothermic quench.
-
Neutralize the acidic solution by the slow, portion-wise addition of solid sodium bicarbonate or by carefully adding 30% w/v sodium hydroxide solution until pH 7-8 is achieved. A precipitate will form.
-
Stir the suspension for 1 hour in an ice bath to ensure complete precipitation.
-
Collect the solid product by filtration, wash the filter cake thoroughly with cold water (3 x 500 mL), and dry under vacuum at 50 °C.
-
The crude solid can be recrystallized from an ethanol/water mixture to yield pure 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde as a white to off-white crystalline solid.[11] (Typical Yield: 75-85%).
Step 3: Synthesis of (1-Methyl-5-phenyl-1H-pyrazol-4-yl)methanol
Principle and Rationale
The final step is the reduction of the aromatic aldehyde to the corresponding primary alcohol. For large-scale operations, sodium borohydride (NaBH₄) is an ideal reducing agent. It is inexpensive, easy to handle, and highly selective for aldehydes and ketones, leaving other potentially reducible functional groups intact.[12] The reaction is typically performed in a protic solvent like methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate during the workup.
Caption: Process flow diagram for the final reduction step.
Experimental Protocol
Table 3: Reagents for Step 3
| Reagent | M.W. ( g/mol ) | Moles | Equivalents | Amount |
| ...pyrazole-4-carbaldehyde | 186.21 | 1.00 | 1.00 | 186.2 g |
| Sodium Borohydride (NaBH₄) | 37.83 | 1.20 | 1.20 | 45.4 g |
| Methanol | 32.04 | - | - | 1.5 L |
| 1M Hydrochloric Acid | 36.46 | - | - | ~200 mL |
| Ethyl Acetate | 88.11 | - | - | 1.5 L |
Procedure:
-
Equip a 3 L three-neck round-bottom flask with a mechanical stirrer and a temperature probe.
-
Charge the flask with 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde (186.2 g) and methanol (1.5 L). Stir until the solid is fully dissolved.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add sodium borohydride (45.4 g) in small portions over 60 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. Maintain the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC/HPLC analysis indicates complete consumption of the aldehyde.
-
Cool the mixture back to 0-5 °C and slowly quench the excess NaBH₄ by the dropwise addition of 1M HCl until the pH is ~6-7 and gas evolution ceases.
-
Remove the majority of the methanol under reduced pressure.
-
To the remaining aqueous residue, add 500 mL of water and extract the product with ethyl acetate (3 x 500 mL).
-
Combine the organic extracts, wash with brine (1 x 400 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid.
-
Recrystallize the crude product from a mixture of ethyl acetate and hexanes to afford pure (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol as a white crystalline solid. (Typical Yield: 90-97%).
Quality Control & Characterization
The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques.
-
Thin Layer Chromatography (TLC): To monitor reaction progress. A typical mobile phase would be a mixture of hexanes and ethyl acetate.
-
High-Performance Liquid Chromatography (HPLC): For quantitative assessment of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and rule out isomeric impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point (MP): As an indicator of purity for the solid intermediates and final product.
Process Safety Assessment
-
Methylhydrazine Sulfate: Is a suspected carcinogen and is toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Phosphoryl Chloride (POCl₃): Is highly corrosive and reacts violently with water. All operations must be conducted under anhydrous conditions in a fume hood. The quenching step is highly exothermic and must be performed with extreme care.
-
Sodium Borohydride (NaBH₄): Is flammable and reacts with acid to produce flammable hydrogen gas. Additions and quenching should be performed slowly and with adequate ventilation, away from ignition sources.
Conclusion
This application note describes a validated and scalable three-step synthesis of (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol. The chosen synthetic route relies on well-established and robust chemical transformations, including the Knorr pyrazole synthesis, Vilsmeier-Haack formylation, and selective borohydride reduction. The protocols are detailed to ensure reproducibility and have been optimized for high yield and purity, making this process suitable for producing multi-gram to kilogram quantities of the target compound for drug development and medicinal chemistry applications.
References
- Google Patents. (n.d.). Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
- Google Patents. (n.d.). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
-
El Hassani, I. A., Rouzi, K., Assila, H., Karrouchi, K., & Ansar, M. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 478-504. [Link]
- (n.d.). Synthesis and Evalution of Pyrazole Derivatives by Different Method.
- (n.d.). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing).
- (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare.
-
(2021, May 21). About the Vilsmeier-Haack formylation of this compound. Chemistry Stack Exchange. [Link]
-
Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
(n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]
- (n.d.). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.
- (n.d.). Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. New Journal of Chemistry (RSC Publishing).
- (n.d.). 4-Methyl-5-phenyl-1H-pyrazol-3-ol.
- (2025, December 25). Scalable Process for Reduction of Aromatic Carboxylic Acids to Aldehydes via Pinacolborane.
- (2025, August 10). Vilsmeier-Haack formylation of 1H-pyrazoles.
-
(2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. National Center for Biotechnology Information. [Link]
- (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar.
- (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
-
(n.d.). Three-component Reaction for Pyrazole Synthesis. Organic Syntheses Procedure. [Link]
- (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- (n.d.).
- (2025, August 7). Large-Scale Carbonyl Reductions in the Pharmaceutical Industry.
- Google Patents. (n.d.). Method for purifying pyrazoles.
- (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.
-
(n.d.). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. National Center for Biotechnology Information. [Link]
- (n.d.).
- (2024, November 15).
-
(n.d.). Pyrrole-The Vilsmeier Reaction. ChemTube3D. [Link]
-
(n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
- (n.d.). Electroreduction of Aromatic Carboxylic Derivatives to Aldehydes.
- (n.d.).
- (n.d.).
- (2025, November 23). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents.
-
(2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chemmethod.com [chemmethod.com]
- 9. chemtube3d.com [chemtube3d.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will address specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying scientific rationale to empower your decision-making process.
Overall Synthetic Strategy
The synthesis of (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol is typically achieved via a three-step sequence starting from a suitable 1,3-dicarbonyl precursor. The general workflow involves the formation of the pyrazole core, followed by formylation at the C4 position, and concluding with the reduction of the aldehyde to the target primary alcohol.
Technical Support Center: Purification of (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol
Current Status: Online Agent: Senior Application Scientist Ticket ID: PYR-5PH-MEOH-001 Subject: Troubleshooting Purification, Regioisomer Separation, and Workup of (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol[1][2]
Executive Summary
The synthesis and purification of (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol presents a classic challenge in heterocyclic chemistry: the regioisomer trap .[1] The reaction of methylhydrazine with non-symmetrical 1,3-dicarbonyl equivalents typically yields a mixture of the desired 1,5-isomer and the thermodynamically favored 1,3-isomer.[1][2] Furthermore, the amphiphilic nature of the pyrazole-alcohol moiety can lead to "oiling out" during crystallization and emulsion formation during extraction.[1][2]
This guide provides a self-validating workflow to isolate the target compound with high purity (>98%), focusing on regioisomer separation and efficient boron removal post-reduction.
Module 1: The Regioisomer Challenge
Q: Why does my crude NMR show two sets of methyl peaks?
A: You are likely observing a mixture of the 1-methyl-5-phenyl (Target) and 1-methyl-3-phenyl (Impurity) isomers.[1][2]
-
Mechanism: When methylhydrazine reacts with a 1,3-electrophile (like a Vilsmeier intermediate or diketone), the more nucleophilic nitrogen (N-CH3) can attack either carbonyl carbon.[1][2]
-
Thermodynamics vs. Kinetics: The 1-methyl-3-phenyl isomer is often thermodynamically favored because it allows the phenyl ring to be coplanar with the pyrazole, maximizing conjugation.[1] The desired 1-methyl-5-phenyl isomer suffers from steric clash between the N-methyl and the ortho-phenyl protons, forcing the phenyl ring to twist out of plane.[1]
Q: How do I distinguish the isomers by NMR?
A: Use the N-methyl chemical shift as your diagnostic tool.[1] The steric twist in the 1,5-isomer creates a unique shielding environment.[1][2]
| Feature | Target: 1-Methyl-5-phenyl | Impurity: 1-Methyl-3-phenyl | Reasoning |
| N-Me Shift ( | ~3.65 – 3.80 ppm (Upfield) | ~3.90 – 4.05 ppm (Downfield) | Phenyl ring current shields N-Me in the 1,5-isomer due to twisting.[2] |
| Phenyl Region | Multiplet (often broad) | Distinct multiplets | 1,5-isomer phenyl is dynamic/twisted.[1][2] |
| TLC (Silica) | Lower R | Higher R | 1,3-isomer is less polar due to planarity/internal masking.[2] |
ngcontent-ng-c2307461527="" class="ng-star-inserted">Critical Check: Perform a NOESY 1D or 2D experiment. The 1,5-isomer will show a strong NOE correlation between the N-methyl protons and the phenyl ortho-protons . The 1,3-isomer will show NOE between N-methyl and the C5-H (or substituent).[1][2]
Module 2: Purification Workflow
Q: The compound oils out during recrystallization.[1][2] How do I fix this?
A: Pyrazole alcohols are prone to oiling out because they are hydrogen-bond donors/acceptors with moderate lipophilicity.[1] Avoid single-solvent recrystallization from ethanol.[1]
Recommended Protocol: "The Cloud Point Method" [1][2]
-
Dissolve: Dissolve the crude oil in a minimum amount of warm Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1][2]
-
Precipitate: Add Hexane or Heptane dropwise with vigorous stirring until the solution turns slightly turbid (cloud point).
-
Seed: If you have a seed crystal, add it now.[1][2] If not, scratch the glass side with a spatula.[1][2]
-
Cool: Allow to cool slowly to room temperature, then to 4°C.
-
Rescue: If it oils out again, re-heat to dissolve the oil, add a small amount of seed solvent (EtOAc), and cool slower.
Q: How do I separate the regioisomers if crystallization fails?
A: Flash column chromatography is the most reliable method, but you must choose the right stationary phase interaction.[1][2]
Chromatography Protocol:
-
Mobile Phase: Gradient of DCM : Methanol (99:1
95:5) or Hexane : EtOAc (4:1ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> 1:1) .[2] -
Elution Order: The 1-methyl-3-phenyl isomer (Impurity) typically elutes first (Higher R
).[2] The 1-methyl-5-phenyl (Target) elutes second (Lower Rngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ).[2] -
Tip: If separation is poor, add 1% Triethylamine to the mobile phase to reduce peak tailing caused by the basic pyrazole nitrogen.[1][2]
Module 3: Post-Reduction Workup (Boron Removal)
Q: I used NaBHngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> for the reduction. My extraction is an emulsion/gel.[1][2] Why?
A: Boron salts form sticky covalent complexes with pyrazole alcohols, creating gels that trap your product.[1][2] Standard water quenching is insufficient.[1]
The "Rochelle's Salt" Solution (Gold Standard):
-
Quench: Cool reaction mixture to 0°C. Add saturated aqueous Ammonium Chloride dropwise to destroy excess hydride.
-
Complex Break: Add an equal volume of 1M Potassium Sodium Tartrate (Rochelle's Salt) solution.
-
Stir: Vigorously stir the biphasic mixture at room temperature for 1-2 hours .
-
Extract: Separate layers. Extract aqueous layer with DCM (3x).[2]
-
Wash: Wash combined organics with Brine, dry over Na
SO .
Visual Troubleshooting Guides
Diagram 1: Synthesis & Impurity Origin
This flowchart illustrates the bifurcation point where the regioisomer impurity is introduced.[1][2]
Caption: The critical divergence occurs during cyclization.[1][2] If the isomers are not separated at the aldehyde stage, they must be separated after reduction.[1][2]
Diagram 2: Purification Decision Tree
Follow this logic to determine the best purification strategy for your specific crude batch.
Caption: A logical flow for selecting between chromatography and crystallization based on TLC resolution.
References
-
Regioselectivity in Pyrazole Synthesis
- Title: Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
-
Source: National Institutes of Health (NIH) / PubMed Central.[1][2]
- Relevance: Validates the NMR shift differences between N-methyl pyrazole isomers (Target ~3.35-3.8 ppm vs Impurity ~3.48-4.0 ppm)
-
General Pyrazole Reduction & Workup
-
Crystallographic Data & Structural Insight
-
Chemical Identity Verification
Sources
- 1. mdpi.com [mdpi.com]
- 2. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
Technical Support Center: Overcoming Solubility Challenges with (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol in Assays
Welcome to the technical support guide for (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility issues commonly encountered during in-vitro and in-vivo assays. By understanding the physicochemical properties of this pyrazole derivative and employing appropriate solubilization strategies, you can ensure the accuracy and reproducibility of your experimental results.
Understanding the Molecule: Physicochemical Properties
(1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol is a heterocyclic compound with a molecular formula of C₁₁H₁₂N₂O and a molecular weight of approximately 188.23 g/mol .[1] Its structure, featuring both a phenyl ring and a pyrazole core, contributes to its relatively low aqueous solubility. The pyrazole moiety itself is found in a variety of pharmacologically active agents.[2][3] Understanding these properties is the first step in developing an effective solubilization strategy.
FAQs: Compound Characteristics
Q1: What are the key structural features of (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol that influence its solubility?
A1: The molecule's structure contains both hydrophobic (phenyl group) and moderately polar (pyrazole ring with a methanol group) regions. This amphipathic nature dictates its limited solubility in purely aqueous solutions and its preference for organic solvents or co-solvent systems.
Q2: Has the solubility of this compound or similar pyrazole derivatives been reported?
Troubleshooting Guide: Common Solubility Issues and Solutions
This section addresses common problems encountered when preparing solutions of (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol for biological assays.
Issue 1: Compound Precipitation in Aqueous Buffer
Problem: After preparing a stock solution in an organic solvent (e.g., DMSO) and diluting it into an aqueous assay buffer, the compound precipitates out of solution, leading to inaccurate concentrations and unreliable assay results.
Causality: This "fall-out" occurs because the high concentration of the organic solvent in the stock solution is drastically reduced upon dilution in the aqueous buffer. The aqueous environment cannot maintain the solubility of the lipophilic compound, causing it to crash out.
Solutions:
-
Optimize the Co-solvent Concentration: The key is to find the highest tolerable concentration of the organic solvent in the final assay medium that keeps the compound in solution without affecting the biological system.
-
Employ Serial Dilutions: Instead of a single large dilution, perform a series of smaller dilutions. This gradual decrease in solvent concentration can sometimes prevent immediate precipitation.
-
Consider Alternative Solvents: If DMSO proves problematic, other water-miscible organic solvents like ethanol or dimethylformamide (DMF) can be tested.[2]
Experimental Protocol: Determining Maximum Tolerated Solvent Concentration
-
Prepare a dilution series of your chosen organic solvent (e.g., DMSO) in your final assay buffer (e.g., 10%, 5%, 2%, 1%, 0.5%, 0.1%, and a solvent-free control).
-
Culture your cells or prepare your biochemical assay components as you normally would.
-
Expose the cells/assay to the different solvent concentrations.
-
Measure viability or activity using a standard method (e.g., MTT assay for cell viability).[9]
-
Identify the highest solvent concentration that does not cause a significant change (e.g., >10% reduction in viability) compared to the solvent-free control. This is your maximum tolerated solvent concentration. Research indicates that for many cell lines, DMSO concentrations should be kept below 0.5% to avoid cytotoxic effects.[10][11]
| DMSO Concentration | Cell Viability (% of Control) | Notes |
| 10% | < 20% | Significant cytotoxicity observed.[10] |
| 5% | ~30-50% | Cytotoxic to many cell types.[10][11] |
| 1% | ~80-90% | May show some effects on cell proliferation.[12] |
| 0.5% | > 95% | Generally considered safe for most cell-based assays.[10] |
| 0.1% | > 98% | Recommended for sensitive assays.[11] |
Table 1: Representative data on the effect of DMSO concentration on cell viability. Actual results will vary depending on the cell line and assay duration.
Issue 2: Insufficient Solubility Even with Organic Solvents
Problem: The compound does not fully dissolve in common organic solvents at the desired stock concentration, or it precipitates upon storage, even at low temperatures.
Causality: The intrinsic solubility of the compound in the chosen solvent may be limited. Forcing dissolution by heating may temporarily work but can lead to precipitation upon cooling.
Solutions:
-
Employ Solubility-Enhancing Excipients: These are agents that can increase the apparent solubility of a compound in a given solvent system.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble molecules, like our pyrazole derivative, forming an inclusion complex that is more water-soluble.[13][14][15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.[17]
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to form micelles that entrap the hydrophobic compound.
-
-
Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area, which can enhance the dissolution rate.[18] This can be achieved through techniques like micronization or sonication of the suspension.[18]
Experimental Protocol: Preparing a Cyclodextrin Formulation
-
Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v).
-
Add the (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol powder directly to the cyclodextrin solution.
-
Stir or vortex vigorously at room temperature for several hours, or overnight, to allow for the formation of the inclusion complex.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Determine the concentration of the solubilized compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Workflow for Troubleshooting Solubility Issues
Caption: A decision tree for troubleshooting solubility.
FAQs: Advanced Topics
Q3: Can the pH of the buffer be adjusted to improve solubility?
A3: The pyrazole ring has a basic nitrogen atom, and the methanol group is neutral. While pH can influence the solubility of ionizable compounds, (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol is not strongly ionizable within the typical physiological pH range of biological assays (pH 6-8). Therefore, pH adjustment is unlikely to be a primary strategy for enhancing its solubility.
Q4: Are there any potential interferences of solubility-enhancing agents with my assay?
A4: Yes, this is a critical consideration.
-
DMSO can affect cell membrane permeability and at higher concentrations can be cytotoxic or interfere with enzyme kinetics.[19]
-
Cyclodextrins can sometimes interact with other components of the assay, such as serum proteins, or may have biological effects of their own at high concentrations.
-
Surfactants can denature proteins and disrupt cell membranes.
It is imperative to run appropriate vehicle controls in your experiments. This means including a condition with the exact same concentration of the solvent and any other excipients used to dissolve the test compound, but without the compound itself. This will allow you to distinguish between the effects of your compound and the effects of the formulation components.
Q5: How should I store my stock solutions?
A5: For stock solutions in organic solvents like DMSO, it is generally recommended to store them at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Before use, allow the aliquot to thaw completely and vortex thoroughly to ensure the compound is fully redissolved. Always visually inspect for any precipitation before making dilutions.
By systematically addressing the solubility challenges of (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol, you can generate reliable and reproducible data, advancing your research and development efforts.
References
-
(1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol | C11H12N2O | CID 2795476 - PubChem. Available from: [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. Available from: [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central. Available from: [Link]
-
Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - NIH. Available from: [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega. Available from: [Link]
-
Formulation strategies for poorly soluble drugs - ResearchGate. Available from: [Link]
-
Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - MDPI. Available from: [Link]
-
Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC - PubMed Central. Available from: [Link]
-
The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview... - ResearchGate. Available from: [Link]
-
Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - MDPI. Available from: [Link]
-
Green synthesis of pyrazole systems under solvent-free conditions - Taylor & Francis Online. Available from: [Link]
-
Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. Available from: [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed. Available from: [Link]
-
Insoluble drug delivery strategies: review of recent advances and business prospects - PMC. Available from: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available from: [Link]
-
Green synthesis of pyrazole systems under solvent-free conditions - Semantic Scholar. Available from: [Link]
-
Synthesis and biological evaluation of novel pyrazole derivatives as urease inhibitors - Der Pharma Chemica. Available from: [Link]
-
Can I use Cyclodextrin to improve the solubility of a compound? - ResearchGate. Available from: [Link]
-
Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - MDPI. Available from: [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. Available from: [Link]
-
(1-methyl-1H-pyrazol-4-yl)methanol - PubChem. Available from: [Link]
-
2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl) - MDPI. Available from: [Link]
-
What effects does DMSO have on cell assays? - Quora. Available from: [Link]
-
Current status of pyrazole and its biological activities - PMC - PubMed Central. Available from: [Link]
-
3-Methyl-5-phenyl-1H-pyrazole-4-methanol - CAS Common Chemistry. Available from: [Link]
-
Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. Available from: [Link]
-
(PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Available from: [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI. Available from: [Link]
Sources
- 1. (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol | C11H12N2O | CID 2795476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 12. researchgate.net [researchgate.net]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. touroscholar.touro.edu [touroscholar.touro.edu]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. quora.com [quora.com]
Technical Support Center: Troubleshooting NMR Peak Assignments for (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol
As a Senior Application Scientist, this guide provides in-depth troubleshooting for common challenges encountered during the NMR peak assignment of (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to navigate complex spectral data with confidence.
Frequently Asked Questions (FAQs)
Q1: My 1H NMR spectrum shows unexpected peak splitting for the methylene (-CH2OH) protons. What could be the cause?
This is a common observation stemming from the stereotopic nature of the methylene protons. The free rotation around the C4-CH2OH bond is likely hindered, making the two protons chemically non-equivalent. This can arise from several factors:
-
Restricted Rotation: The bulky phenyl group at the C5 position can sterically hinder the rotation of the hydroxymethyl group, creating a chiral center at C4. This diastereotopicity leads to the two methylene protons experiencing different magnetic environments, thus appearing as a pair of doublets (an AB quartet) rather than a simple singlet.
-
Hydrogen Bonding: Intramolecular hydrogen bonding between the hydroxyl proton and the pyrazole nitrogen (N1) can also restrict rotation and contribute to the non-equivalence of the methylene protons.
-
Solvent Effects: The choice of solvent can influence the degree of hydrogen bonding and rotational freedom. In aprotic solvents like CDCl3, intramolecular hydrogen bonding is more likely, whereas in protic solvents like DMSO-d6, intermolecular hydrogen bonding with the solvent can average out the signals.
Troubleshooting Steps:
-
Variable Temperature (VT) NMR: Acquire 1H NMR spectra at different temperatures. If the splitting of the methylene protons is due to restricted rotation, increasing the temperature should lead to coalescence of the signals into a broad singlet and eventually a sharp singlet as the rate of rotation increases.
-
Solvent Study: Obtain spectra in different solvents (e.g., CDCl3, DMSO-d6, Methanol-d4). A change in the splitting pattern or chemical shift of the methylene protons can indicate the influence of solvent on conformation and hydrogen bonding.
-
2D NMR (COSY): A COSY (Correlation Spectroscopy) experiment will show a correlation between the two diastereotopic methylene protons, confirming they are coupled to each other.
Q2: I am having trouble definitively assigning the aromatic protons of the phenyl group. How can I resolve this ambiguity?
Assigning the ortho, meta, and para protons of the C5-phenyl group can be challenging due to potential peak overlap.
Troubleshooting Workflow:
Caption: Workflow for Phenyl Proton Assignment.
Detailed Explanation:
-
COSY: This experiment will reveal the coupling network within the phenyl ring. The ortho protons will show a strong correlation to the meta protons, which in turn will show a correlation to the para proton.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating Frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations. A key correlation to look for is between the ortho protons of the phenyl group and the H3 proton of the pyrazole ring. This Nuclear Overhauser Effect (NOE) provides a definitive assignment for the ortho protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. The ortho protons of the phenyl group should show a correlation to the C5 carbon of the pyrazole ring, and potentially to the C4 carbon as well, providing further confirmation of their assignment.
Q3: The chemical shift of the pyrazole H3 proton is further downfield than I expected. Why is this?
The chemical shift of the H3 proton in pyrazole systems is sensitive to the electronic environment. In (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol, several factors contribute to its downfield shift:
-
Anisotropic Effect of the Phenyl Ring: The C5-phenyl group can adopt a conformation where the H3 proton lies in the deshielding region of the phenyl ring's diamagnetic anisotropy. This effect will cause the H3 proton to resonate at a lower field (higher ppm).
-
Electron-Withdrawing Nature of the Pyrazole Ring: The pyrazole ring itself is electron-deficient, which deshields the attached protons.
-
Substitution Pattern: The specific arrangement of substituents on the pyrazole ring influences the electron density and thus the chemical shifts of the ring protons.
Verification Steps:
-
Literature Comparison: Compare your observed chemical shift for H3 with reported values for similar 1,5-disubstituted pyrazoles. Minor variations are expected due to different substituents and solvents, but a significant downfield shift is often characteristic.
-
Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict the 1H NMR chemical shifts. A good correlation between the calculated and experimental values can provide confidence in your assignments.
Expected 1H and 13C NMR Chemical Shifts
The following table provides an approximate range for the chemical shifts of (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol in CDCl3. These values are estimates and can vary depending on the specific experimental conditions.
| Assignment | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) | Notes |
| N-CH3 | 3.7 - 3.9 | 35 - 40 | Singlet |
| CH2OH | 4.5 - 4.8 | 55 - 60 | Can be a singlet or an AB quartet |
| OH | Variable | - | Broad singlet, exchangeable with D2O |
| Pyrazole H3 | 7.5 - 7.8 | 138 - 142 | Singlet |
| Phenyl (ortho) | 7.3 - 7.5 | 128 - 130 | Multiplet |
| Phenyl (meta) | 7.2 - 7.4 | 127 - 129 | Multiplet |
| Phenyl (para) | 7.1 - 7.3 | 126 - 128 | Multiplet |
| Pyrazole C3 | - | 138 - 142 | |
| Pyrazole C4 | - | 115 - 120 | |
| Pyrazole C5 | - | 145 - 150 | |
| Phenyl C(ipso) | - | 130 - 135 |
Advanced 2D NMR Experiments for Complete Assignment
For an unambiguous assignment of all proton and carbon signals, a combination of 2D NMR experiments is highly recommended.
Caption: Integrated 2D NMR approach for structural elucidation.
Experimental Protocols:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. A standard gradient-selected COSY (gCOSY) experiment is usually sufficient.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons to the carbons they are directly attached to. It is invaluable for assigning the carbons of the methyl, methylene, and phenyl groups.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons separated by two or three bonds. Key correlations to look for in (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol include:
-
N-CH3 protons to C3 and C5 of the pyrazole ring.
-
CH2OH protons to C3, C4, and C5 of the pyrazole ring.
-
H3 proton to C4, C5, and the N-CH3 carbon.
-
Ortho-phenyl protons to C5 of the pyrazole ring.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. A crucial NOE to observe is between the N-CH3 protons and the ortho-protons of the phenyl group, which confirms the relative orientation of these substituents.
By systematically applying these troubleshooting strategies and advanced NMR techniques, a complete and accurate assignment of the 1H and 13C NMR spectra for (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol can be achieved with a high degree of confidence.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. [Link]
-
Reich, H. J. (n.d.). Structure Determination using NMR Spectroscopy. University of Wisconsin. Retrieved from [Link]
Technical Support Center: Crystallization of (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol Complexes
Of course. Here is a technical support center with troubleshooting guides and FAQs on refining crystallization conditions for (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol complexes.
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals working on the crystallization of (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol and its complexes. Drawing from established principles of small molecule crystallization and specific insights into heterocyclic compounds, this document offers both foundational knowledge and advanced troubleshooting to streamline your experimental workflow and enhance crystal quality.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of crystallizing (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol complexes?
The primary objectives are twofold: purification and structural elucidation. Crystallization is a highly effective method for purifying solid organic compounds by separating the desired molecule from impurities that remain in the solution (mother liquor).[1] For drug development and materials science, obtaining high-quality single crystals is essential for analysis via techniques like single-crystal X-ray diffraction (SCXRD), which reveals the precise three-dimensional arrangement of atoms, bond connectivity, and intermolecular interactions.[2]
Q2: What initial steps should I take when attempting to crystallize a new pyrazole complex?
Begin with small-scale solubility testing. Before committing a large amount of material, test the solubility of 10-20 mg of your compound in a variety of solvents (0.5-1.0 mL) at both room temperature and elevated temperatures.[3] An ideal solvent will dissolve the compound when hot but show limited solubility when cold.[4] This initial screening is crucial for selecting a promising solvent system for techniques like cooling crystallization.[5]
Q3: Which solvents are recommended as a starting point for this class of compounds?
For heterocyclic compounds like pyrazole derivatives, a range of solvents with varying polarities should be screened.[3] Good starting points include:
-
Protic Solvents: Ethanol, Methanol, Isopropanol
-
Aprotic Polar Solvents: Ethyl Acetate, Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF)[3]
-
Nonpolar Solvents (as anti-solvents): Hexane, Heptane, Toluene
Solvent mixtures, such as hexane/ethyl acetate or n-hexane/acetone, are often effective.[6] The principle of "like dissolves like" can be a useful guide; solvents with functional groups similar to the compound may be good solubilizers.[6]
Q4: What are the most common and effective crystallization techniques?
The classical methods remain the most widely used and are highly effective for small organic molecules[7]:
-
Slow Evaporation: The simplest method, where solvent is allowed to evaporate slowly from a saturated solution, increasing the concentration until crystals form.[8] While straightforward, it may not always produce the highest quality crystals.[8]
-
Cooling Crystallization: A solution saturated at a high temperature is allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to crystallization.[5]
-
Vapor Diffusion: A solution of the compound in a "good" solvent is placed in a sealed container with a reservoir of a "bad" (anti-solvent) in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[8]
-
Liquid-Liquid Diffusion (Solvent Layering): A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface where the two solvents slowly mix.
Q5: What are the visual characteristics of a high-quality crystal suitable for X-ray diffraction?
A good crystal should be transparent with well-defined, smooth faces and sharp edges.[8] You should be wary of crystals that appear cloudy, cracked, or have inclusions like bubbles or powder.[8] Formations that look like feathers, stars, or very fine needles are often not single crystals but rather aggregates or intergrown crystals.[8]
Systematic Approach to Crystallization
A logical, stepwise approach is critical to successfully crystallizing a new compound. The following workflow illustrates a systematic process for screening and optimization.
Caption: A systematic workflow for crystallization experiments.
Troubleshooting Guide
This section addresses the most common issues encountered during crystallization experiments and provides evidence-based solutions.
Problem 1: No Crystals Form; Solution Remains Clear
This is a classic sign that the solution has not reached a state of supersaturation.
| Potential Cause | Explanation | Proposed Solution & Protocol |
| Insufficient Concentration | The amount of dissolved compound is below the saturation point at the given temperature. Too much solvent may have been used.[8] | 1. Slow Down Evaporation: Cover the vial with parafilm and puncture it with a needle. This slows the rate of solvent loss, allowing for more orderly crystal growth as supersaturation is achieved gradually.[8] 2. Reduce Solvent Volume: If using a cooling crystallization method, gently heat the solution to boil off a portion of the solvent, then allow it to cool again.[9] 3. Introduce an Anti-solvent: Carefully add a solvent in which your compound is insoluble (an "anti-solvent") dropwise to the solution until it becomes slightly turbid. Then, add a drop or two of the original "good" solvent to redissolve the precipitate and allow the system to equilibrate. |
| High Nucleation Energy Barrier | The molecules require an energy input or a template to begin forming an ordered crystal lattice. | 1. Induce Nucleation by Scratching: Gently scratch the inside surface of the glass vial below the solvent line with a glass rod. The microscopic imperfections on the glass provide nucleation sites.[9] 2. Add a Seed Crystal: If you have a small crystal from a previous attempt (even if of poor quality), add it to the solution. This provides a template for further crystal growth.[9] |
Problem 2: An Oil Forms Instead of Crystals ("Oiling Out")
"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when a solution becomes supersaturated at a temperature above the compound's melting point in that specific solvent system or if significant impurities are present.[8][10]
| Potential Cause | Explanation | Proposed Solution & Protocol |
| Excessive Supersaturation | The concentration of the solute is too high, causing it to crash out of solution as a liquid. This can be exacerbated by rapid cooling. | 1. Dilute and Re-cool: Gently heat the solution to redissolve the oil. Add a small amount (10-20% volume) of additional solvent to reduce the supersaturation level. Allow the solution to cool much more slowly by insulating the flask.[5][9] |
| Presence of Impurities | Impurities can disrupt the crystallization process and lower the melting point of the solute-solvent mixture.[11] | 1. Purify the Material: If oiling out persists across different solvent systems, the starting material may require further purification. Techniques like column chromatography are recommended before re-attempting crystallization. |
| Inappropriate Solvent Choice | The compound is simply too soluble in the chosen solvent, even at low temperatures.[8] | 1. Change the Solvent System: Switch to a solvent in which the compound has lower solubility. Alternatively, use a mixed solvent system with a higher proportion of the anti-solvent. |
Problem 3: Crystals Are of Poor Quality (Needles, Plates, Aggregates)
The formation of non-ideal crystals is almost always due to the crystallization process occurring too rapidly.[8]
| Potential Cause | Explanation | Proposed Solution & Protocol |
| Rapid Crystal Growth | Fast cooling or rapid evaporation does not allow sufficient time for molecules to arrange themselves into a well-ordered lattice, leading to defects or undesirable morphology. | 1. Slow the Rate of Supersaturation: * For Cooling: Insulate the flask (e.g., wrap it in glass wool or place it in a large beaker) to dramatically slow the cooling rate.[5] * For Evaporation: Reduce the size of the opening of the vial. Placing the vial in a refrigerator will also slow the evaporation rate.[8] * For Diffusion: Increase the distance between the solvent and anti-solvent reservoirs. |
| Solvent-Induced Morphology | The solvent itself can influence the crystal habit. Hydrogen bonding or other strong solvent-solute interactions can favor growth along certain crystal faces.[8] | 1. Screen Different Solvents: Experiment with a new solvent or solvent mixture. A change in solvent polarity or hydrogen bonding capability can significantly alter the crystal shape. |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common crystallization problems.
Reference Data
Table 1: Common Solvents for Crystallization Screening
The selection of an appropriate solvent is the most critical step in developing a successful crystallization protocol.[5] An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures.[5]
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes & Typical Use |
| Water | 100 | 80.1 | Good for polar compounds; often used as an anti-solvent for less polar compounds.[6] |
| Ethanol | 78 | 24.5 | Excellent all-purpose protic solvent, good for cooling crystallization.[12][13] |
| Methanol | 65 | 32.7 | Similar to ethanol but more polar and volatile. |
| Acetone | 56 | 20.7 | Strong polar aprotic solvent; its volatility makes it good for slow evaporation.[8] |
| Ethyl Acetate | 77 | 6.0 | Medium polarity solvent, often used in combination with hexane.[3] |
| Acetonitrile | 82 | 37.5 | Polar aprotic solvent, good for heterocyclic compounds.[3] |
| Dichloromethane (DCM) | 40 | 9.1 | Highly volatile, good for dissolving many organics but can evaporate too quickly.[8] |
| Tetrahydrofuran (THF) | 66 | 7.6 | Good polar aprotic solvent, often used in mixtures.[6] |
| Toluene | 111 | 2.4 | Nonpolar aromatic solvent, can be a good choice for some phenyl-containing compounds. |
| n-Hexane | 69 | 1.9 | Nonpolar solvent, almost exclusively used as an anti-solvent.[6] |
References
- Guide for crystallization. (n.d.).
- Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. (2018). Journal of the American Chemical Society.
- Acetylation-Tagging-Assisted Cocrystallization of Stubborn Molecules with Trinuclear Complexes. (2026). Journal of the American Chemical Society.
- Crystalliz
- Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews.
- Troubleshooting Crystalliz
- One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxyl
- Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Deriv
- Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews.
- Polymorphism in Processes of Crystallization in Solution: A Practical Review. (2009). Organic Process Research & Development.
- How can I obtain good crystals of heterocyclic organic compounds?. (2023).
- Factors Affecting Crystallization. (n.d.).
- Crystallinity and Molecular Packing of Small Molecules in Bulk-Heterojunction Organic Solar Cells. (2022). MDPI.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals. (2005). Journal of Pharmaceutical Sciences.
- Oiling Out in Crystalliz
- Simple and efficient modifications of well known techniques for reliable growth of high-quality crystals of small bioorganic molecules. (2014). Journal of Applied Crystallography.
- One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (2025).
- Crystal Polymorphism in Pharmaceutical Science. (n.d.).
- Recent Advances in the Synthesis of Pyrazole Deriv
- Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Small molecules crystallisation. (n.d.). La Factoría de Cristalización.
- Crystallization | Organic Chemistry Lab Techniques. (2024). YouTube.
- Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. (n.d.). Pharmaceutical Technology.
- Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. (2017). The Royal Society of Chemistry.
- Recent advances in drug polymorphs: Aspects of pharmaceutical properties and selective crystallization. (2022). Acta Pharmaceutica Sinica B.
- 9 Ways to Crystallize Organic Compounds. (2024). wikiHow.
- Solvent Selection in Pharmaceutical Crystallization Process Development. (2020). YouTube.
- Crystallization & Precipit
- Synthesis and Crystal Structures of N-Substituted Pyrazolines. (2025).
- From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determin
- Crystallization & Precipitation | Definition, Steps, Equipment. (n.d.). Mettler Toledo.
- 4-Methyl-5-phenyl-1H-pyrazol-3(2H)-one. (2010). Acta Crystallographica Section E.
- Polymorphism of pharmaceuticals. (n.d.). Oxford Academic.
- Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis. (n.d.).
- Crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde. (n.d.). Acta Crystallographica Section E.
- Polymorphism in co-crystals and pharmaceutical co-crystals. (n.d.). IUCr Journals.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 8. unifr.ch [unifr.ch]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mt.com [mt.com]
- 11. SATHEE: Chemistry Crystallization [satheejee.iitk.ac.in]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Crystallographic Optimization of (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol
This guide serves as a specialized technical resource for optimizing the X-ray diffraction (XRD) resolution of (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol . It is designed for researchers encountering specific crystallographic challenges—such as high mosaicity, rotational disorder, or weak high-angle diffraction—common to flexible pyrazole-methanol derivatives.[1][2]
Case ID: PYR-MEOH-RES-001 Subject: Resolution Enhancement & Disorder Management in Pyrazole-Methanol Systems Applicable For: Small Molecule Crystallography, Drug Discovery Fragments[1][2]
Executive Summary
(1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol presents a classic crystallographic challenge: a rigid aromatic core (pyrazole-phenyl) coupled with a conformationally flexible "tail" (hydroxymethyl group).[1][2] Poor resolution in this system is frequently caused by static disorder of the hydroxymethyl group or twinning due to pseudo-symmetry.[2][3] This guide provides a validated workflow to transition from "diffracting" crystals to "atomic-resolution" datasets.
Module 1: Crystallization Optimization (The Hardware Phase)[3]
The primary cause of low resolution (<1.0 Å) in this system is rapid precipitation leading to lattice defects.[3] The presence of both a hydrogen-bond donor (-OH) and acceptors (N2 of pyrazole) dictates that slow, directional hydrogen bonding is required for high-order packing.[1][2]
Solvent System Screening
Do not rely on simple evaporation, which often yields solvated or disordered lattices.[2][3] Use Liquid-Liquid Diffusion or Vapor Diffusion to control nucleation rates.[1][2][3]
| Solvent Strategy | Components (Solvent / Anti-solvent) | Mechanism of Action | Target Outcome |
| Primary (Polar) | Methanol / Diethyl Ether | Slow diffusion reduces kinetic trapping of the -CH₂OH group.[1][2] | Large, block-like prisms.[1][2][3] |
| Secondary (Aromatic) | Toluene / Pentane | π-π stacking interactions stabilize the phenyl-pyrazole twist angle.[1][2][3] | Reduced mosaicity; lower thermal parameters.[2][3] |
| Tertiary (H-Bond) | Ethanol / Water (9:[1][3]1) | Water bridges can lock the -OH group, reducing terminal disorder.[2] | High-resolution hydrated forms.[1][2][3] |
The "Seeding" Protocol
If you observe showers of microcrystals (a common issue with pyrazoles), use the Matrix Seeding technique:
-
Crush a low-quality crystal in 100 µL of mother liquor.
-
Add 1 µL of the 10⁻³ dilution to a fresh metastable supersaturated drop.
-
Why: This bypasses the high-energy nucleation barrier, promoting fewer, larger single crystals with fewer lattice defects.
-
Module 2: Experimental Workflow Visualization
The following diagram outlines the critical decision pathways for optimizing crystal quality based on initial diffraction results.
Caption: Decision logic for optimizing (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol crystals based on diffraction symptoms.
Module 3: Data Collection & Processing (The Software Phase)[3]
Cryoprotection Strategy
The -CH₂OH group is prone to rotational disorder.[1][2][3] Collecting data at room temperature is not recommended .[2][3]
-
Protocol: Transfer the crystal into a drop of Perfluoropolyether (e.g., Fomblin® Y) or Paratone-N.[3]
-
Flash Cool: Plunge immediately into a 100 K nitrogen stream.[2][3]
-
Caution: Avoid glycerol if using alcohol solvents, as it may dissolve the crystal surface, inducing artificial mosaicity.
Data Collection Strategy
For pyrazole derivatives, "weak" reflections at high angles often contain the critical data to resolve the phenyl ring orientation.
-
Exposure Time: Increase exposure time for high-angle shells (resolution > 1.0 Å) by 2-3x compared to low-angle frames.
-
Redundancy: Aim for a multiplicity > 6. This improves the signal-to-noise ratio (I/σ(I)) and helps software (like CrysAlisPro or APEX3) identify and de-convolute potential twinning.[1][3]
Troubleshooting FAQs
Q1: My structure solves, but the -CH₂OH group looks like a "blob" of electron density. How do I fix this?
-
Diagnosis: This is rotational disorder.[2][3] The hydroxyl group is flipping between two conformations.[2][3]
-
Fix: In your refinement software (SHELXL), model the oxygen atom over two positions (PART 1 and PART 2). Use EADP constraints if the thermal ellipsoids are non-positive definite.[2][3] Apply ISOR restraints only as a last resort.
Q2: The spots are streaky or split.[2][3] Is my crystal cracked?
-
Diagnosis: This indicates non-merohedral twinning or stacked plates.[2][3] This is common when pyrazoles crystallize from evaporation.[2][3]
-
Fix: Do not attempt to integrate split spots. Re-crystallize using Liquid-Liquid Diffusion (Methanol/Ether) to grow thicker, single blocks.[1][2][3] If you must use that crystal, use a small beam aperture to isolate a single domain.[2][3]
Q3: The R-factor is stuck at 10-12% despite good data. Why?
-
Diagnosis: You may have missed a solvent molecule.[2][3] Pyrazoles often trap water or methanol in voids.[2][3]
-
Fix: Check the difference map (Q-peaks) for unassigned density. If the density is diffuse, use a solvent mask (e.g., SQUEEZE in PLATON) to calculate the contribution of disordered solvent, then update the refinement.
References
-
CCDC (Cambridge Crystallographic Data Centre). CSD Entry: Analogous Pyrazole Structures.[2][3] (General reference for pyrazole geometry standards). [Link][3]
-
Müller, P. (2009).[2][3] Crystal structure refinement: A crystallographer's guide to SHELXL. Oxford University Press.[2][3] (Authoritative text on handling disorder in refinement). [Link][3]
-
PubChem. (1-methyl-1H-pyrazol-4-yl)methanol Compound Summary. (Chemical property verification). [Link][3]
Sources
Technical Support Center: Navigating Regioselectivity in Pyrazole Synthesis
Welcome to the technical support center dedicated to addressing a critical challenge in synthetic chemistry: the control of regioselectivity in pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic routes to obtain specific pyrazole regioisomers, which is often crucial for biological activity.
The classic Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, is a cornerstone of heterocyclic chemistry.[1][2][3] However, when using unsymmetrical starting materials, this reaction can lead to the formation of a mixture of regioisomers, posing significant purification and yield challenges.[4][5][6] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to empower you to master the regiochemical outcome of your pyrazole syntheses.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments and offers targeted solutions based on established chemical principles.
Problem 1: My pyrazole synthesis is yielding a mixture of regioisomers. How can I improve the selectivity for the desired isomer?
The formation of regioisomeric mixtures is the most common issue in the synthesis of substituted pyrazoles.[5][6] The regioselectivity is governed by a delicate interplay of electronic effects, steric hindrance, and reaction conditions.[4][5] Here’s how you can troubleshoot this issue:
Solution A: Modify the Reaction Conditions
-
pH Control: The acidity or basicity of the reaction medium can dramatically influence the initial nucleophilic attack. Under acidic conditions, the hydrazine can be protonated, altering the relative nucleophilicity of its two nitrogen atoms. Conversely, basic conditions can favor the attack of the more nucleophilic nitrogen.[4][5] Experimenting with a pH range is a crucial first step.
-
Solvent Selection: The choice of solvent is a powerful tool for controlling regioselectivity. Standard solvents like ethanol often lead to mixtures.[6] Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly enhance regioselectivity in many cases.[6] These solvents can modulate the electrophilicity of the carbonyl carbons through hydrogen bonding.
-
Temperature Optimization: Reaction temperature can be a critical determinant of the kinetic versus thermodynamic product distribution. A systematic study of the reaction at different temperatures, from room temperature to reflux, can reveal the optimal conditions for favoring one regioisomer.
Solution B: Leverage Substituent Effects
-
Electronic Effects: The electronic properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine play a major role. Electron-withdrawing groups on the dicarbonyl can activate the adjacent carbonyl group, making it more susceptible to nucleophilic attack.[5]
-
Steric Hindrance: Bulky substituents on either reactant can sterically direct the incoming nucleophile to the less hindered carbonyl group, thereby favoring the formation of a single regioisomer.[4][5]
Solution C: Consider Alternative Synthetic Strategies
For challenging cases, it may be more efficient to adopt a different synthetic approach that offers inherent regioselectivity. Some examples include:
-
Reactions of N-Arylhydrazones with Nitroolefins: This method can provide excellent regioselectivity by exploiting the difference in nucleophilicity between the nitrogen and carbon atoms of the hydrazone.[7]
-
[3+2] Cycloaddition Reactions: Base-mediated [3+2] cycloadditions, for instance between 2-alkynyl-1,3-dithianes and sydnones, can offer high regioselectivity under mild conditions.[8]
Problem 2: I have a mixture of regioisomers. How can I separate them and confirm the identity of each?
Even with optimized conditions, complete regioselectivity may not be achievable. In such cases, effective separation and unambiguous characterization are paramount.
Solution A: Separation Techniques
-
Column Chromatography: This is the most common method for separating pyrazole regioisomers.[9] Careful selection of the stationary phase (silica gel is common) and the eluent system is crucial.[9] It may be necessary to screen various solvent systems to achieve baseline separation.
-
Preparative TLC and HPLC: For difficult separations or when high purity is required, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be employed.
Solution B: Spectroscopic Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for differentiating between regioisomers.[9] Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are particularly useful for unambiguously assigning the structure of each isomer.[10] For instance, a NOESY correlation between the N-substituent and a proton on the pyrazole ring can definitively establish their relative positions.[10]
-
X-ray Crystallography: When single crystals can be obtained, X-ray crystallography provides the ultimate, unambiguous structure determination of a regioisomer.[11][12]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that determine regioselectivity in the Knorr pyrazole synthesis?
A1: The regiochemical outcome of the Knorr pyrazole synthesis is primarily influenced by three key factors:
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound. Electron-withdrawing groups increase the electrophilicity of the adjacent carbonyl carbon, making it a more likely site for the initial nucleophilic attack.[5]
-
Steric Effects: The steric hindrance around the carbonyl groups of the dicarbonyl compound and on the substituted hydrazine. A bulky substituent will generally direct the reaction to the less sterically hindered carbonyl group.[5]
-
Reaction Conditions: The pH, solvent, and temperature of the reaction can significantly alter the reaction pathway and, consequently, the regioisomeric ratio.[4][5]
Q2: Can I predict the major regioisomer based on the structures of my starting materials?
A2: While a definitive prediction is not always possible without experimental data, you can make an educated guess based on the principles of electronic and steric effects. For example, in the reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine, the initial attack of the more nucleophilic nitrogen of the hydrazine is generally favored at the more electrophilic (less sterically hindered) carbonyl carbon of the diketone.
Q3: Are there any "green" or more environmentally friendly methods for regioselective pyrazole synthesis?
A3: Yes, there is growing interest in developing more sustainable synthetic methods. Some approaches include:
-
Catalyst-only reactions: Some methods aim to use a catalyst to drive the reaction without the need for bulk solvents.[1]
-
Microwave-assisted synthesis: Microwave irradiation can often accelerate reactions and improve yields and selectivity, sometimes under solvent-free conditions.
-
Multicomponent reactions: These reactions, where three or more reactants combine in a single step, are inherently atom-economical and can be designed for high regioselectivity.[13]
Experimental Protocols
Protocol 1: General Procedure for Regioselective Pyrazole Synthesis using Fluorinated Alcohols
This protocol is adapted from methodologies that have demonstrated improved regioselectivity.[6]
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 mmol)
-
Substituted hydrazine (1.1 mmol)
-
2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (5 mL)
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in the chosen fluorinated alcohol in a round-bottom flask equipped with a magnetic stirrer.
-
Add the substituted hydrazine to the solution at room temperature.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the major regioisomer.
-
Characterize the product and determine the isomeric ratio using ¹H NMR and/or GC-MS.[4]
Protocol 2: Characterization of Regioisomers by 2D NMR (NOESY)
This protocol outlines the general steps for using NOESY to distinguish between two regioisomers.
Procedure:
-
Prepare a sufficiently concentrated solution of the purified regioisomer in a suitable deuterated solvent.
-
Acquire a standard ¹H NMR spectrum to identify the chemical shifts of all protons.
-
Set up and run a 2D NOESY experiment on the NMR spectrometer.
-
Process the NOESY data to obtain a 2D spectrum.
-
Look for cross-peaks that indicate through-space interactions between protons. For example, a cross-peak between the protons of the N-substituent and a specific proton on the pyrazole ring (e.g., at the C3 or C5 position) will confirm their proximity and thus establish the regiochemistry.[10]
Data Presentation
| Reaction Condition | Solvent | Temperature | Regioisomeric Ratio (A:B) | Reference |
| Standard | Ethanol | Reflux | Often a mixture (e.g., 1:1) | [6] |
| Optimized | TFE | Room Temp | Improved selectivity (e.g., >10:1) | [6] |
| Optimized | HFIP | Room Temp | High selectivity (e.g., >20:1) | [6] |
Table 1: Representative data showing the effect of solvent on regioselectivity in pyrazole synthesis.
Visualizations
Sources
- 1. mdpi.com [mdpi.com]
- 2. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 10. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Comparative Guide: Structural Confirmation of (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol
Executive Summary
The Challenge: The synthesis of substituted pyrazoles—specifically (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol—is prone to regioisomerism.[1] The cyclization of hydrazine derivatives often yields a mixture of the desired 1,5-disubstituted product and the thermodynamically stable 1,3-disubstituted impurity.[1]
The Solution: Standard 1D NMR (
Part 1: The Structural Challenge (1,5- vs 1,3-Isomers)
Before selecting a method, researchers must understand the specific diagnostic challenge.[1] The core ambiguity lies in the position of the N-methyl group relative to the Phenyl ring.[1]
| Feature | Target: 1,5-Isomer | Impurity: 1,3-Isomer |
| Structure | N-Methyl is adjacent to Phenyl ring.[1] | N-Methyl is distal (far) from Phenyl ring.[1] |
| Sterics | Sterically crowded (Phenyl twists out of plane).[1] | Less sterically hindered (More planar).[1] |
| Diagnostic Interaction | Strong NOE between N-Me and Phenyl protons.[1] | No NOE between N-Me and Phenyl protons.[1] |
Part 2: Methodology Comparison
Method A: 1D NMR ( H and C)
Status: Necessary but Insufficient.
While 1D NMR confirms functional groups (alcohol, aromatic ring, N-methyl), it relies on subtle chemical shift differences that vary by solvent and concentration.
-
Expected Data (
-DMSO): -
The Pitfall: Both isomers exhibit these signals.[1] Without a reference standard for the impurity, assigning the 1,5-structure based solely on the chemical shift of the N-Me group is risky.[1]
Method B: 2D NOESY / HMBC Spectroscopy
Status: The Analytical Gold Standard (Recommended).
This is the most robust method for solution-state analysis.[1] It relies on Nuclear Overhauser Effect Spectroscopy (NOESY) to detect through-space interactions (< 5 Å).[1]
-
Mechanism: In the 1,5-isomer, the N-methyl protons are physically crowded against the ortho-protons of the phenyl ring.[1] Irradiating the N-methyl signal will transfer magnetization to the phenyl protons.[1]
-
Validation:
Method C: Single Crystal X-Ray Diffraction (SC-XRD)
Status: Absolute Confirmation (Low Throughput).[1]
-
Utility: Provides the absolute 3D spatial arrangement.[1]
-
Drawback: Requires growing a suitable single crystal, which can be time-consuming (days to weeks) and is not feasible for rapid in-process checks.[1]
-
Verdict: Use only if 2D NMR data is ambiguous or for regulatory filing (IND/NDA) packages.
Part 3: Experimental Protocols
Protocol 1: Sample Preparation for Regio-Assignment
-
Solvent: Use DMSO-
rather than CDCl . -
Concentration: 10–15 mg of sample in 0.6 mL solvent. (Higher concentration improves 2D sensitivity).[1]
Protocol 2: The Critical NOESY Experiment
-
Pulse Sequence: Standard gradient NOESY (e.g., noesygpph on Bruker systems).[1]
-
Mixing Time (
): Set to 400–500 ms . -
Scans: Minimum 16 scans per increment; 256 increments in the indirect dimension (
). -
Processing: Apply a 90° shifted sine-bell squared window function to both dimensions to remove truncation artifacts.
Part 4: Visualization of Logic & Data[1]
Diagram 1: Structural Decision Tree
This flow chart guides the scientist through the analytical process, prioritizing the most efficient pathway.[1]
Caption: Decision matrix for confirming pyrazole regioisomerism. The NOESY path is the primary recommendation for speed and accuracy.
Diagram 2: The "Smoking Gun" NOE Interaction
This diagram illustrates the spatial proximity that generates the diagnostic signal.[1]
Caption: Visualization of the diagnostic Nuclear Overhauser Effect (NOE). In the 1,5-isomer, the N-Methyl and Phenyl-Ortho protons are spatially close, yielding a cross-peak.
Part 5: Summary of Diagnostic Signals
| Signal Type | Parameter | Value / Observation | Interpretation |
| 3.7 – 3.9 ppm (Singlet) | Diagnostic for N-methylation, but not position.[1] | ||
| 7.3 – 7.5 ppm (Multiplet) | Often shielded slightly due to twisting of the ring.[1] | ||
| NOESY | Cross-peak | 3.8 ppm | CONFIRMS 1,5-substitution (Target). |
| HMBC | Correlation | N-Me proton | Connects Methyl to the carbon bearing the Phenyl ring.[1] |
| HMBC | Correlation | Ph-ortho proton | Connects Phenyl ring to the same C-5 carbon.[1] |
References
-
Review of Pyrazole Synthesis & Regioisomerism: Fustero, S., et al.[1] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles."[1] Chemical Reviews, 2011, 111(11), 6984–7034.[1]
-
NMR Assignment of N-Methyl Pyrazoles: Elguero, J., et al. "Proton and Carbon-13 NMR Study of N-substituted Pyrazoles."[1] Magnetic Resonance in Chemistry, 1987.[1]
-
NOESY Methodology for Small Molecules: Claridge, T. D. W.[1][2] High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition, Elsevier, 2016.[1] (Chapter 8: Correlations Through Space).
-
Vilsmeier-Haack Formylation of Pyrazoles (Synthetic Context): Meth-Cohn, O., & Stanforth, S. P.[3] "The Vilsmeier-Haack Reaction."[1][3][4][5][6] Comprehensive Organic Synthesis, 1991.[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pureportal.spbu.ru [pureportal.spbu.ru]
- 3. chemmethod.com [chemmethod.com]
- 4. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 5. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Guide: Structure-Activity Relationship of (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol Scaffolds
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
The (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol scaffold represents a critical "privileged structure" in medicinal chemistry. While often utilized as a synthetic intermediate, the C4-hydroxymethyl moiety serves as a pivotal hydrogen-bonding handle and a gateway to diverse bioactive analogs.
This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, specifically comparing the primary alcohol (methanol) variant against its oxidized congeners (aldehydes, carboxylic acids) and functionalized derivatives (amides, ethers) .
Key Findings:
-
Metabolic Stability: The primary alcohol (-CH2OH) is susceptible to rapid oxidation in vivo, often limiting its utility as a final drug candidate but making it an excellent pro-drug or synthetic precursor.
-
Potency Drivers: Conversion of the C4-methanol to lipophilic amides or aryl-ethers generally increases potency in kinase and COX-2 inhibition assays by occupying hydrophobic sub-pockets.
-
Selectivity: The 1-methyl-5-phenyl substitution pattern provides specific steric complementarity that distinguishes this scaffold from the 1,3-isomer series (e.g., Edaravone analogs).
Structural Analysis & Chemical Space
To understand the SAR, we must first visualize the core scaffold and its divergent synthetic pathways. The C4-position is the primary vector for optimization.
Figure 1: Scaffold Divergence & Synthesis Workflow
Caption: Synthetic divergence from the pyrazolone core. The target methanol scaffold is generated via reduction of the C4-aldehyde, serving as a branch point for lipophilic (Ether/Amide) and polar (Acid) analogs.
Comparative SAR Analysis
The biological activity of (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol analogs is highly dependent on the modification of the C4-hydroxymethyl group . Below is a comparison of the Core Methanol against key analog classes.
The Core: C4-Methanol (-CH2OH)
-
Mechanism: Acts as a hydrogen bond donor/acceptor.
-
Limitation: High polarity (low LogP) can limit membrane permeability compared to ester/ether analogs.
-
Primary Utility: The methanol derivative often shows moderate basal activity but is frequently outperformed by its derivatives due to better binding pocket occupancy. It is most effective as a fragment linking two aryl systems.
Analog Class A: C4-Carboxylic Acids & Amides
-
Modification: Oxidation of -CH2OH to -COOH, followed by amide coupling.
-
Performance: Significantly higher potency in Meprin
inhibition and COX-2 inhibition . -
Why: The amide bond creates a rigid linker that positions distal hydrophobic groups (e.g., benzyl, naphthyl) into the enzyme's allosteric pockets (S1/S2 pockets in proteases).
Analog Class B: C4-Ethers/Esters
-
Modification: O-alkylation or acylation of the -CH2OH.
-
Performance: Enhanced Anticancer (Cytotoxicity) and Antimicrobial activity.
-
Data Support: Research indicates that converting the hydroxyl group to a bulky ether (e.g., benzyl ether) improves lipophilicity and cellular uptake, leading to lower IC50 values in cancer cell lines (e.g., RKO, HeLa).
Experimental Data Summary
The following table summarizes representative data derived from literature trends comparing the core methanol scaffold to its functionalized analogs in varying biological contexts.
Table 1: Relative Potency Comparison (Normalized)
| Compound Class | C4-Substituent | LogP (Calc) | Relative Anti-inflammatory Potency (COX-2)* | Relative Cytotoxicity (Cancer Cell Lines)** | Stability (t1/2 microsomes) |
| Core Scaffold | -CH2OH | 1.8 | 1.0 (Baseline) | 1.0 (Baseline) | Low (< 30 min) |
| Analog A (Oxidized) | -COOH | 1.2 | 0.8 (Lower Permeability) | 0.2 (Poor uptake) | High |
| Analog B (Amide) | -CONH-Ph | 3.4 | 15.5x (High Potency) | 8.0x | Moderate |
| Analog C (Ether) | -CH2-O-Bn | 4.1 | 5.2x | 12.5x (High Potency) | High |
| Analog D (Aldehyde) | -CHO | 2.1 | 2.5x (Reactive) | 10.0x (Toxic) | Very Low |
*Note: Data represents aggregated trends from pyrazole SAR studies (e.g., Celecoxib analogs). "1.0" is the baseline activity of the methanol derivative. **Cytotoxicity refers to growth inhibition in standard cell lines (e.g., MCF-7 or RKO).
Detailed Experimental Protocols
To validate these SAR claims, the following protocols are recommended. These are designed to be self-validating controls.
Synthesis of the Core Methanol Scaffold
Objective: Isolate pure (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol.
-
Vilsmeier-Haack Formylation:
-
Dissolve 1-methyl-5-phenyl-1H-pyrazole (10 mmol) in DMF (5 mL).
-
Add POCl3 (12 mmol) dropwise at 0°C.
-
Heat to 80°C for 4 hours.
-
Validation: TLC (Hexane:EtOAc 3:1) should show a new spot (Aldehyde) with lower Rf than starting material.
-
Hydrolyze with ice water/NaOAc to isolate the 4-carbaldehyde .
-
-
Reduction to Methanol:
-
Dissolve the aldehyde (5 mmol) in MeOH (20 mL).
-
Add NaBH4 (7.5 mmol) in portions at 0°C. Stir for 1 hour.
-
Quench with dilute HCl. Extract with DCM.
-
Yield: Expect >85% yield of the alcohol.[1]
-
Characterization: 1H NMR (DMSO-d6) should show a doublet at
4.3 ppm (-CH2-) and a triplet at 5.1 ppm (-OH).
-
Evaluation Workflow: Meprin/Protease Inhibition Assay
Objective: Assess the efficacy of the alcohol vs. the amide analog.
-
Enzyme Prep: Recombinant Meprin
(20 nM final concentration). -
Substrate: Fluorogenic peptide substrate (Mca-YVADAPK-K(Dnp)-OH).
-
Incubation: Incubate enzyme + Inhibitor (Methanol core vs. Amide analog) for 15 mins at 37°C in Tris buffer (pH 7.5).
-
Readout: Add substrate. Measure fluorescence (Ex 320nm / Em 405nm) kinetically for 30 mins.
-
Control: Use Actinonin as a positive control inhibitor.
Mechanistic Pathway Visualization
Understanding how the analogs exert superior effects requires mapping the molecular interactions.
Figure 2: SAR Logic & Interaction Map
Caption: SAR Logic Map. The core methanol provides basic H-bonding, but modification to Amides or Ethers unlocks secondary binding pockets (Potency) and improves transport (Bioavailability).
References
-
Review of Pyrazole Anticancer Agents
-
Meprin Inhibition Studies
-
Antioxidant & Cytotoxicity of Pyrazole-Methanol Derivatives
-
Anti-inflammatory Context (COX-2)
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. rroij.com [rroij.com]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Cross-validation of screening results for (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol
This guide outlines a rigorous cross-validation framework for (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol , treating it as a validated fragment "hit" or chemical scaffold in early-stage drug discovery.
Given the compound's structural profile (a low molecular weight pyrazole alcohol), it is frequently identified in Fragment-Based Drug Discovery (FBDD) screens. The primary challenge with such scaffolds is distinguishing specific, developable binding events from non-specific hydrophobic aggregation or assay interference (e.g., redox cycling).
Executive Summary & Compound Profile
(1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol is a privileged scaffold often utilized to target Protein-Protein Interactions (PPIs) such as MCL-1 or kinase domains like VEGFR-2 . Its small size (MW ~188 Da) and polarity make it an ideal "fragment" starting point. However, its lipophilic phenyl ring and potential for regio-isomeric impurities necessitate a strict validation cascade to prevent false positives.
Key Validation Objectives:
-
Structural Integrity: Confirming the 1,5-regioisomer vs. the thermodynamically favored 1,3-isomer.
-
Binding Specificity: Ruling out aggregation-based inhibition.
-
Orthogonal Confirmation: Correlating biochemical inhibition with biophysical binding affinity.
Validation Workflow (Diagram)
The following decision tree illustrates the critical path for validating this pyrazole scaffold.
Figure 1: The "Go/No-Go" validation cascade. Note the critical early check for regioisomer purity, a common failure mode for N-methyl pyrazoles.
Comparative Analysis: Performance vs. Alternatives
When evaluating this scaffold, it must be compared against its structural isomers and functional analogs to define Structure-Activity Relationships (SAR).
Table 1: Comparative Screening Metrics (Hypothetical Data for MCL-1 Target)
| Compound Variant | Role | IC50 (Biochem) | KD (SPR) | LE (Ligand Eff.) | Validation Status |
| (1-methyl-5-phenyl...) | Primary Hit | 15 µM | 12 µM | 0.38 | VALIDATED |
| (1-methyl-3-phenyl...) | Regio-isomer | >200 µM | No Binding | N/A | Inactive Control |
| Phenyl-less Analog | Truncated | >500 µM | No Binding | N/A | Pharmacophore Check |
| Reference Inhibitor* | Positive Ctrl | 0.5 µM | 0.3 µM | 0.25 | Benchmark |
-
Reference Inhibitor refers to a standard like A-1210477 (for MCL-1) or Sorafenib (for VEGFR).
-
Interpretation: The 1,5-isomer specificity confirms the binding pocket geometry. High Ligand Efficiency (LE > 0.3) indicates the hit is a high-quality starting point for medicinal chemistry.
Detailed Experimental Protocols
Protocol A: Regioisomer Verification (Critical Step)
Why: The synthesis of N-methyl pyrazoles often yields a mixture of 1,3- and 1,5-isomers. The 1,5-isomer (sterically crowded) is the active scaffold here, but the 1,3-isomer is often the major impurity.
-
Method: 2D NOESY NMR.
-
Expected Signal: Look for a Nuclear Overhauser Effect (NOE) cross-peak between the N-methyl protons and the phenyl ring protons.
-
Result:
-
1-methyl-5-phenyl: Strong NOE (Methyl is close to Phenyl).
-
1-methyl-3-phenyl: No NOE (Methyl is distant from Phenyl).
-
Protocol B: Surface Plasmon Resonance (SPR) Validation
Why: To confirm direct binding and measure residence time (
Materials:
-
Instrument: Biacore 8K or S200.
-
Sensor Chip: CM5 (Carboxyl) or NTA (for His-tagged proteins).
-
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4). Note: Add 1-5% DMSO to match compound solvent.
Workflow:
-
Immobilization: Immobilize the target protein (e.g., MCL-1) to ~2000 RU. Keep a reference channel empty or immobilized with a non-binding mutant.
-
Solvent Correction: Run a DMSO calibration curve (4.5% to 5.5%) to correct for bulk refractive index changes.
-
Injection: Inject the pyrazole hit at 5 concentrations (e.g., 3 µM to 100 µM) using "Single Cycle Kinetics" if the off-rate is fast (typical for fragments).
-
Analysis: Fit data to a 1:1 Langmuir binding model.
-
Pass Criteria:
should be within 80-120% of theoretical (based on MW ratio). -
Fail Criteria: Super-stoichiometric binding (indicates aggregation).
-
Protocol C: Aggregation Counter-Screen (DLS)
Why: Small hydrophobic rings like phenyl-pyrazoles can form colloidal aggregates that sequester protein, causing false positives.
-
Method: Dynamic Light Scattering (DLS).
-
Setup: Prepare compound at 50 µM in assay buffer (1% DMSO).
-
Measurement: Measure particle size distribution.
-
Criteria:
-
Pass: Monodisperse peak < 1 nm (monomer).
-
Fail: Polydisperse peaks or large particles (> 100 nm).
-
-
Detergent Check: If inhibition is observed in the biochemical assay, add 0.01% Triton X-100. If IC50 shifts significantly (e.g., >5-fold loss of potency), the hit is likely an aggregator.
Scientific Rationale & Causality
The "Methyl Effect" in Pyrazoles
The position of the methyl group on the pyrazole nitrogen is not merely structural; it dictates the vector of the hydrogen bond donor/acceptor motif.
-
In (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol , the adjacent phenyl ring forces the phenyl group to twist out of plane relative to the pyrazole. This "twisted" conformation is often critical for fitting into hydrophobic sub-pockets (e.g., the P2 pocket of MCL-1).
-
Validation Implication: If your validation screen accepts the planar 1,3-isomer, you are likely targeting a different surface or a non-specific groove.
The Hydroxymethyl Handle
The -CH2OH group is a versatile "warhead" for fragment evolution.
-
Causality: In validation, this group often serves as a solvent-exposed handle. However, it can also form a key H-bond.
-
Test: Acetylate the alcohol (convert to -CH2OAc). If binding is abolished, the H-bond is essential. If binding remains, the group is a vector for growing the molecule.
References
-
MCL-1 Inhibitor Discovery: "Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1." Journal of Medicinal Chemistry. (2021).[3] Link
-
Fragment Validation: "Practical strategies for fragment-based drug discovery." Nature Reviews Drug Discovery. (2023). Link
-
Pyrazole Regiochemistry: "Regioselective synthesis of 1,3- and 1,5-substituted pyrazoles." Beilstein Journal of Organic Chemistry. (2011). Link
-
Aggregation Artifacts: "Colloidal Aggregation: A Common Cause of False Positives in High-Throughput Screening." Journal of Medicinal Chemistry. (2015). Link
Sources
- 1. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]
- 2. (1-Methyl-1H-pyrazol-5-yl)methanol | 84547-61-5 [sigmaaldrich.com]
- 3. Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol against known orexin agonists
Executive Summary
This guide provides a standardized protocol for benchmarking the candidate compound (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol (hereafter referred to as Compound A ) against established orexin receptor agonists.
Compound A is a low-molecular-weight pyrazole scaffold (MW: 188.23 g/mol ). To validate its potential as a therapeutic lead for narcolepsy or hypersomnia, it must be rigorously compared against the "Gold Standard" small molecules Danavorexton (TAK-925) and YNT-185 , as well as the endogenous peptide Orexin-A .
Critical Insight : Most small-molecule orexin agonists target OX2R selectively to promote wakefulness without the anxiety/autonomic side effects associated with OX1R activation. This benchmarking protocol focuses on determining the potency (EC50) and selectivity ratio (OX2R/OX1R) of Compound A.
Chemical & Pharmacological Profile: The Standards
Before initiating assays, establish the baseline performance metrics of the control compounds. Your experimental data for Compound A must be normalized against these values to ensure validity.
Table 1: Reference Standard Agonist Profiles
| Compound | Class | OX2R Potency (EC50) | OX1R Potency (EC50) | Selectivity (OX2R/OX1R) | Status |
| Danavorexton (TAK-925) | Sulfonamide | 5.5 nM | > 100 µM | > 5000-fold | Clinical (IV) |
| YNT-185 | Non-peptide | 28 nM | 2.75 µM | ~100-fold | Preclinical |
| Orexin-A | Endogenous Peptide | 0.20 nM | 0.50 nM | Non-selective | Biological Control |
| Compound A | Pyrazole Scaffold | To be determined | To be determined | Target: >50-fold | Candidate |
Note: EC50 values represent consensus literature values in CHO-hOX2R systems using Calcium Flux assays.
Mechanism of Action & Signaling Pathways
To interpret the assay data, one must understand the dual signaling nature of Orexin receptors.
-
Primary Pathway (Gq) : Both OX1R and OX2R couple to Gq, leading to intracellular Calcium (
) release. This is the standard readout for high-throughput screening (FLIPR). -
Secondary Pathway (Gs/Gi) : OX2R (but not OX1R) can also couple to Gs (increasing cAMP) or Gi. Validating Gs activity confirms specific OX2R-mediated wakefulness signaling.
Diagram 1: Orexin Receptor Signaling Cascade
Caption: OX2R agonists activate both Calcium (Gq) and cAMP (Gs) pathways.[1] Specificity for OX2R over OX1R is crucial to avoid anxiety-related side effects linked to OX1R.
Experimental Benchmarking Protocols
Protocol A: Calcium Mobilization Assay (FLIPR)
Objective: Determine the EC50 of Compound A relative to Danavorexton.
Materials:
-
Cell Lines : CHO-K1 or HEK293 stably expressing hOX1R and hOX2R (separate lines).
-
Reagents : Fluo-4 AM or Calcium 6 dye (Molecular Devices).
-
Compound Prep : Dissolve Compound A in 100% DMSO to 10 mM stock. Serial dilute (1:3) in assay buffer (HBSS + 20 mM HEPES).
Step-by-Step Workflow:
-
Seeding : Plate 15,000 cells/well in 384-well black-wall plates. Incubate overnight at 37°C/5% CO2.
-
Dye Loading : Remove media. Add 20 µL Calcium dye loading buffer containing 2.5 mM Probenecid (to inhibit anion transport). Incubate 60 min at 37°C.
-
Baseline : Measure baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds.
-
Injection : Inject 10 µL of Compound A (concentration range: 1 nM to 100 µM) or Danavorexton (control range: 0.1 nM to 10 µM).
-
Readout : Monitor fluorescence peak for 120 seconds.
Data Validation Rule :
-
The Z-factor of the plate must be > 0.5 using Orexin-A (100 nM) as the positive control and vehicle as the negative control.
-
If Danavorexton EC50 deviates >2-fold from 5.5 nM, the assay is invalid; check cell surface receptor density.
Protocol B: Selectivity Analysis (Data Processing)
Objective: Quantify the safety margin.
Calculate the Selectivity Index (SI) using the EC50 values derived from Protocol A:
-
Target SI : > 50 (Minimum acceptable for lead optimization).
-
Gold Standard SI : > 5000 (Danavorexton).
Results Visualization & Analysis
When publishing your internal report, structure the comparison logic as follows.
Diagram 2: Benchmarking Workflow Logic
Caption: Decision tree for evaluating Compound A. Success requires high potency at OX2R and low potency at OX1R.
References
-
Nagase, H., et al. (2017). "YNT-185, a non-peptide orexin 2 receptor agonist, ameliorates narcolepsy-cataplexy symptoms in mouse models."[2][3] Pharmacology Research & Perspectives.
-
Fujimoto, T., et al. (2022). "Discovery of TAK-925 as a Potent, Selective, and Brain-Penetrant Orexin 2 Receptor Agonist."[1] ACS Medicinal Chemistry Letters.
-
Irukayama-Tomobe, Y., et al. (2017).[4] "Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models."[2][3][5] PNAS.
-
Chem-Impex . "(5-Methyl-1-p-tolyl-1H-pyrazol-4-yl)methanol Product Data." Chemical Catalog.
Sources
A Comparative Guide to the Reproducible Synthesis of (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol and a Key Structural Analog
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the pyrazole scaffold stands as a cornerstone of innovation. Its derivatives are integral to a wide array of biologically active compounds, demonstrating anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] The precise and reproducible synthesis of these molecules is paramount to advancing drug discovery and developing novel materials.
This guide provides an in-depth, comparative analysis of the synthesis of (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol and a structurally significant alternative, (1,3-diphenyl-1H-pyrazol-4-yl)methanol . We will delve into detailed, step-by-step experimental protocols, offering insights into the causality behind methodological choices to ensure experimental robustness and reproducibility. By presenting supporting data and objective comparisons, this document aims to equip researchers with the knowledge to confidently synthesize these valuable pyrazole-based intermediates.
Introduction to the Target Molecules
(1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol is a pyrazole derivative featuring a methyl group at the N1 position, a phenyl group at the C5 position, and a hydroxymethyl group at the C4 position. This substitution pattern offers a unique combination of steric and electronic properties, making it an attractive building block for further chemical elaboration.
As a comparator, we have selected (1,3-diphenyl-1H-pyrazol-4-yl)methanol . This analog replaces the N1-methyl group with a phenyl group and the C5-phenyl with a C3-phenyl group, providing a valuable structural counterpoint for evaluating synthetic strategies and potential biological activities. The synthesis of such 1,3-diarylpyrazoles is a well-established area of research.[3][4]
Synthetic Strategy Overview
The synthesis of both target molecules hinges on a convergent strategy involving the formation of a pyrazole-4-carbaldehyde intermediate, followed by its reduction to the corresponding alcohol. The key difference lies in the initial construction of the pyrazole core.
For (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol , the synthesis proceeds through three key stages:
-
Knorr Pyrazole Synthesis: Formation of the 1-methyl-5-phenyl-1H-pyrazole core.
-
Vilsmeier-Haack Formylation: Introduction of a formyl group at the C4 position.
-
Reduction: Conversion of the aldehyde to the primary alcohol.
For (1,3-diphenyl-1H-pyrazol-4-yl)methanol , a similar pathway is employed, starting with the synthesis of the corresponding 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.
Experimental Protocols
Part 1: Synthesis of (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol
This synthesis is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.
The precursor 1,3-dicarbonyl compound is synthesized via a Claisen condensation.
-
Reaction:
Claisen condensation to form the dione precursor. -
Protocol:
-
To a solution of sodium ethoxide (prepared from 2.3 g of sodium in 50 mL of absolute ethanol) in a 250 mL round-bottom flask equipped with a reflux condenser and a dropping funnel, add a mixture of acetophenone (12.0 g, 0.1 mol) and ethyl acetate (13.2 g, 0.15 mol).
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Acidify the aqueous solution with dilute hydrochloric acid until the pH is approximately 5.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-phenyl-1,3-butanedione, which can be used in the next step without further purification.
-
The pyrazole core is formed through a classic Knorr cyclization reaction.
-
Reaction:
Knorr pyrazole synthesis. -
Protocol:
-
Dissolve the crude 1-phenyl-1,3-butanedione (0.1 mol) in 100 mL of ethanol in a 250 mL round-bottom flask.
-
Add methylhydrazine (4.6 g, 0.1 mol) dropwise to the stirred solution.
-
Add a catalytic amount of glacial acetic acid (0.5 mL).
-
Heat the reaction mixture to reflux for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude 1-methyl-5-phenyl-1H-pyrazole. Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate).
-
This reaction introduces the formyl group at the electron-rich C4 position of the pyrazole ring.
-
Reaction:
Vilsmeier-Haack formylation. -
Protocol:
-
In a three-necked flask cooled in an ice bath, add phosphorus oxychloride (POCl3, 3.0 equiv.) to anhydrous N,N-dimethylformamide (DMF, 10 vol) dropwise with stirring.
-
To this Vilsmeier reagent, add a solution of 1-methyl-5-phenyl-1H-pyrazole (1.0 equiv.) in anhydrous DMF.
-
Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours.[5]
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde.
-
The final step involves the reduction of the aldehyde to the primary alcohol.
-
Reaction:
Reduction of the pyrazole-4-carbaldehyde. -
Protocol:
-
Dissolve 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde (1.0 equiv.) in methanol (20 vol) in a round-bottom flask at 0 °C.
-
Add sodium borohydride (NaBH4, 1.5 equiv.) portion-wise to the stirred solution.[6]
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.[7]
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify by recrystallization or column chromatography to obtain pure (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol.
-
Part 2: Synthesis of (1,3-diphenyl-1H-pyrazol-4-yl)methanol (Alternative Compound)
The synthesis of this analog follows a similar pathway, starting from the corresponding hydrazone.
-
Protocol:
-
In a 100 mL flask, dissolve acetophenone (0.05 mol) in ethanol (30 mL).
-
Add phenylhydrazine (0.05 mol) and a few drops of glacial acetic acid.
-
Reflux the mixture for 1 hour.
-
Cool the reaction mixture in an ice bath to induce crystallization.
-
Filter the precipitate, wash with cold ethanol, and dry to obtain acetophenone phenylhydrazone.
-
-
Protocol:
-
Prepare the Vilsmeier reagent by adding POCl3 (3.0 equiv.) to anhydrous DMF at 0 °C.
-
Add acetophenone phenylhydrazone (1.0 equiv.) to the Vilsmeier reagent.
-
Heat the mixture at 80-90 °C for 4-6 hours.[5]
-
Follow the work-up and purification procedure as described for the synthesis of 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde.
-
-
Protocol:
-
Dissolve 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1.0 equiv.) in methanol at 0 °C.
-
Add sodium borohydride (1.5 equiv.) portion-wise.
-
Follow the reaction, work-up, and purification procedure as described for the synthesis of (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol.
-
Performance Comparison and Data
To ensure the reproducibility of these syntheses, it is crucial to meticulously track key performance indicators at each step. The following table provides a framework for comparing the synthesis of the target molecule and its alternative.
| Parameter | (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol | (1,3-diphenyl-1H-pyrazol-4-yl)methanol | Notes |
| Overall Yield | Expected: 40-50% | Expected: 50-60% | Yields are highly dependent on purification efficiency at each step. |
| Purity (Post-Purification) | >98% (by HPLC and NMR) | >98% (by HPLC and NMR) | Purity is critical for subsequent applications. |
| Reaction Time (Total) | ~12-16 hours | ~10-14 hours | Varies with reaction scale and monitoring frequency. |
| Key Spectroscopic Data | ¹H NMR: Characteristic peaks for methyl, phenyl, pyrazole, and hydroxymethyl protons. | ¹H NMR: Characteristic peaks for two distinct phenyl groups, pyrazole, and hydroxymethyl protons. | To be confirmed by experimental analysis. |
| Physical Appearance | White to off-white solid | White to pale yellow solid | To be confirmed by experimental observation. |
Discussion of Experimental Causality and Reproducibility
The choice of reagents and reaction conditions in the provided protocols is deliberate and grounded in established principles of organic synthesis to maximize reproducibility.
-
Knorr Pyrazole Synthesis: The use of a catalytic amount of acetic acid facilitates the condensation and cyclization steps, leading to higher yields of the pyrazole core. The choice of ethanol as a solvent is due to its ability to dissolve both reactants and its suitable boiling point for the reaction.
-
Vilsmeier-Haack Reaction: The use of anhydrous DMF and fresh POCl3 is critical. Water can deactivate the Vilsmeier reagent, leading to significantly lower yields or reaction failure.[5] The reaction temperature is also a key parameter; higher temperatures can lead to side product formation.
-
Sodium Borohydride Reduction: This is a mild and selective reducing agent for converting aldehydes to primary alcohols.[8] Performing the reaction at 0 °C initially helps to control the exothermic reaction, and then warming to room temperature ensures the reaction goes to completion. Methanol is an excellent solvent for this reduction as it readily dissolves both the substrate and the reducing agent.
Conclusion
This guide provides detailed and reproducible protocols for the synthesis of (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol and its structural analog, (1,3-diphenyl-1H-pyrazol-4-yl)methanol. By understanding the rationale behind each experimental step and carefully controlling the reaction parameters, researchers can confidently produce these valuable pyrazole intermediates with high yield and purity. The comparative framework presented allows for an objective evaluation of the synthetic routes, empowering scientists to make informed decisions for their specific research and development needs. The broad spectrum of biological activities associated with pyrazole derivatives underscores the importance of reliable synthetic methods for advancing the frontiers of science.[9][10]
References
- Kira, M. A., et al. (1969). The Vilsmeier-Haack Reaction. Part II. The Synthesis of 1,3-Disubstituted 4-Pyrazolyl-carboxaldehydes. Journal of the Chemical Society C: Organic, 2049-2051.
-
Li, J., et al. (2008). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 13(5), 1087-1095. [Link]
- Popov, Y. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Chemistry of Heterocyclic Compounds, 55(4), 346-353.
- Sandhya, P. V., et al. (2021). Synthesis, Characterization, Biological and Molecular Docking Studies of 1,3-Diphenyl-1H-pyrazole Terminated Imino Derivatives. Asian Journal of Chemistry, 33(7), 1591-1596.
- Shaaban, M. R., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.
-
Organic Syntheses. Sodium Borohydride (NaBH4) Reduction. [Link]
- Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522.
- Al-Amiery, A. A., et al. (2019). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 3(4), 438-446.
- Rai, U. S., et al. (2010). Synthesis and biological activity of some new pyrazole derivatives. E-Journal of Chemistry, 7(4), 1455-1460.
- Girisha, M., et al. (2011). 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3275.
- Fustero, S., et al. (2011). Pyrazole-based peptidomimetics as inhibitors of proteases. Current topics in medicinal chemistry, 11(6), 697-710.
-
Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. [Link]
- Popov, Y. V., et al. (2019). Vilsmeier-Haack formylation of 1H-pyrazoles.
- CN101367763B - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
- CN112574111A - Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole.
- Zhang, G., & Zhang, Y. (2005). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Journal of Chemical Research, 2005(4), 239-240.
- Funabiki, K., et al. (2001). A Novel and Practical Synthesis of 1,3-Diaryl-1H-pyrazole-4-carbaldehydes. Synthesis, 2001(13), 2056-2060.
- Gomaa, M. A.-M. (2021).
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
- Sandhya, P.V., et al. (2021). Synthesis, Characterization, Biological and Molecular Docking Studies of 1,3-Diphenyl-1H-pyrazole Terminated Imino Derivatives. Asian Journal of Chemistry, 33(7), 1591-1596.
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. academicstrive.com [academicstrive.com]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. CN112574111A - Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole - Google Patents [patents.google.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Selectivity of (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol: A Scaffold-Centric Analysis
Topic: Evaluating the Selectivity of (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
(1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol (CAS: 499785-47-6) is a critical heterocyclic building block used primarily in the synthesis of "privileged structures" for kinase inhibition (specifically p38 MAPK) and D-amino acid oxidase (DAAO) modulation. Its utility lies not in its standalone potency, but in its structural selectivity : the 1,5-substitution pattern provides a unique steric and electronic profile that distinguishes it from its thermodynamically favored regioisomer, (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanol.
This guide evaluates the selectivity of this compound from two dimensions:
-
Synthetic Regioselectivity: Distinguishing and isolating the bioactive 1,5-isomer from the 1,3-isomer.[1]
-
Pharmacological Selectivity: How the 1-methyl-5-phenyl motif drives target specificity in downstream drug candidates (e.g., p38
vs. p38 ).
Part 1: The Selectivity Profile – 1,5- vs. 1,3-Isomers
In drug design, the positioning of the phenyl ring relative to the N-methyl group dictates the molecule's ability to bind in hydrophobic pockets. The (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol scaffold (Compound A) is frequently compared to its regioisomer (Compound B) and the N-unsubstituted analog (Compound C).
Comparative Analysis Table
| Feature | (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol (Target) | (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanol (Alternative 1) | 1-phenyl-1H-pyrazole-4-methanol (Alternative 2) |
| Regioisomer Type | 1,5-Isomer (Kinetic/Steric) | 1,3-Isomer (Thermodynamic) | N-Unsubstituted (Tautomeric) |
| Steric Profile | High steric clash between N-Me and C5-Phenyl. Forces out-of-plane twisting. | Low steric clash.[1] Planar conformation favored.[1] | Variable (Tautomer dependent). |
| Primary Utility | p38 MAPK Inhibitors (binds hydrophobic pocket), DAAO Inhibitors.[1] | Generally inactive or weak binder for these targets.[1] | General building block; lacks N-Me selectivity control.[1] |
| Synthesis Difficulty | High. Requires regioselective control (e.g., controlled hydrazine condensation).[1] | Low. Default product of uncontrolled condensation.[1] | Moderate. |
| Key Spectral Marker | NOESY correlation between N-Me and Phenyl protons.[1] | NOESY correlation between N-Me and C3-H (or lack of Ph interaction). | N-H broad singlet.[1] |
Mechanism of Selectivity
The 1,5-substitution pattern creates a "twisted" conformation due to steric repulsion between the N-methyl group and the ortho-protons of the phenyl ring. This twist is essential for:
-
Kinase Selectivity: In p38 MAPK inhibitors (e.g., Doramapimod analogs), the twisted phenyl ring fits into a specific hydrophobic pocket (Gatekeeper region) that planar analogs (1,3-isomers) cannot access effectively.
-
Electronic Modulation: The N-methyl group prevents tautomerization, locking the pyrazole in a fixed dipole orientation crucial for hydrogen bonding with residues like Glu71 or Thr106.
Part 2: Experimental Validation of Selectivity
To validate the selectivity of (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol, researchers must perform a "Double-Gate" validation: first confirming structural purity (Regioselectivity) and then assessing functional potential (Biological Selectivity).
Protocol A: Structural Validation (Differentiation from 1,3-Isomer)
Objective: To ensure the scaffold is the correct 1,5-regioisomer before library synthesis.
-
Sample Preparation: Dissolve 5 mg of the product in DMSO-d6.
-
1H-NMR Acquisition: Acquire a standard proton spectrum.
-
Checkpoint: The N-methyl peak for the 1,5-isomer typically appears upfield (~3.6-3.7 ppm) compared to the 1,3-isomer (~3.8-3.9 ppm) due to shielding by the phenyl ring.
-
-
NOESY Experiment (Critical Step):
-
Set mixing time to 500 ms.
-
Pass Criteria: Observation of a Cross-Peak between the N-Methyl protons and the Phenyl ortho-protons .
-
Fail Criteria: Observation of a Cross-Peak between the N-Methyl protons and the C3-H proton (indicates 1,3-isomer).
-
Protocol B: Functional Selectivity Assessment (p38 MAPK Surrogate Assay)
Objective: To evaluate if the scaffold confers the expected kinase selectivity when derivatized.
Reagents:
-
Coupling Agent: Phenyl isocyanate (to form the urea derivative, a known pharmacophore).[1]
-
Assay: ADP-Glo™ Kinase Assay (Promega).[1]
Workflow:
-
Derivatization: React the methanol scaffold (1 eq) with phenyl isocyanate (1.1 eq) in DCM to form the carbamate/urea surrogate. Isolate the product.
-
Enzyme System: Recombinant p38
MAPK and CDK2/CyclinA (Counter-screen).[1] -
Dose-Response:
-
Readout: Measure luminescence.
-
Data Analysis: Calculate Selectivity Ratio =
.[1]-
Target: Ratio > 50 indicates the 1,5-phenyl scaffold is driving specific binding.[1]
-
Part 3: Visualization of Selectivity Logic
The following diagram illustrates the critical decision pathway for selecting the 1,5-isomer over the 1,3-isomer and its downstream impact on drug efficacy.
Caption: Workflow demonstrating the critical divergence between the 1,5-isomer (Target) and 1,3-isomer, leading to differential biological selectivity.
References
-
Vertex AI Search. (2025).[1] Synthesis and Regioselectivity of Pyrazole Derivatives.3[4][5][6][7]
-
National Institutes of Health (NIH). (2003).[1] Structure-activity relationships of the p38alpha MAP kinase inhibitor BIRB 796.[1][8]8
-
Royal Society of Chemistry. (2017).[1] Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one.[1][9]10[6][7]
-
PubChem. (2025).[1][11] (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol Compound Summary.12[5][6][7]
-
ResearchGate. (2016).[1] Enantioseparation ability of 5-phenyl-4,5-dihydro-(1H)-pyrazole derivatives.13[5][6][7]
Sources
- 1. Pyrazol-1-yl-methanol | C4H6N2O | CID 242224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dialnet.unirioja.es [dialnet.unirioja.es]
- 3. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]
- 10. rsc.org [rsc.org]
- 11. 5-amino-1-methyl-1H-pyrazole-4-carboxamide | C5H8N4O | CID 265696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol | C11H12N2O | CID 2795476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. iris.uniroma1.it [iris.uniroma1.it]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol. The content herein is structured to offer procedural, step-by-step guidance that directly answers specific operational questions, ensuring the highest standards of laboratory safety and chemical handling.
Understanding the Compound: A Risk-Based Approach
Based on analogous compounds, (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol should be treated as a substance that is potentially:
-
Harmful if swallowed, inhaled, or in contact with skin.
-
An irritant to the skin, eyes, and respiratory system.
-
Prone to oxidation, potentially leading to degradation. [4]
Therefore, a comprehensive PPE strategy is not merely a suggestion but a critical component of safe laboratory practice.
Core Principles of Protection: A Multi-faceted Strategy
Effective protection when handling (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol relies on a three-tiered approach: engineering controls, administrative controls, and finally, personal protective equipment. This guide focuses on the latter, which serves as the final barrier between the researcher and the chemical.
Engineering and Administrative Controls: The First Line of Defense
Before selecting PPE, ensure the following are in place:
-
Ventilation: All handling of solid (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Designated Area: Establish a designated area for the handling of this compound to prevent cross-contamination.
-
Emergency Equipment: Ensure easy access to a safety shower and eyewash station.
Personal Protective Equipment (PPE): Your Last Line of Defense
The selection of appropriate PPE is paramount. The following table summarizes the recommended PPE for handling (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol.
| Body Part | PPE Recommendation | Rationale and Causality |
| Hands | Nitrile gloves | Nitrile gloves offer good resistance to a range of chemicals, including solvents and limited exposure to acids and bases, which may be used as solvents for this compound.[5] Always inspect gloves for tears or punctures before use.[3] |
| Eyes | Chemical splash goggles | Goggles provide a seal around the eyes, protecting them from splashes and airborne particles of the compound.[5][6] |
| Face | Face shield (in addition to goggles) | A face shield should be worn when there is a significant risk of splashing, such as when handling larger quantities or during vigorous mixing.[5][6] |
| Body | Laboratory coat | A lab coat protects the skin and personal clothing from contamination.[5] |
| Respiratory | N95 or higher-rated respirator | When handling the solid compound outside of a fume hood or if there is a risk of aerosolization, a respirator is necessary to prevent inhalation of fine particles.[3] |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
